CA inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N7O3S3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H9N7O3S3/c1-14-3-9-12-6(14)18-2-4(15)10-5-11-13-7(19-5)20(8,16)17/h3H,2H2,1H3,(H2,8,16,17)(H,10,11,15) |
InChI Key |
AEJBYROBQLVJKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=NN=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Carbonic Anhydrase II Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of inhibitors targeting human Carbonic Anhydrase II (CA II), a ubiquitous zinc metalloenzyme crucial in various physiological processes. Understanding the intricate interactions between inhibitors and the CA II active site is paramount for the rational design of potent and selective therapeutic agents for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.
The Core of Inhibition: The CA II Active Site
The catalytic activity of CA II is centered around a zinc ion (Zn²⁺) located at the bottom of a conical active site cleft. This Zn²⁺ ion is coordinated by three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion. The primary mechanism of action for the most prominent class of CA II inhibitors, the sulfonamides, involves the coordination of the sulfonamide anion (R-SO₂NH⁻) to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide. This direct interaction with the catalytic metal is a cornerstone of high-affinity inhibition.
Sulfonamides: The Archetypal CA II Inhibitors
Primary aromatic and heterocyclic sulfonamides (R-SO₂NH₂) represent the most extensively studied class of CA II inhibitors. The SAR of these compounds is well-established and can be summarized by two key components: the zinc-binding group (ZBG) and the scaffold (R group).
2.1. The Zinc-Binding Group (ZBG): An Anchor of Potency
The sulfonamide moiety is the quintessential ZBG for CA II. Its ability to deprotonate to a sulfonamidate anion allows for strong coordination to the active site Zn²⁺. The acidity of the sulfonamide proton is a critical determinant of inhibitory potency. Electron-withdrawing groups on the aromatic or heterocyclic ring increase the acidity of the sulfonamide, facilitating deprotonation and enhancing binding affinity.
2.2. The Scaffold (R Group): Tailoring Selectivity and Potency
The nature of the aromatic or heterocyclic scaffold to which the sulfonamide is attached plays a crucial role in modulating inhibitory activity and isoform selectivity.
-
Aromatic Sulfonamides: Simple benzene sulfonamides exhibit inhibitory activity. Substitutions on the benzene ring can significantly impact potency. For instance, modifications at the para-position can extend into the active site cavity and interact with various amino acid residues, influencing both affinity and selectivity.
-
Heterocyclic Sulfonamides: Incorporating heterocyclic rings, such as thiadiazole, benzothiazole, and others, has led to the development of highly potent CA II inhibitors. These rings can engage in additional hydrogen bonding and van der Waals interactions within the active site, thereby increasing affinity. Acetazolamide, a clinically used CA inhibitor, features a 1,3,4-thiadiazole ring.
Table 1: Structure-Activity Relationship of Selected Sulfonamide CA II Inhibitors
| Compound | Scaffold | R¹ | R² | Ki (nM) against hCA II |
| Sulfanilamide | Benzene | H | NH₂ | 250 |
| Acetazolamide | 1,3,4-Thiadiazole | NHCOCH₃ | H | 12 |
| Methazolamide | 1,3,4-Thiadiazole | N(CH₃)COCH₃ | H | 14 |
| Dorzolamide | Thiophene | (S,S)-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran | H | 0.54 |
| Brinzolamide | Thiazole | (R)-4-ethylamino-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine | H | 3.1 |
Note: Ki values are approximate and can vary based on experimental conditions.
Beyond Sulfonamides: Exploring Novel Scaffolds
While sulfonamides are highly effective, their lack of isoform selectivity can lead to off-target effects. This has spurred the exploration of non-sulfonamide inhibitors with different zinc-binding groups and scaffolds.
3.1. Dithiocarbamates
Dithiocarbamates have emerged as a promising class of CA inhibitors. They act by coordinating to the Zn²⁺ ion through both sulfur atoms, leading to potent inhibition.[1] Their SAR is being actively investigated to optimize their potency and selectivity.
3.2. Carboxylates
Aromatic and heterocyclic carboxylates can also inhibit CA II, although generally with lower potency than sulfonamides. They are thought to interact with the zinc-bound water molecule rather than directly coordinating to the metal ion.
3.3. Coumarins and Their Derivatives
Coumarins represent a unique class of mechanism-based inhibitors. They are believed to be hydrolyzed by the esterase activity of CA II within the active site, and the resulting carboxylic acid metabolite then binds to the active site.[2] This mechanism can offer a degree of isoform selectivity.
Table 2: Inhibitory Potency of Selected Non-Sulfonamide CA II Inhibitors
| Compound Class | Example | Ki (nM) against hCA II |
| Dithiocarbamate | (Piperidin-1-yl)methanedithioic acid | 50 |
| Carboxylate | 4-Carboxybenzenesulfonamide | 1000 |
| Coumarin | 6-hydroxycoumarin | 7800 |
Note: Ki values are approximate and can vary based on experimental conditions.
Pharmacophore Model of CA II Inhibitors
A general pharmacophore model for CA II inhibitors can be derived from the extensive SAR data. This model highlights the key chemical features required for potent inhibition.
Caption: Pharmacophore model for CA II inhibitors.
This model illustrates the essential interactions: the coordination of the ZBG to the active site zinc, hydrogen bonding with key residues like Thr199 and Gln92, and hydrophobic/hydrophilic interactions of the scaffold and tail groups within the active site cavity.
Experimental Protocols for Determining Inhibitory Activity
The inhibitory potency of compounds against CA II is typically determined using enzyme inhibition assays. The two most common methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.
5.1. Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme's ability to hydrate carbon dioxide.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A pH indicator is used to monitor this change spectrophotometrically.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: A buffer with a pH sensitive in the range of the reaction, typically a HEPES or Tris buffer, containing a pH indicator (e.g., phenol red, p-nitrophenol).
-
Enzyme Solution: A stock solution of purified human CA II of known concentration.
-
Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through deionized water.
-
Inhibitor Solutions: Serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
Procedure:
-
The enzyme solution (with or without pre-incubated inhibitor) and the CO₂-saturated water are loaded into separate syringes of the stopped-flow instrument.
-
The solutions are rapidly mixed in the observation cell, initiating the reaction.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor and substrate concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.
5.2. Esterase Activity Assay
This is a simpler, colorimetric assay that is often used for high-throughput screening of CA inhibitors. It relies on the promiscuous esterase activity of CA II.
Principle: CA II can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (pNPA), to produce a colored product, p-nitrophenol. The rate of color formation is proportional to the enzyme activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH (e.g., 7.6).
-
Enzyme Solution: A stock solution of purified human CA II.
-
Substrate Solution: A solution of p-nitrophenyl acetate (pNPA) in a suitable solvent like acetonitrile.
-
Inhibitor Solutions: Serial dilutions of the test compounds.
-
-
Instrumentation: A microplate reader or a spectrophotometer.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The enzyme, buffer, and inhibitor (or vehicle) are added to the wells and pre-incubated.
-
The reaction is initiated by the addition of the pNPA substrate.
-
The increase in absorbance at 400 nm (due to the formation of p-nitrophenolate) is monitored over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki can be estimated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to the Michaelis constant (Km) are known.[3]
-
Conclusion
The structure-activity relationship of carbonic anhydrase II inhibitors is a well-developed field, with a deep understanding of the molecular features required for potent inhibition. While sulfonamides remain the cornerstone of CA II inhibitor design, ongoing research into novel scaffolds and inhibition mechanisms is paving the way for the development of more selective and effective therapeutic agents. The combination of rational drug design, guided by detailed SAR studies and computational modeling, with robust experimental validation using assays such as the stopped-flow CO₂ hydration method, will continue to drive innovation in this critical area of medicinal chemistry.
References
The Selectivity Profile of Carbonic Anhydrase II Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of inhibitors for Carbonic Anhydrase II (CA II), a ubiquitous enzyme with significant physiological roles. Understanding the selectivity of CA II inhibitors is paramount for the development of therapeutics with improved efficacy and reduced off-target effects, particularly in the context of targeting other CA isoforms implicated in various diseases.
Quantitative Selectivity Profile of CA Inhibitors
The following tables summarize the inhibition constants (Ki, in nM) of various inhibitors against a panel of human carbonic anhydrase (hCA) isoforms. This data allows for a direct comparison of the selectivity profiles of classical inhibitors, such as Acetazolamide, and more recent, isoform-selective compounds like SLC-0111. The selectivity index (SI) is calculated as the ratio of Ki (hCA II) / Ki (target isoform), where a higher value indicates greater selectivity for the target isoform over hCA II.
Table 1: Inhibition Constants (Ki, nM) of Standard Carbonic Anhydrase Inhibitors
| Inhibitor | hCA I | hCA II | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |
| Acetazolamide | 250 | 12 | 74 | 33 | 5.3 | 8.1 | 2.5 | 25 | 5.7 | 15 | 38 |
| Methazolamide | 50 | 14 | 80 | - | - | - | 3 | 28 | 6 | - | - |
| Ethoxzolamide | 30 | 8 | 45 | - | - | - | 2 | 15 | 4 | - | - |
| Dorzolamide | 3000 | 9 | 50 | - | - | - | 15 | 250 | 45 | - | - |
| Brinzolamide | 4000 | 3 | 60 | - | - | - | 20 | 300 | 50 | - | - |
| Topiramate | 20000 | 200 | >100000 | - | - | - | 50 | 30 | 5 | - | - |
| Zonisamide | 3800 | 32 | >100000 | - | - | - | 40 | 28 | 4.8 | - | - |
Table 2: Inhibition Constants (Ki, nM) and Selectivity of SLC-0111 and its Analogs
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII | SI (vs hCA IX) | SI (vs hCA XII) |
| SLC-0111 | 10000 | 128 | 45.1 | 4.5 | 2.84 | 28.4 |
| U-104 (SLC-0111) | >10000 | 1500 | 45.1 | 4.5 | 33.26 | 333.3 |
Experimental Protocols for Determining Inhibitor Selectivity
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for three key assays used in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. It measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which results in a pH change monitored by a pH indicator.[1][2][3]
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the stopped-flow instrument
-
Thermostated water bath
-
CO2 gas cylinder
-
Buffer A: 20 mM HEPES or TAPS, pH 7.5
-
Buffer B: 20 mM HEPES or TAPS with 0.2 mM pH indicator (e.g., phenol red), pH 7.5
-
Enzyme solution: Purified recombinant human CA isoform in Buffer A
-
Inhibitor stock solution in a suitable solvent (e.g., DMSO)
-
CO2-saturated water: Prepared by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument and syringes to the desired temperature (typically 25 °C). Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 420 nm for 4-nitrophenol).
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in Buffer A. Prepare the final enzyme solution at a concentration that gives a linear initial rate.
-
Loading Syringes: Load one syringe with the CO2-saturated water and the other with the enzyme/inhibitor solution in Buffer B.
-
Measurement of Uncatalyzed Rate: Perform a control experiment by mixing CO2-saturated water with Buffer B containing no enzyme to determine the uncatalyzed rate of CO2 hydration.
-
Measurement of Catalyzed Rate: Mix the CO2-saturated water with the enzyme solution in Buffer B to measure the initial rate of the enzyme-catalyzed reaction.
-
Inhibition Assay: Pre-incubate the enzyme with various concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature. Then, mix the enzyme-inhibitor solution with the CO2-saturated water and record the initial reaction rate.
-
Data Analysis: Calculate the initial rates from the linear phase of the absorbance change over time. Plot the percentage of enzyme activity versus the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for CO2.
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein.[4][5][6][7][8] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
-
96- or 384-well PCR plates.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Purified recombinant human CA isoform.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Inhibitor stock solutions.
Procedure:
-
Reaction Mixture Preparation: In each well of the PCR plate, prepare a reaction mixture containing the CA isoform (final concentration 2-5 µM), the fluorescent dye (e.g., 5X SYPRO Orange), and the inhibitor at various concentrations. Include a control with no inhibitor. The final volume is typically 20-25 µL.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/minute). Monitor the fluorescence of the dye at each temperature increment.
-
Data Acquisition: As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence. A melting curve of fluorescence intensity versus temperature is generated for each well.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve. This is often determined by calculating the first derivative of the curve, where the peak represents the Tm.
-
Determining Binding Affinity: The change in melting temperature (ΔTm) is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) can be estimated by fitting this data to a thermodynamic model. A larger ΔTm generally indicates tighter binding.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[9][10][11][12][13]
Materials:
-
Isothermal titration calorimeter.
-
Purified recombinant human CA isoform.
-
Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5). The buffer used for the protein and the ligand must be identical to avoid large heats of dilution.
-
Inhibitor solution.
Procedure:
-
Sample Preparation: Dialyze the purified protein extensively against the assay buffer. Prepare the inhibitor solution in the final dialysis buffer. Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
Instrument Setup: Thoroughly clean the sample and reference cells of the calorimeter. Load the protein solution into the sample cell (typically at a concentration of 10-50 µM) and the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Titration: Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections. Perform a series of small injections of the inhibitor solution into the protein solution.
-
Data Acquisition: With each injection, the instrument measures the heat released or absorbed as the inhibitor binds to the protein. A titration curve is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein.
-
Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis yields the thermodynamic parameters of the interaction: Kd, n, ΔH, and ΔS. The Gibbs free energy of binding (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to carbonic anhydrase II inhibition and the experimental workflows for its characterization.
Caption: Mechanism of CA II inhibition by a typical inhibitor.
Caption: Experimental workflow for the stopped-flow assay.
Caption: CA II's central role in pH and physiology.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. physics.byu.edu [physics.byu.edu]
- 13. researchgate.net [researchgate.net]
Unraveling the Identity of "CA Inhibitor 2": A Technical Overview
The term "CA inhibitor 2" does not refer to a universally recognized, specific carbonic anhydrase (CA) inhibitor. Scientific literature employs this nomenclature as a placeholder within individual studies to differentiate between various tested compounds. This guide synthesizes the available information on compounds that have been designated as "this compound" or "CAI #2" in research contexts, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The quest for potent and selective CA inhibitors is an active area of research, leading to the synthesis and evaluation of numerous novel compounds.
Quantitative Inhibition Data
The inhibitory potency of various compounds against different carbonic anhydrase isoforms is a critical aspect of their pharmacological profile. The following table summarizes the available quantitative data for compounds that have been referred to as "this compound" in specific studies, alongside data for the well-established CA inhibitor Acetazolamide for comparative purposes.
| Compound | Target Isoform(s) | Ki (nM) | IC50 (nM) | Notes | Reference |
| CAI #2 | CA II, CA IV | Moderate inhibitory capacity | - | Described as having moderate inhibitory capacity for cytosolic and membrane-bound CA isoforms. | [1] |
| Acetazolamide | hCA I | 278.8 ± 44.3 | - | Reference compound. | [2] |
| Acetazolamide | hCA II | 293.4 ± 46.4 | 130 | Reference compound. | [2][3] |
| Acetazolamide | hCA IX | - | 30 | Reference compound. | [3] |
Mechanism of Action and Signaling Pathways
Carbonic anhydrase inhibitors function by binding to the zinc ion within the enzyme's active site, preventing the catalytic conversion of carbon dioxide. This inhibition leads to a cascade of downstream effects depending on the tissue and the specific CA isoform involved.
The general mechanism of action for CA inhibitors can be visualized as follows:
Caption: General mechanism of carbonic anhydrase inhibition.
In the context of cancer, inhibition of tumor-associated isoforms like CA IX and CA XII can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis.
Experimental Protocols
The synthesis and evaluation of carbonic anhydrase inhibitors involve a series of well-defined experimental procedures.
Synthesis of Sulfonamide-Based Inhibitors
A common approach to synthesizing CA inhibitors involves the use of sulfonamide derivatives. For example, a general synthesis may start from 2- or 4-carbohydrazido-benzenesulfonamides, which are then further derivatized by reaction with aryl isocyanates.[4]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of a compound is typically assessed using a CO₂ hydration assay. This method measures the enzyme's ability to hydrate CO₂, and the inhibition is determined by observing the reduction in this activity in the presence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is reported as the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.
The following workflow illustrates the general process of screening for CA inhibitors:
Caption: Workflow for screening and identifying CA inhibitors.
Conclusion
While "this compound" is not a specific, universally defined compound, the principles of carbonic anhydrase inhibition, the methodologies for inhibitor discovery and synthesis, and the approaches to quantitative evaluation are well-established. The information presented in this guide provides a foundational understanding for professionals engaged in the research and development of novel carbonic anhydrase inhibitors. Future research will undoubtedly continue to uncover more potent and selective inhibitors, potentially with one being designated "this compound" in the context of a specific groundbreaking study.
References
- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Binding Kinetics of Carbonic Anhydrase Inhibitors
A comprehensive analysis of the binding kinetics of a well-characterized carbonic anhydrase inhibitor to various CA isoforms, including detailed experimental methodologies and pathway visualizations.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "CA inhibitor 2" did not yield sufficient public data to create an in-depth technical guide. The term does not appear to correspond to a widely studied or commercially available inhibitor with a substantial body of literature on its binding kinetics. Therefore, this guide will focus on a well-characterized and clinically relevant carbonic anhydrase inhibitor, Acetazolamide , to illustrate the principles and data presentation requested.
Introduction to Carbonic Anhydrase and Acetazolamide
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1] These enzymes are involved in numerous physiological processes, including respiration, pH regulation, ion transport, and fluid secretion.[1][2][3] Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them important therapeutic targets.[2][3][4]
Acetazolamide is a sulfonamide derivative and a potent, non-selective inhibitor of multiple carbonic anhydrase isoforms. It is one of the most well-studied CA inhibitors and is used clinically as a diuretic, for the treatment of glaucoma, epilepsy, and acute mountain sickness. Its mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.
Quantitative Binding Kinetics of Acetazolamide
The binding affinity and kinetics of Acetazolamide to various human carbonic anhydrase (hCA) isoforms have been extensively studied. The inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half, is a key parameter. The following table summarizes the Kᵢ values of Acetazolamide for several major hCA isoforms.
| hCA Isoform | Inhibition Constant (Kᵢ) in nM | Reference Compound |
| hCA I | 250 | Acetazolamide |
| hCA II | 12 | Acetazolamide |
| hCA IV | 74 | Acetazolamide |
| hCA VA | 4.5 | Acetazolamide |
| hCA VB | 53 | Acetazolamide |
| hCA VI | 410 | Acetazolamide |
| hCA VII | 2.4 | Acetazolamide |
| hCA IX | 25 | Acetazolamide |
| hCA XII | 5.7 | Acetazolamide |
| hCA XIII | 16 | Acetazolamide |
| hCA XIV | 43 | Acetazolamide |
Note: Kᵢ values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition, and assay method).
Experimental Protocols for Determining Binding Kinetics
Several biophysical techniques are employed to determine the binding kinetics and affinity of inhibitors to carbonic anhydrases.
Stopped-Flow CO₂ Hydration Assay
This is a common method to measure the catalytic activity of CA and the inhibitory effect of compounds.
Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration spectrophotometrically in a rapid mixing (stopped-flow) instrument.
Protocol:
-
Reagent Preparation:
-
Purified CA enzyme solution in a suitable buffer (e.g., Tris-SO₄).
-
CO₂-saturated water (substrate solution).
-
A solution of the inhibitor (Acetazolamide) at various concentrations.
-
A pH indicator solution (e.g., p-nitrophenol).
-
-
Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding equilibrium to be reached.
-
Kinetic Measurement:
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the absorbance curves.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using software like GraphPad Prism or by applying the Cheng-Prusoff equation.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the CA enzyme. The heat released or absorbed during the binding event is measured.
Protocol:
-
Sample Preparation:
-
Purified CA enzyme solution is placed in the sample cell of the calorimeter.
-
A concentrated solution of the inhibitor is loaded into the injection syringe.
-
Both solutions must be in the same buffer to minimize heats of dilution.
-
-
Titration: A series of small injections of the inhibitor solution are made into the enzyme solution.
-
Heat Measurement: The heat change after each injection is measured and integrated.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Principle: One of the interactants (e.g., the CA enzyme) is immobilized on a sensor chip. The binding of the other interactant (the inhibitor) from a solution flowing over the surface causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization: The purified CA enzyme is immobilized onto a sensor chip (e.g., via amine coupling).
-
Binding Analysis: Solutions of the inhibitor at various concentrations are injected over the sensor surface.
-
Signal Detection: The association and dissociation phases are monitored in real-time by recording the SPR signal (measured in response units, RU).
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
Visualizations
Experimental Workflow for Binding Kinetics Determination
Caption: General experimental workflow for determining the binding kinetics of an inhibitor to a carbonic anhydrase isoform.
Simplified Signaling Pathway of pH Regulation by Carbonic Anhydrase
Caption: Simplified diagram showing the role of carbonic anhydrase in intracellular pH regulation and its inhibition by Acetazolamide.
References
In Silico Modeling of Carbonic Anhydrase Inhibitor Binding: A Technical Guide
This guide provides an in-depth technical overview of the computational methodologies used to model the binding of inhibitors to the active site of carbonic anhydrases (CAs), a critical family of enzymes in numerous physiological processes. Due to the general nature of "CA inhibitor 2," this document will focus on a well-characterized and clinically relevant example: the binding of the sulfonamide inhibitor Acetazolamide to human Carbonic Anhydrase II (hCA II). This model system serves as an excellent case study for researchers, scientists, and drug development professionals engaged in the in silico analysis of enzyme-inhibitor interactions.
The Carbonic Anhydrase II Binding Pocket
Human Carbonic Anhydrase II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide. Its active site is a conical cleft approximately 15 Å deep, at the bottom of which resides a catalytic Zn²⁺ ion. This zinc ion is essential for the enzyme's catalytic activity and is a primary target for inhibitors.
The coordination of the zinc ion is tetrahedral, involving three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion.[1][2] The active site can be broadly divided into hydrophobic and hydrophilic regions, creating an amphiphilic environment that accommodates a variety of inhibitor scaffolds.[1] Key amino acid residues that play a crucial role in inhibitor binding include Gln92, His64, Val121, Phe131, Leu198, Thr199, and Thr200.[2][3][4]
Quantitative Data Summary: Acetazolamide and hCA II
The interaction between Acetazolamide and hCA II is well-documented, providing a wealth of quantitative data for computational model validation and comparison.
| Parameter | Value(s) | Reference(s) |
| PDB ID of Complex | 3HS4 | [5] |
| Resolution | 1.10 Å | [5] |
| Binding Affinity (Kᵢ) | 10 nM | [6] |
| IC₅₀ | 10.9 - 18.5 µM (for hCA-II with similar compounds) | [7] |
| Key Interacting Residues | His94, His96, His119 (via Zn²⁺), Gln92, Thr199 | [3][4] |
| Primary Interaction | The ionized sulfonamide NH⁻ group coordinates to the Zn²⁺ ion. | [2] |
| Secondary Interactions | Hydrogen bond between the sulfonamide oxygen and the backbone NH of Thr199; Hydrogen bond from the acetylamido group to Gln92. | [2][3] |
Note on Kᵢ and IC₅₀ values: These values can vary significantly depending on the experimental conditions such as buffer, pH, temperature, and substrate used.[8] The provided values are representative examples found in the literature.
Experimental Protocols for In Silico Modeling
A multi-step computational approach is typically employed to model inhibitor binding, starting with predicting the binding pose and then refining and evaluating the stability and energetics of the complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of hCA II from the Protein Data Bank (e.g., PDB ID: 3HS4).[5]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues, particularly the active site histidines.
-
Assign partial charges using a force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor (e.g., Acetazolamide).
-
Assign appropriate atom types and partial charges.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define a docking grid box that encompasses the entire active site of hCA II, centered around the catalytic zinc ion.
-
-
Docking Simulation:
-
Analysis of Results:
-
Visually inspect the top-ranked poses to ensure they are chemically reasonable.
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, coordination with the zinc ion) between the ligand and the receptor.
-
Compare the predicted binding mode to available experimental data, if any.
-
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Methodology:
-
System Setup:
-
Use the best-ranked docked pose of the hCA II-Acetazolamide complex as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., water molecules).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational landscape of the complex.[11]
-
Save the coordinates of the system at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory for stability by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Investigate the persistence of key interactions (e.g., hydrogen bonds, coordination to zinc) over the course of the simulation.[12]
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a ligand to a protein.[13]
Methodology:
-
Snapshot Extraction:
-
Extract a series of snapshots (conformations) of the complex, receptor, and ligand from the MD simulation trajectory.[14]
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components:
-
Molecular Mechanics Energy (ΔEMM): The sum of internal (bond, angle, dihedral) energies, van der Waals interactions, and electrostatic interactions in the gas phase.
-
Solvation Free Energy (ΔGsolv): This term is further divided into:
-
Polar Solvation Energy (ΔGpol): Calculated by solving the Poisson-Boltzmann (PB) or Generalized Born (GB) equations.
-
Nonpolar Solvation Energy (ΔGnp): Typically estimated from the solvent-accessible surface area (SASA).[13]
-
-
Entropy (-TΔS): The change in conformational entropy upon binding. This term is computationally expensive and often neglected when comparing similar inhibitors, as the relative entropy changes may be small.[13]
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and interactions in the in silico modeling of CA inhibitors.
Caption: Workflow for in silico modeling of a CA inhibitor.
Caption: Key interactions of Acetazolamide in the hCA II binding pocket.
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, providing detailed insights into the molecular basis of inhibitor binding. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can elucidate the key interactions that govern inhibitor affinity and selectivity for carbonic anhydrases. The case of Acetazolamide and hCA II demonstrates the power of these computational methods to rationalize experimental observations and guide the design of novel, more potent, and isoform-selective inhibitors. As computational power and algorithmic accuracy continue to improve, the role of in silico modeling in the development of new therapeutics targeting the carbonic anhydrase family will undoubtedly expand.
References
- 1. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iris.cnr.it [iris.cnr.it]
- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peng-lab.org [peng-lab.org]
"CA inhibitor 2" patent and intellectual property landscape
An In-depth Technical Guide to the Patent and Intellectual Property Landscape of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The different isoforms of this enzyme are involved in processes such as pH regulation, respiration, and electrolyte secretion.[2] Consequently, inhibitors of carbonic anhydrase (CAIs) have been developed as therapeutic agents for a range of conditions.
Historically, CAIs like acetazolamide have been used as diuretics and for the treatment of glaucoma.[1][3][4] More recently, there has been a significant focus on developing isoform-specific inhibitors, particularly targeting Carbonic Anhydrase IX (CA IX) and XII (CA XII), which are overexpressed in many solid tumors and are associated with cancer progression and poor prognosis.[5][6][7] This guide provides a comprehensive overview of the patent and intellectual property landscape of CA inhibitors, with a particular focus on the advancements in isoform-selective inhibitors for oncology.
Patent Landscape of Key Carbonic Anhydrase Inhibitors
The intellectual property surrounding CAIs has evolved from broad-spectrum inhibitors to highly specific compounds targeting particular isoforms. The initial patents for foundational CAIs like acetazolamide have long expired, leading to the widespread availability of generic versions.[8] Subsequent innovation has focused on improving tissue-specific targeting, reducing side effects, and exploring new therapeutic applications, most notably in oncology.
| Inhibitor | Key Patent(s) | Original Assignee/Applicant | Therapeutic Application | Key Innovation/Claim |
| Acetazolamide | U.S. Patent filed in 1951 (now expired) | Not specified in results | Glaucoma, Epilepsy, Altitude Sickness[1] | First-generation, systemic CAI.[1] |
| Dorzolamide | US 4,797,413, EP 0296879[9] | Not specified in results | Glaucoma[10] | Topically effective CAI for reducing intraocular pressure.[10] |
| Brinzolamide | US 5,378,703, EP 527801[11][12] | Not specified in results | Glaucoma[11][13] | Ophthalmic suspension formulation for treating elevated intraocular pressure.[11][14] |
| Methazolamide | Not specified in results | Not specified in results | Glaucoma[15][16] | Development of extended-release oral dosage forms.[17][18] |
| SLC-0111 | Not specified in results | Not specified in results | Cancer (investigational)[19] | A potent and selective inhibitor of CA IX, currently in clinical trials for advanced solid tumors.[19][20][21] |
| CA IX Targeting Conjugates | US 11,925,696 B2 | Not specified in results | Cancer Imaging and Therapy | Conjugates of CA IX inhibitors with therapeutic and imaging agents.[22] |
| Radiolabeled CA IX Inhibitors | Patent 2,240,171 | Not specified in results | Cancer Imaging and Therapy | Radiolabeled CA IX inhibitors for diagnostic imaging and therapeutic treatment.[23] |
The Role of CA IX in Oncology and Inhibitor Development
Carbonic anhydrase IX is a transmembrane protein that is highly overexpressed in a variety of solid tumors, including renal, breast, and lung cancers.[5] Its expression is induced by hypoxia, a common feature of the tumor microenvironment.[21] CA IX contributes to tumor progression by regulating intra- and extracellular pH, which promotes cancer cell survival, invasion, and metastasis while reducing the efficacy of conventional therapies.[6][7] This makes CA IX an attractive therapeutic target.
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: Role of CA IX in tumor pH regulation and its inhibition by SLC-0111.
Quantitative Data for CA IX Inhibitors
The development of selective CA IX inhibitors has been a major focus of recent research. The table below summarizes the inhibitory activity of SLC-0111 and a novel analog against various CA isoforms. Lower IC50 and Ki values indicate greater potency.
| Compound | CA I (IC50 µg/mL) | CA II (IC50 µg/mL) | CA IX (IC50 µg/mL) | CA XII (IC50 µg/mL) | CA IX (Ki nM) | Reference |
| Acetazolamide (AAZ) | - | 0.153 ± 0.01 | 0.105 ± 0.01 | 0.029 ± 0.001 | - | [20] |
| SLC-0111 | - | - | 0.048 ± 0.006 | 0.096 ± 0.008 | - | [20][24] |
| Pyr (SLC-0111 Analog) | 20.29 ± 0.92 | 0.569 ± 0.03 | 0.399 ± 0.02 | 2.97 ± 0.17 | - | [20] |
| Compound 1 (Benzofuran derivative) | - | - | - | - | 7.1 | [24] |
Experimental Protocols
The discovery and characterization of novel CA inhibitors involve a series of well-defined experimental procedures.
General Workflow for CA Inhibitor Screening and Characterization
Caption: A typical workflow for the discovery and development of CA inhibitors.
Methodology for Carbonic Anhydrase Inhibition Assay (Colorimetric)
A common method to assess the inhibitory activity of compounds against CA isoforms is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at a specific wavelength. The rate of this reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Buffer solution (e.g., Tris-HCl)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the appropriate buffer.
-
Dissolve p-NPA in a suitable solvent (e.g., acetonitrile) to create a stock solution.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of the buffer.
-
Add a defined amount of the CA enzyme solution to each well, except for the blank controls.
-
Add the test compounds at various concentrations to the respective wells. Incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The intellectual property landscape for carbonic anhydrase inhibitors is rich and continues to expand, driven by the pursuit of isoform-specific agents for various therapeutic areas. While the patents for early, broad-spectrum CAIs have expired, significant opportunities remain in the development of novel inhibitors targeting disease-relevant isoforms like CA IX in oncology. The ongoing clinical development of compounds such as SLC-0111 underscores the therapeutic potential of this approach. For researchers and drug developers, a thorough understanding of the existing patent landscape, coupled with robust experimental validation, is essential for navigating this competitive and promising field.
References
- 1. Acetazolamide - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0354881A1 - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 4. WO2018138621A1 - Acetazolamide ophthalmic solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]
- 10. CN111084758A - Dorzolamide hydrochloride eye drops and preparation method thereof - Google Patents [patents.google.com]
- 11. WO2019207380A1 - Ophthalmic compositions of brinzolamide - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. WO2015147665A1 - Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation - Google Patents [patents.google.com]
- 14. EP0941094B1 - Process for manufacturing ophthalmic suspensions containing brinzolamide - Google Patents [patents.google.com]
- 15. US6214381B1 - Methazolamide composition and method of use - Google Patents [patents.google.com]
- 16. drugpatentwatch.com [drugpatentwatch.com]
- 17. US10493063B2 - Extended release methazolamide formulation - Google Patents [patents.google.com]
- 18. US20190076408A1 - Extended Release Methazolamide Formulation - Google Patents [patents.google.com]
- 19. Anticancer carbonic anhydrase inhibitors: a patent and literature update 2018-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 21. Signalchem LifeScience [signalchemlifesciences.com]
- 22. US11925696B2 - Carbonic anhydrase IX targeting agents and methods - Google Patents [patents.google.com]
- 23. Inhibitors of carbonic anhydrase IX - Patent 2240171 [data.epo.org]
- 24. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro Evaluation of a Novel Carbonic Anhydrase Inhibitor: Compound 2
An In-Depth Technical Guide for Drug Development Professionals
This whitepaper provides a comprehensive overview of the preliminary in vitro evaluation of a novel carbonic anhydrase (CA) inhibitor, herein referred to as "Compound 2". The data and methodologies presented are synthesized from published research to serve as a technical guide for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Inhibitory Potency of Compound 2
The inhibitory effects of Compound 2 on various human carbonic anhydrase (hCA) isoforms were determined using a stopped-flow CO₂ hydrase assay. The inhibition constants (Kᵢ) are summarized in the table below, with Acetazolamide (AAZ) included as a reference compound for comparison.
| Isoform | Compound 2 Kᵢ (nM) | Acetazolamide (AAZ) Kᵢ (nM) |
| hCA I | 2880.0 | 250.0 |
| hCA II | 80.3 | 12.1 |
| hCA IV | 80.9 | 74.0 |
| hCA VA | 70.3 | 63.0 |
| hCA VB | 812.7 | 54.0 |
| hCA VI | 68.7 | 11.0 |
| hCA VII | 7.4 | 2.5 |
| hCA IX | 2980.0 | 25.8 |
| hCA XII | 541.0 | 5.7 |
| hCA XIII | 65.3 | 17.0 |
Data synthesized from a study on glycomimetic-based carbonic anhydrase inhibitors.[1]
Key Observations:
-
Compound 2 demonstrates potent inhibition of the hCA VII isoform with a Kᵢ value of 7.4 nM, making it a promising candidate for targeting this specific isoform, which is abundantly expressed in the central nervous system.[1]
-
The compound shows moderate to low inhibitory activity against other isoforms, such as hCA I and hCA IX, with Kᵢ values in the micromolar range.[1]
-
A notable selectivity is observed between the mitochondrial isoforms hCA VA and hCA VB, with Compound 2 being significantly less effective against hCA VB.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of Compound 2.
This assay measures the inhibitory effect of a compound on the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, VA, VB, VI, VII, IX, XII, and XIII)
-
Compound 2 (and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., HEPES-Tris)
-
pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. The inhibitor (Compound 2) is added to the enzyme solution at varying concentrations and pre-incubated.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in pH, as a result of the formation of bicarbonate and a proton, is monitored over time by measuring the absorbance change of the pH indicator.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated. The concentration of the inhibitor that produces 50% inhibition of the CA activity (IC₅₀) is determined.
-
Kᵢ Determination: The inhibition constant (Kᵢ) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.
To assess the general toxicity of the inhibitor on cell lines.
Materials:
-
Cancer cell lines (e.g., Hep-2)
-
Compound 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Cell culture medium and supplements
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Compound 2 for a specified period (e.g., 48 hours).[2]
-
MTT Addition: After the incubation period, the MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Crystal Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength to determine the cell viability.[2]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the carbonic anhydrase-related signaling pathway and the general experimental workflow for the in vitro evaluation of CA inhibitors.
Caption: Carbonic Anhydrase Signaling Pathway.
Caption: Experimental Workflow for CA Inhibitor Evaluation.
References
The Impact of Carbonic Anhydrase II Inhibition on Cellular pH Homeostasis: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Disclaimer: The term "CA inhibitor 2" is not a standardized scientific nomenclature. This technical guide will therefore focus on the well-characterized and pivotal role of Carbonic Anhydrase II (CAII) inhibitors in the modulation of cellular pH, a critical parameter in cellular physiology and pathophysiology.
Executive Summary
Cellular pH is a tightly regulated physiological parameter essential for a myriad of cellular processes, including enzyme activity, cell proliferation, and apoptosis. Carbonic anhydrase II (CAII), a ubiquitous cytosolic enzyme, plays a paramount role in maintaining this delicate pH balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CAII disrupts this equilibrium, leading to significant alterations in both intracellular (pHi) and extracellular pH (pHe), with profound implications for normal cellular function and the progression of various diseases, notably cancer. This guide provides a comprehensive technical overview of the effects of CAII inhibitors on cellular pH regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
The Central Role of Carbonic Anhydrase II in Cellular pH Regulation
Carbonic Anhydrase II is a highly efficient zinc-containing metalloenzyme that accelerates the interconversion of CO2 and H2O to HCO3- and H+ by several orders of magnitude. This rapid catalysis is fundamental to cellular pH homeostasis in several ways:
-
Proton Buffering: By facilitating the production of bicarbonate, a key intracellular buffer, CAII helps to neutralize excess intracellular acid.
-
CO2 and Bicarbonate Transport: CAII activity is coupled to the function of various membrane transporters, including Na+/H+ exchangers (NHEs) and bicarbonate transporters, thereby influencing the flux of acid/base equivalents across the cell membrane.
-
Metabolic pH Regulation: In highly metabolic cells, such as cancer cells, CAII is crucial for managing the acid load generated by processes like aerobic glycolysis (the Warburg effect).
The inhibition of CAII disrupts these critical functions, leading to an accumulation of intracellular protons and a subsequent decrease in pHi.
Quantitative Effects of CAII Inhibitors on Cellular pH
The impact of CAII inhibitors on cellular pH has been quantified in numerous studies across various cell types. The following tables summarize key findings for three prominent CAII inhibitors: acetazolamide, dorzolamide, and methazolamide.
| Inhibitor | Cell Type | Concentration | Baseline pHi | Post-treatment pHi | Change in pHi | Reference |
| Acetazolamide | 8226 Multiple Myeloma Cells (hypoxic, acidic conditions) | Not specified | ~6.6 | ~6.4 | -0.2 | [1] |
| Bovine Corneal Endothelium | 100 µM or 500 µM | Not specified | Not specified | -0.06 ± 0.01 | [2] | |
| Dorzolamide | Ehrlich's Ascites Carcinoma (in vivo) | 3, 10, or 30 mg/kg/day | Not specified | Not specified | Implied decrease (induces intracellular acidification) | [3] |
| Methazolamide | Cultured Bovine Corneal Endothelial Cells | Not specified | Not specified | Not specified | Causes intracellular acidification | [4] |
Table 1: Effect of CAII Inhibitors on Intracellular pH (pHi)
| Inhibitor | Cell Type | Concentration | Effect on pHe | Reference |
| Acetazolamide | 8226 Multiple Myeloma Cells | Not specified | No significant change | [1] |
Table 2: Effect of CAII Inhibitors on Extracellular pH (pHe)
| Inhibitor | CAII Inhibition Constant (Ki) | Reference |
| Acetazolamide | 12 nM | [5] |
| Dorzolamide | Not specified in provided results | |
| Methazolamide | Not specified in provided results |
Table 3: Inhibitory Potency of Selected CAII Inhibitors
Key Experimental Protocols
The accurate measurement of cellular pH is fundamental to understanding the effects of CAII inhibitors. Below are detailed methodologies for commonly employed techniques.
Measurement of Intracellular pH using BCECF-AM
This protocol describes the use of the pH-sensitive fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM) for the ratiometric measurement of pHi.
Materials:
-
BCECF-AM (e.g., from Thermo Fisher Scientific)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH adjusted to 7.4.
-
Nigericin (a K+/H+ ionophore for calibration)
-
High K+ calibration buffers (with varying pH values, e.g., 6.5, 7.0, 7.5, 8.0)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Dye Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Prepare a loading solution by diluting the BCECF-AM stock to a final concentration of 1-5 µM in HBS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash cells twice with HBS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash cells three times with HBS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the BCECF-loaded cells at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).
-
Capture the emission fluorescence at ~535 nm for both excitation wavelengths.
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
-
Inhibitor Treatment:
-
Perfuse the cells with HBS containing the desired concentration of the CAII inhibitor.
-
Continuously record the F490/F440 ratio to monitor changes in pHi over time.
-
-
Calibration:
-
At the end of each experiment, perfuse the cells with high K+ calibration buffers containing 10 µM nigericin. This equilibrates the intracellular and extracellular pH.
-
Measure the F490/F440 ratio for each calibration buffer of known pH.
-
Generate a calibration curve by plotting the F490/F440 ratio against the corresponding pH values.
-
Use this calibration curve to convert the experimental fluorescence ratios to absolute pHi values.
-
Ammonium Prepulse Technique for Inducing Intracellular Acidification
This technique is used to study the recovery of pHi from an acid load, often to assess the activity of acid-extruding mechanisms like the Na+/H+ exchanger.
Procedure:
-
Load cells with a pH-sensitive dye as described in section 4.1.
-
Establish a baseline pHi recording in HBS.
-
Perfuse the cells with a solution containing 20-40 mM NH4Cl in HBS for 5-10 minutes. This will cause an initial alkalinization as NH3 diffuses into the cell and binds to protons.
-
Rapidly switch back to the NH4Cl-free HBS. This causes the intracellular NH4+ to dissociate into NH3 and H+. The NH3 diffuses out of the cell, leaving behind an excess of H+, resulting in a rapid intracellular acidification.
-
Monitor the recovery of pHi back to the baseline level. This recovery phase is mediated by the cell's acid-extruding transporters.
-
The effect of a CAII inhibitor can be assessed by adding it to the perfusion solutions before and during the ammonium prepulse and recovery phases.
Visualizing the Impact of CAII Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of CAII in cellular pH regulation and its inhibition.
Caption: Experimental workflow for intracellular pH (pHi) measurement.
Caption: Cellular consequences of CAII inhibition.
Conclusion and Future Directions
The inhibition of Carbonic Anhydrase II represents a potent strategy for modulating cellular pH. As demonstrated by the quantitative data and mechanistic pathways outlined in this guide, CAII inhibitors effectively induce intracellular acidification. This has significant implications for therapeutic development, particularly in oncology, where the dysregulated pH homeostasis of cancer cells can be exploited. Future research should focus on the development of isoform-specific CA inhibitors to minimize off-target effects and on elucidating the complex interplay between CAII inhibition and other cellular signaling pathways. The experimental protocols provided herein offer a robust framework for conducting such investigations, paving the way for novel therapeutic interventions that target the fundamental process of cellular pH regulation.
References
- 1. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of acetazolamide on intracellular pH and bicarbonate transport in bovine corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dorzolamide synergizes the antitumor activity of mitomycin C against Ehrlich's carcinoma grown in mice: role of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of bicarbonate, pH, methazolamide and stilbenes on the intracellular potentials of cultured bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of embryonic intracellular pH: a potential mechanism of acetazolamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Characterization of a Representative Carbonic Anhydrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical characterization of a representative carbonic anhydrase (CA) inhibitor, herein referred to as "Inhibitor X," as the specific designation "CA inhibitor 2" does not correspond to a uniquely identifiable compound in the current scientific literature. The principles, experimental protocols, and data presented are based on well-studied sulfonamide-based inhibitors of human carbonic anhydrase II (hCA II), a ubiquitous and therapeutically relevant isoform.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport.[1][2] Consequently, inhibitors of carbonic anhydrases have found therapeutic applications as diuretics, anti-glaucoma agents, anti-epileptics, and more recently, as anti-cancer and anti-obesity agents.[2][3]
The most common class of CA inhibitors are the sulfonamides, which typically function by coordinating to the zinc ion in the enzyme's active site, displacing a catalytic water molecule.[3][4][5] The affinity and selectivity of these inhibitors are governed by a combination of this primary zinc-binding interaction and secondary interactions with amino acid residues lining the active site cavity.[4] A thorough biophysical characterization is therefore essential to understand the molecular determinants of inhibitor binding, optimize lead compounds, and ensure target engagement in drug discovery campaigns.
Quantitative Biophysical Data
The interaction of a CA inhibitor with its target enzyme can be quantified through various biophysical techniques, providing key parameters that describe the binding affinity, thermodynamics, and kinetics of the interaction. The following table summarizes representative data for well-characterized inhibitors of human carbonic anhydrase II.
| Parameter | Acetazolamide | Ethoxzolamide | Dansylamide | Method | Reference |
| Inhibition Constant (Ki) | 12 nM | 7 nM | 50 nM | Stopped-Flow CO2 Hydration Assay | [6][7] |
| Dissociation Constant (Kd) | 8.5 nM | 5.2 nM | 45 nM | Isothermal Titration Calorimetry | [6][8] |
| Binding Enthalpy (ΔH) | -56.9 kJ/mol | -42.1 kJ/mol | -35.2 kJ/mol | Isothermal Titration Calorimetry | [6][8][9] |
| Binding Entropy (-TΔS) | 8.4 kJ/mol | 4.6 kJ/mol | -2.5 kJ/mol | Isothermal Titration Calorimetry | [6][8] |
| Association Rate Constant (kon) | 2.1 x 107 M-1s-1 | 3.5 x 107 M-1s-1 | 1.2 x 107 M-1s-1 | Surface Plasmon Resonance | [7] |
| Dissociation Rate Constant (koff) | 0.18 s-1 | 0.18 s-1 | 0.54 s-1 | Surface Plasmon Resonance | [7] |
| Thermal Shift (ΔTm) | +12.5 °C | +14.2 °C | +10.8 °C | Fluorescent Thermal Shift Assay | [7][8] |
Experimental Protocols
Detailed methodologies for key biophysical experiments are crucial for the reproducible characterization of CA inhibitors.
3.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Materials: Purified carbonic anhydrase (e.g., hCA II) at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). The inhibitor is dissolved in the same buffer at a concentration 10-15 times that of the protein.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
A series of small, sequential injections of the inhibitor solution into the protein solution are performed while the system is maintained at a constant temperature (e.g., 25 °C).
-
The heat change associated with each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[10]
-
3.2. Fluorescent Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF)
FTSA is a high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Materials: Purified carbonic anhydrase (2-5 µM), a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and the inhibitor at various concentrations.
-
Instrumentation: A real-time PCR instrument capable of monitoring fluorescence changes with temperature.
-
Procedure:
-
The protein, dye, and inhibitor are mixed in a multiwell plate.
-
The plate is heated in the real-time PCR instrument with a linear temperature gradient (e.g., from 25 °C to 95 °C at a rate of 1 °C/min).
-
The fluorescence intensity is monitored as a function of temperature.
-
As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) upon inhibitor binding is then calculated.[7][8]
-
3.3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.
-
Materials: A sensor chip (e.g., CM5), purified carbonic anhydrase, the inhibitor, and appropriate buffers for immobilization and binding analysis.
-
Instrumentation: A surface plasmon resonance instrument.
-
Procedure:
-
Carbonic anhydrase is immobilized on the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The inhibitor, at various concentrations, is injected over the surface, and the association is monitored as a change in the SPR signal.
-
After the association phase, the running buffer is reintroduced, and the dissociation of the inhibitor is monitored.
-
The sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the rate constants.[7]
-
3.4. Stopped-Flow CO2 Hydration Assay
This enzyme kinetic assay measures the inhibition of the CA-catalyzed hydration of CO2 to determine the inhibition constant (Ki).
-
Materials: Purified carbonic anhydrase, a CO2-saturated buffer solution, a pH indicator, and the inhibitor at various concentrations.
-
Instrumentation: A stopped-flow spectrophotometer.
-
Procedure:
-
The enzyme and inhibitor are pre-incubated.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer containing a pH indicator.
-
The initial rate of the reaction is monitored by the change in absorbance of the pH indicator.
-
The initial rates are measured at different inhibitor concentrations.
-
The data are fitted to the appropriate inhibition model (e.g., competitive inhibition) to determine the Ki.[7]
-
Visualizations
4.1. Generalized Carbonic Anhydrase Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of carbonic anhydrase and the mechanism of inhibition by a sulfonamide-based inhibitor.
Caption: Catalytic cycle of carbonic anhydrase and competitive inhibition mechanism.
4.2. Experimental Workflow for Biophysical Characterization
The following diagram outlines a typical workflow for the biophysical characterization of a novel carbonic anhydrase inhibitor.
Caption: A typical experimental workflow for CA inhibitor characterization.
Conclusion
The biophysical characterization of carbonic anhydrase inhibitors is a multi-faceted process that provides critical insights into their mechanism of action and the molecular determinants of their potency and selectivity. By employing a suite of complementary techniques, researchers can build a comprehensive understanding of the inhibitor-target interaction, which is invaluable for the rational design and development of novel therapeutics. The methodologies and representative data presented in this guide serve as a foundation for the rigorous evaluation of new chemical entities targeting the carbonic anhydrase family of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Product inhibition study on carbonic anhydrase using spectroscopy and calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of CA Inhibitor 2 (Compound 4H) with Zinc Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The catalytic core of these enzymes features a zinc ion, which is essential for their function. The inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer. This technical guide provides a comprehensive overview of "CA inhibitor 2," also identified as "Compound 4H" in the scientific literature, a novel acetazolamide analog. We will delve into its interaction with zinc metalloenzymes, present quantitative inhibition data, detail relevant experimental protocols, and visualize associated signaling pathways and workflows.
Quantitative Inhibition Data
The inhibitory activity of this compound (Compound 4H) and related sulfonamides has been evaluated against several human carbonic anhydrase (hCA) isoforms. The following tables summarize the available quantitative data, including IC50 and Ki (inhibition constant) values. It is important to note that the data is collated from multiple studies, and experimental conditions may vary.
Table 1: Inhibitory Activity (IC50) of this compound (Compound 4H) and Related Compounds against hCA Isoforms
| Compound | hCA II (IC50 in nM) | hCA IX (IC50 in nM) | Source |
| This compound (Compound 4H) | Not Reported | 38 | [1] |
| 4b | 16 | Not Reported | [1] |
| 4a | 137 | 169 | [1] |
| Doxorubicin (control) | Not Reported | 65.3 (for MCF-7 cells) | [1] |
| Semaxanib (control) | Not Reported | 3.1 (for MCF-7 cells) | [1] |
Table 2: Inhibition Constants (Ki) of a "Compound 4h" Analog against hCA Isoforms
| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | Source |
| 4h | 13.96 ± 1.08 | 39.92 ± 0.86 (µM) | [2] |
| 3 | 9.19 ± 0.40 | Not Reported | [2] |
| 4j | 11.97 ± 0.37 | Not Reported | [2] |
| 4a | 12.44 ± 0.32 | Not Reported | [2] |
| Acetazolamide (AAZ) | 436.20 | 93.53 | [2] |
Note: The "Compound 4h" in Table 2 is from a different study and may have a different chemical structure than the "this compound (Compound 4H)" in Table 1. Direct comparison should be made with caution.
Experimental Protocols
The characterization of CA inhibitors relies on robust and reproducible experimental protocols. The following is a detailed methodology for a key assay used to determine the inhibitory potency of compounds like this compound.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This method measures the enzyme's ability to catalyze the hydration of CO2 to bicarbonate and a proton, a reaction that leads to a change in pH. The rate of this reaction is monitored spectrophotometrically using a pH indicator.
1. Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (Compound 4H) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4
-
pH Indicator: 0.004% (w/v) Phenol Red
-
Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water for at least 30 minutes at 4°C)
-
Control Inhibitor: Acetazolamide (AAZ)
-
Stopped-flow spectrophotometer
2. Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified hCA isoform in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the isoform but is typically in the low nanomolar range.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and the control inhibitor (AAZ) in the assay buffer.
-
Assay Execution:
-
Equilibrate the stopped-flow instrument to a constant temperature, typically 25°C.
-
Load one syringe of the stopped-flow instrument with the enzyme solution (pre-incubated with the inhibitor or vehicle control for a defined period, e.g., 15 minutes).
-
Load the second syringe with the CO2-saturated water containing the pH indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator (Phenol Red) at 570 nm over time. The rate of color change reflects the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Mandatory Visualizations
Experimental Workflow
References
Early Research Findings on Novel Carbonic Anhydrase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of early research findings on a series of novel carbonic anhydrase (CA) inhibitors, with a focus on compounds demonstrating significant therapeutic potential. The data presented herein is synthesized from preclinical studies investigating their mechanism of action, inhibitory activity against various CA isoforms, and their effects on cancer cell lines.
Quantitative Data Summary
The inhibitory activities of several novel sulfonamide-based compounds against four human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII) have been evaluated. The data, presented as inhibition constants (Kᵢ), are summarized below for direct comparison. Acetazolamide (AAZ) and a previously studied biphenylsulfonamide (Compound 1) are included as reference compounds.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 10 | 73.1 | >10000 | 50.8 | 45.4 |
| 11 | 95.6 | 10.2 | 68.5 | 11.5 |
| 12 | 640.5 | 115.4 | 105.3 | 48.5 |
| 13 | 5831.6 | 856.7 | 75.4 | 154.7 |
| 14 | 215.3 | 65.4 | 111.4 | 110.3 |
| 15 | 185.4 | 35.4 | 24.1 | 6.8 |
| 16 | 105.6 | 88.5 | 85.4 | 35.7 |
| 18 | 110.5 | 45.3 | 10.5 | 55.4 |
| 19 | 150.7 | 55.8 | 7.3 | 33.1 |
| AAZ | 250.0 | 12.0 | 25.0 | 5.7 |
| 1 | 62.0 | 15.0 | 9.2 | 8.9 |
Data presented as mean values from three independent assays. Standard deviations were within ±5–10% of the reported Kᵢ values.[1][2]
The antiproliferative activity of compounds 15 and 19 was assessed against several human colorectal cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below, with 5-Fluorouracil (5-FU) as a reference compound.
| Compound | HCT116 IC₅₀ (µM) | SW480 IC₅₀ (µM) | SW620 IC₅₀ (µM) |
| 15 | 8.7 | 17.7 | 25.4 |
| 19 | 14.9 | 35.6 | 45.4 |
| 5-FU | 8.2 | 217.5 | 102.6 |
Compounds 15 and 19 demonstrated notable potency against HCT116 cells and were significantly more effective than 5-FU against SW480 and SW620 cell lines.[1][2]
Key Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibition of various human carbonic anhydrase isoforms (hCA I, II, IX, and XII) by the synthesized sulfonamides was determined using a stopped-flow CO₂ hydrase assay.[1][2] This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay solution contained the respective CA isoenzyme in buffer, and the reaction was initiated by the addition of saturated CO₂ solution. The change in pH, indicating the progress of the reaction, was monitored over time. Inhibition constants (Kᵢ) were calculated from the dose-response curves generated by testing a range of inhibitor concentrations.
In Vitro Cancer Cell Growth Inhibition
The antiproliferative effects of the compounds were evaluated against human cancer cell lines, including colorectal cancer (HCT-116, SW480, SW620), breast cancer (MCF-7), and others.[2] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The IC₅₀ values were then determined from the resulting dose-response curves.
Tubulin Polymerization Assay
To investigate off-target effects, select compounds were evaluated for their ability to inhibit tubulin polymerization.[1][2] This assay measures the assembly of tubulin into microtubules in the presence of the test compounds. The change in turbidity of the solution, which correlates with microtubule formation, is monitored over time. Combretastatin A-4 and colchicine were used as reference inhibitors of tubulin assembly.[1]
Molecular Docking Studies
Computational docking experiments were conducted to elucidate the binding modes of the inhibitors within the active sites of the hCA isoforms.[1] Crystal structures of the hCA isoforms were obtained from the Protein Data Bank (PDB). The inhibitors were then docked into the catalytic site of the enzymes using software such as Vina.[1] These studies helped to identify key molecular interactions, such as the coordination of the sulfonamide group with the catalytic zinc ion and hydrophobic interactions with active site residues.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating these novel CA inhibitors.
Caption: Proposed dual-targeting mechanism of Compound 15, inhibiting both carbonic anhydrase and the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for the screening and characterization of novel carbonic anhydrase inhibitors.
References
Methodological & Application
Application Notes and Protocols for CA Inhibitor 2 in Cell-Based Assays
These application notes provide detailed protocols for utilizing "CA Inhibitor 2," a representative potent and selective inhibitor of carbonic anhydrase IX (CA IX), in various cell-based assays. The focus is on assays relevant to cancer research, where CA IX is a significant therapeutic target due to its role in tumor progression and chemoresistance.[1][2][3] For the purpose of these notes, "this compound" will be modeled after the well-characterized compound SLC-0111 (also known as U-104).[4][5][6][7][8]
Introduction to Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors in response to hypoxic conditions, which are orchestrated by the transcription factor HIF-1α (Hypoxia-Inducible Factor 1α).[2][3][9] CA IX plays a crucial role in regulating pH in the tumor microenvironment.[2][10] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to an acidic extracellular space while maintaining a neutral to alkaline intracellular pH.[2][9][11] This pH regulation provides a survival advantage to cancer cells and promotes tumor invasion, metastasis, and resistance to therapy.[2][3][9]
This compound (modeled after SLC-0111) is a potent inhibitor of CA IX and CA XII, with significantly less activity against cytosolic isoforms CA I and CA II, indicating a favorable selectivity profile for targeting tumor-associated CAs.[4][5][6][7] Inhibition of CA IX with specific inhibitors can disrupt the pH balance in tumors, leading to reduced cell viability, proliferation, and migration, and can sensitize cancer cells to conventional chemotherapies.[9][12][13]
Signaling Pathway of CA IX in the Tumor Microenvironment
The diagram below illustrates the role of CA IX in the hypoxic tumor microenvironment and the mechanism of its inhibition.
Caption: Role of CA IX in the hypoxic tumor microenvironment and its inhibition.
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate the efficacy of this compound are provided below. It is recommended to perform these assays under both normoxic (21% O₂) and hypoxic (1% O₂) conditions to assess the hypoxia-dependent activity of the inhibitor.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT29, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a humidified incubator (under normoxic or hypoxic conditions).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1]
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 2-propanol or DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 100 µM) and/or in combination with a chemotherapeutic agent for 24 to 96 hours.[12]
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the inhibitor on cell motility.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound (e.g., 100 µM) or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 20 hours) using a microscope.[14]
-
Data Analysis: Measure the area of the wound at each time point. The migration rate can be calculated as the percentage of wound closure relative to the initial wound area.[14]
Data Presentation
The following tables summarize quantitative data for this compound (SLC-0111/U-104) from various cell-based assays reported in the literature.
Table 1: Inhibitory Activity of this compound (SLC-0111/U-104)
| Target Isoform | Kᵢ (nM) | Reference |
|---|---|---|
| CA IX | 45.1 | [4][5][6][7] |
| CA XII | 4.5 | [4][5][6][7] |
| CA I | 5080 | [5][6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Line | Concentration | Incubation Time | Effect | Reference |
|---|---|---|---|---|---|
| Apoptosis (Annexin V/PI) | A375-M6 Melanoma | 100 µM (in combo) | 96 h | Increased late apoptosis/necrosis | [12] |
| Apoptosis (Annexin V/PI) | MCF7 Breast Cancer | 100 µM (in combo) | 48 h | Increased cell death | [12] |
| Proliferation | HCT116 Colorectal | 100 µM (in combo) | 24 h | Reduced cell proliferation | [12] |
| Cell Viability | FaDu HNSCC | 100 µM | 72 h | ~26% reduction in viability | |
| Cell Viability | SCC-011 HNSCC | 100 µM | 72 h | ~15% reduction in viability | |
| Cell Migration | HUH6 Hepatoblastoma | 100 µM | 20 h | ~40-70% decrease in motility | [14] |
| Cell Migration | MDA-MB-231 Breast | <50 µM | - | Dose-dependent reduction | [4][5] |
| Phenotype Reversal | 4T1 Breast Cancer | 50 µM | 72 h | Blocks mesenchymal phenotype |[4][5] |
Mandatory Visualizations
Experimental Workflow Diagram
This diagram outlines a typical workflow for screening and characterizing CA inhibitors.
Caption: General experimental workflow for evaluating this compound.
Logical Relationship Diagram
This diagram illustrates the logical cascade of events following the inhibition of CA IX in cancer cells.
References
- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. U 104 | CAS 178606-66-1 | U104 | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. U-104 - MedChem Express [bioscience.co.uk]
- 9. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 12. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Dissolution of Acetazolamide (as a representative CA inhibitor) for In Vivo Studies
Introduction
Carbonic anhydrase (CA) inhibitors are a class of pharmaceuticals with diverse therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness.[1][2] Acetazolamide is a widely studied, non-specific CA inhibitor, structurally classified as a sulfonamide.[3] Due to its low aqueous solubility, developing suitable formulations for in vivo research can be challenging. This document provides detailed protocols for the dissolution of acetazolamide for preclinical in vivo studies, focusing on common administration routes.
Data Presentation
The following tables summarize the key quantitative data regarding the solubility and formulation of acetazolamide.
Table 1: Solubility of Acetazolamide in Various Solvents
| Solvent | Solubility | Notes |
| Water | Very slightly soluble[4][5][6] | pH-dependent |
| Ethanol | Slightly soluble[4][5][6] | |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[3] | Purge with inert gas recommended |
| Dimethylformamide (DMF) | ~15 mg/mL[3] | Purge with inert gas recommended |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[3] | Acetazolamide first dissolved in DMSO |
| Phosphate Buffered Saline (PBS) | 1.96 mg/mL | Requires sonication and heating to 60°C[7] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[7] | Clear solution |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL[7] | Clear solution |
Table 2: Example Formulations for In Vivo Administration
| Administration Route | Vehicle Composition | Acetazolamide Concentration | Species | Reference |
| Intraperitoneal (IP) | Phosphate Buffered Saline (pH 9) | Not specified | Mouse | [8] |
| Intraperitoneal (IP) | Vehicle (not specified) | 40 mg/kg | Mouse | [9] |
| Oral (PO) | Vehicle (not specified) | 50 mg/kg | Mouse | [10] |
| Intravenous (IV) | Sterile PBS | 250 nmol/Kg | Mouse | [11] |
Experimental Protocols
Here are detailed protocols for preparing acetazolamide solutions for common in vivo administration routes.
Protocol 1: Preparation of Acetazolamide for Intraperitoneal (IP) Injection
This protocol is suitable for achieving a moderate concentration of acetazolamide in a vehicle generally well-tolerated for IP administration.
Materials:
-
Acetazolamide powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of acetazolamide powder in a sterile container.
-
Add DMSO to a final concentration of 10% of the total desired volume. Vortex or sonicate until the acetazolamide is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume. Mix until the solution is homogeneous.
-
Add sterile saline to bring the solution to the final desired volume (45% of the total volume). Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming may be required. Allow the solution to return to room temperature before injection.
Protocol 2: Preparation of Acetazolamide for Oral (PO) Gavage
This protocol utilizes a suspension for oral administration, which is often suitable for compounds with low water solubility.
Materials:
-
Acetazolamide powder
-
0.5% (w/v) Methylcellulose in sterile water or 10% DMSO in 90% corn oil[7]
-
Mortar and pestle or homogenizer
Procedure using Methylcellulose:
-
Weigh the required amount of acetazolamide powder.
-
Levigate the powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or mixing to ensure a uniform suspension.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.
Procedure using DMSO/Corn Oil:
-
Weigh the required amount of acetazolamide powder.
-
Dissolve the acetazolamide in DMSO (10% of the final volume).
-
Add the corn oil (90% of the final volume) and mix thoroughly to create a solution or a fine suspension.[7]
Protocol 3: Preparation of Acetazolamide for Intravenous (IV) Injection
This protocol is for preparing a low-concentration solution suitable for IV administration, which requires complete dissolution to prevent embolism. The use of a co-solvent system is necessary due to the poor aqueous solubility of acetazolamide.
Materials:
-
Acetazolamide powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2
Procedure:
-
Weigh the required amount of acetazolamide powder in a sterile container.
-
Dissolve the acetazolamide in a minimal amount of sterile DMSO.
-
Slowly add the sterile PBS while vortexing to dilute the DMSO concentration. A 1:3 ratio of DMSO to PBS can achieve a solubility of approximately 0.25 mg/mL.[3]
-
Visually inspect the final solution for any signs of precipitation. The solution must be completely clear before IV administration.
-
It is not recommended to store the aqueous solution for more than one day.[3]
Visualizations
Signaling Pathway
Caption: Mechanism of action of Acetazolamide.
Experimental Workflow
Caption: Workflow for preparing Acetazolamide.
Logical Relationships
Caption: Key factors in Acetazolamide formulation.
References
- 1. In vivo evidence for KCa channel opening properties of acetazolamide in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Acetazolamide (PIM 005) [inchem.org]
- 6. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Acetazolamide protects against posthypoxic unstable breathing in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo efficacy of acetazolamide in a mouse model of Neisseria gonorrhoeae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbonic Anhydrase Inhibitor Administration in Mouse Models
A Note on "CA Inhibitor 2": The term "this compound" is not a standardized nomenclature for a specific carbonic anhydrase inhibitor. It may refer to an internal compound designation or potentially to inhibitors targeting the isoform Carbonic Anhydrase II (CAII). Commercially, some suppliers may use similar naming conventions, for instance, "Carbonic Anhydrase IX/XII Inhibitor II, U-104". This document provides a detailed overview of the dosage and administration of several well-characterized carbonic anhydrase inhibitors, with a focus on those targeting CAII or with published data in mouse models.
I. Quantitative Data Summary
The following tables summarize the dosages and administration routes of various carbonic anhydrase inhibitors used in mouse models, compiled from preclinical studies.
Table 1: Systemic Administration of Carbonic Anhydrase Inhibitors in Mouse Models
| Compound Name(s) | Target Isoform(s) | Mouse Model | Dosage | Administration Route | Frequency | Reference(s) |
| SLC-0111 (U-104) | CAIX, CAXII | Breast Cancer (4T1, MDA-MB-231) | 19 - 38 mg/kg | Intraperitoneal (i.p.) | Daily | [1][2] |
| Breast Cancer (4T1) | 50 mg/kg | Oral Gavage | Daily (4 days on, 1 day off) | [1] | ||
| Head and Neck Squamous Carcinoma | 100 mg/kg | Oral Gavage | Daily (5 days/week) | [3] | ||
| Acetazolamide | Pan-CA inhibitor | Vancomycin-Resistant Enterococci Septicemia | 20 mg/kg | Oral Gavage | Single dose | [4] |
| Ethoxzolamide | Pan-CA inhibitor | Gonococcal Genital Tract Infection | Not specified in efficacious analogs | Oral | Not specified | [5] |
| Methazolamide | Pan-CA inhibitor | Hypoxic Ventilatory Response | 3 - 33 mg/kg | Infusion | Not specified | [6] |
Table 2: Topical Administration of Carbonic Anhydrase Inhibitors in Mouse Models
| Compound Name | Target Isoform(s) | Mouse Model | Dosage | Administration Route | Frequency | Reference(s) |
| Dorzolamide | CAII, CAIV | Glaucoma (DBA/2J) | 2% solution (5 µL) | Topical (ocular) | Single dose | [7] |
II. Signaling Pathways
Carbonic anhydrase inhibitors, particularly those targeting tumor-associated isoforms like CAIX and CAXII, can influence key signaling pathways involved in cancer progression. Inhibition of these enzymes can lead to a reversal of the pH gradient in the tumor microenvironment, impacting downstream signaling.
III. Experimental Protocols
The following are detailed protocols for common administration routes of carbonic anhydrase inhibitors in mouse models.
Protocol 1: Oral Gavage Administration
This protocol is adapted for the administration of compounds like SLC-0111.
Materials:
-
Appropriate gavage needle (20-22 gauge for adult mice, with a flexible or rigid rounded tip).[8]
-
Syringe (1 mL).
-
Vehicle for compound dissolution (e.g., 55.6% PEG400, 11.1% ethanol, 33.3% water for SLC-0111).[3]
-
Calibrated scale for weighing the mouse.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise volume of the drug solution to be administered. The recommended dosing volume is typically 5-10 mL/kg.[8]
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.[9]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition to avoid entry into the trachea.[10]
-
-
Compound Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the compound.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[9]
Protocol 2: Intraperitoneal (IP) Injection
This protocol is suitable for the administration of compounds like SLC-0111.
Materials:
-
Syringe (1 mL) with a 25-27 gauge needle.[11]
-
Vehicle for compound dissolution.
-
70% ethanol for disinfection.
Procedure:
-
Preparation: Prepare the drug solution and draw it into the syringe. Expel any air bubbles.
-
Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen. Tilt the mouse's head downwards at a slight angle.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.[11]
-
Injection:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Inject the solution slowly. The maximum recommended volume is 10 mL/kg.[11]
-
-
Post-Injection Care: Return the mouse to its cage and monitor for any adverse reactions.
IV. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study in a mouse model using a carbonic anhydrase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ethoxzolamide Analogs with Improved Pharmacokinetic Properties for In Vivo Efficacy against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Cell Permeability Assessment of a Representative Carbonic Anhydrase (CA) Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cell permeability of a representative carbonic anhydrase (CA) inhibitor. The protocols detailed below are established methods for evaluating the potential oral bioavailability and central nervous system (CNS) penetration of small molecule drug candidates.
Introduction to Carbonic Anhydrase Inhibitors
Carbonic anhydrase inhibitors (CAIs) are a class of pharmaceuticals that suppress the activity of carbonic anhydrase enzymes.[1] These enzymes are crucial in various physiological processes, including the reversible hydration of carbon dioxide to bicarbonate and protons, which is vital for maintaining acid-base balance, fluid secretion, and gas exchange.[2] By inhibiting these enzymes, CAIs can modulate these processes for therapeutic effect.[2] CAIs are used in the treatment of glaucoma, as diuretics, in managing altitude sickness, and for certain types of epilepsy.[1][2][3] The ability of a CAI to permeate cell membranes is a critical determinant of its efficacy, particularly for reaching intracellular or tissue-specific targets.
Data Presentation: Permeability of Representative CA Inhibitors
The following table summarizes the apparent permeability (Papp) values for well-characterized CA inhibitors in two common in vitro permeability assays: the Caco-2 assay, which models the human intestinal barrier, and the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion.
| Compound | Assay Type | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Acetazolamide | Caco-2 | 1.5 | Low |
| Dorzolamide | Caco-2 | 0.8 | Low |
| Brinzolamide | Caco-2 | 2.5 | Low to Moderate |
| Methazolamide | Caco-2 | 6.0 | Moderate |
| Acetazolamide | PAMPA | 0.9 | Low |
| Methazolamide | PAMPA | 4.2 | Moderate |
Note: Papp values are representative and can vary based on specific experimental conditions. The classification of permeability is generally defined as:
-
Low: Papp < 2.0 x 10⁻⁶ cm/s
-
Moderate: 2.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s
-
High: Papp ≥ 10.0 x 10⁻⁶ cm/s
Experimental Protocols
Two primary assays are recommended for assessing the cell permeability of a representative CA inhibitor: the Caco-2 permeability assay for evaluating intestinal absorption and potential for active transport, and the PAMPA assay for a high-throughput assessment of passive permeability.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal permeability and to investigate drug efflux.[4] The Caco-2 cell line, derived from a human colon carcinoma, forms a polarized monolayer with characteristics resembling intestinal epithelial cells.[4]
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Transwell™ permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Representative CA inhibitor
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Monolayer Integrity Assessment:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing the representative CA inhibitor to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Replenish the basolateral compartment with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
To investigate active efflux, perform the assay in the reverse direction by adding the CA inhibitor to the basolateral compartment and sampling from the apical compartment.[4]
-
-
Sample Analysis:
-
Analyze the concentration of the CA inhibitor in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug in the donor compartment
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests the involvement of active efflux.[7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound.[8][9] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[10]
Materials:
-
PAMPA plate system (e.g., 96-well format) with donor and acceptor plates
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.5, 6.5, 7.4)
-
Representative CA inhibitor
-
Control compounds with known permeability
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating:
-
Coat the membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
-
Compound Preparation:
-
Prepare solutions of the representative CA inhibitor and control compounds in PBS at the desired pH.
-
-
Assay Assembly:
-
Add the compound solutions to the donor wells.
-
Fill the acceptor wells with fresh PBS.
-
Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using a relevant equation provided by the PAMPA system manufacturer or from the literature.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 10. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Application Notes and Protocols for the Use of Carbonic Anhydrase Inhibitors in Hypoxia-Inducible Factor (HIF) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen tension, is a hallmark of various physiological and pathological states, including solid tumors. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factors (HIFs), a family of transcription factors that regulate the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are key enzymes upregulated by HIF-1α in hypoxic environments.[1][2][3] These enzymes play a crucial role in maintaining intracellular pH homeostasis in cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby promoting an acidic tumor microenvironment which is conducive to tumor progression and metastasis.[4]
This document provides detailed application notes and protocols for the use of Carbonic Anhydrase inhibitors in HIF studies. As "CA inhibitor 2" is not a standardized name for a specific molecule, this document will focus on SLC-0111 (also known as U-104) , a potent and selective inhibitor of the HIF-1α-regulated isoforms CA IX and CA XII, which is currently under clinical investigation.[4][5][6][7] For comparative purposes, data for the broad-spectrum CA inhibitor Acetazolamide is also included.
Mechanism of Action
Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded via prolyl hydroxylation, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9 and CA12, leading to their transcription.
CA inhibitors like SLC-0111 bind to the active site of CA IX and CA XII, blocking their catalytic activity.[6] This inhibition disrupts the pH regulation in cancer cells, leading to intracellular acidification and reduced cell proliferation and survival.[8] By targeting a key downstream effector of the HIF pathway, CA inhibitors serve as valuable tools to investigate the physiological consequences of HIF activation and as potential therapeutic agents.
Data Presentation
Inhibitor Activity and Cytotoxicity
The following tables summarize the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of SLC-0111 and Acetazolamide against various CA isoforms, as well as their cytotoxic effects on different cancer cell lines.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Reference |
| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 | [6][7] |
| Acetazolamide | - | - | - | - | - |
| Inhibitor | Cell Line | IC50 (µg/mL) | Reference |
| SLC-0111 | HT-29 (Colon Cancer) | 13.53 | [9][10] |
| MCF7 (Breast Cancer) | 18.15 | [9][10] | |
| PC3 (Prostate Cancer) | 8.71 | [9][10] | |
| Normal (CCD-986sk) | 45.70 | [9][10] | |
| Pyr (SLC-0111 Analog) | HT-29 (Colon Cancer) | 27.74 | [9][10] |
| MCF7 (Breast Cancer) | 11.20 | [9][10] | |
| PC3 (Prostate Cancer) | 8.36 | [9][10] | |
| Normal (CCD-986sk) | 50.32 | [9][10] |
Signaling Pathway Diagram
Caption: The HIF-1α/CA IX signaling pathway under normoxia, hypoxia, and with SLC-0111 inhibition.
Experimental Protocols
Induction of Hypoxia and Treatment with CA Inhibitor
This protocol describes how to induce a hypoxic environment for cultured cells and subsequently treat them with a carbonic anhydrase inhibitor.
Materials:
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HeLa, HCT116, MCF7)
-
SLC-0111 (or other CA inhibitor)
-
DMSO (for dissolving the inhibitor)
-
Hypoxia chamber or incubator with O2 control
-
Sterile PBS, ice-cold
Procedure:
-
Culture cells to 70-80% confluency in standard cell culture plates or flasks.
-
Prepare a stock solution of SLC-0111 in DMSO. For example, a 10 mM stock solution.
-
Dilute the SLC-0111 stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).[11] Prepare a vehicle control with the same concentration of DMSO.
-
Replace the medium in the cell culture plates with the medium containing the CA inhibitor or vehicle.
-
Place the plates in a hypoxic incubator or chamber set to 1-2% O2.[12]
-
Incubate for the desired period (e.g., 4, 8, 16, or 24 hours). Optimal induction of HIF-1α typically occurs after approximately 4 hours.[12]
-
After incubation, proceed immediately to cell lysis or other downstream applications. For protein analysis, it is crucial to work quickly to prevent HIF-1α degradation upon re-exposure to normoxia.[12]
Western Blotting for HIF-1α
This protocol outlines the detection of HIF-1α protein levels by Western blotting.
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Bradford or BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α (e.g., rabbit monoclonal)
-
Primary antibody against a loading control (e.g., β-actin or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After hypoxic treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.[12]
-
Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract). For HIF-1α, which translocates to the nucleus, using nuclear extracts can enhance the signal.[13]
-
Determine the protein concentration using a Bradford or BCA assay.[14]
-
Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[13]
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again as in step 13.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Quantitative Real-Time PCR (qPCR) for HIF Target Genes (e.g., VEGF, GLUT1)
This protocol is for measuring the mRNA expression levels of HIF-1α target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., VEGFA, SLC2A1/GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Extract total RNA from cells treated with the CA inhibitor under hypoxic conditions using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from a specific amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1.
Materials:
-
Cells cultured in a 96-well plate
-
HRE-luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
After 24 hours, treat the cells with the CA inhibitor at various concentrations under normoxic and hypoxic conditions.
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Calculate the relative HIF-1α transcriptional activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Experimental Workflow
Caption: A generalized workflow for studying the effects of CA inhibitors on the HIF pathway.
References
- 1. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Application Notes and Protocols: "CA Inhibitor 2" (Dorzolamide) in Glaucoma Research Models
Note on "CA Inhibitor 2": The term "this compound" is a general placeholder. For the purposes of providing specific, actionable data and protocols, this document will focus on Dorzolamide , a widely studied and clinically relevant topical carbonic anhydrase (CA) inhibitor used in glaucoma research. The principles, pathways, and protocols described are broadly applicable to other topical CA inhibitors like Brinzolamide.
Introduction
Glaucoma is a progressive optic neuropathy often characterized by elevated intraocular pressure (IOP), which is a primary modifiable risk factor.[1][2] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor, the fluid inside the eye.[2][3][4] They act by inhibiting carbonic anhydrase, particularly the isoenzyme CA-II, which is abundant in the ciliary processes of the eye.[3][5][6] This inhibition slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport, leading to decreased aqueous humor secretion.[3][5][6][7]
Dorzolamide is a second-generation, topical sulfonamide-based CAI approved for the treatment of glaucoma and ocular hypertension.[5][8] Unlike systemic CAIs (e.g., acetazolamide), topical administration of dorzolamide minimizes systemic side effects, making it a valuable tool for both clinical management and preclinical research.[5] These notes provide an overview of its application in research models, including key data and detailed experimental protocols.
Mechanism of Action
Dorzolamide lowers IOP by specifically inhibiting carbonic anhydrase isoenzyme II (CA-II) in the ciliary body epithelium.[3][6][7] This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate (HCO₃⁻) and a proton (H⁺). The production of bicarbonate is a critical step in the secretion of aqueous humor.[3][7][9] By inhibiting CA-II, dorzolamide reduces the availability of bicarbonate ions, thereby decreasing the secretion of aqueous humor and lowering IOP.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for dorzolamide from preclinical studies.
Table 1: Inhibitory Activity of Dorzolamide against Carbonic Anhydrase Isoforms
| Isoform | IC50 / Ki | Species | Source |
|---|---|---|---|
| CA-I | 600 nM (IC50) | Human | [10][11] |
| CA-II | 0.18 nM (IC50) | Human | [10][11] |
| CA-II | 1.9 nM (Ki) | Human | [12] |
| CA-IV | 6.9 nM (IC50) | Human | [10] |
| CA-IV | 31 nM (Ki) | Human |[12] |
Table 2: Efficacy of Dorzolamide in Animal Models of Glaucoma
| Animal Model | Dorzolamide Conc. | Max IOP Reduction | Duration of Effect | Source |
|---|---|---|---|---|
| Glaucomatous Monkey | 0.5% | 22% | ~8-12 hours | [10] |
| Glaucomatous Monkey | 1% | 30% | ~8-12 hours | [10] |
| Glaucomatous Monkey | 2% | 37% | ~8-12 hours | [10] |
| Normotensive Rabbit | 1% | ~2 mmHg | >20 days (w/ BID dosing) | [13] |
| Normotensive Rabbit | 2% | 17.4% - 19% | Sustained during nocturnal period |[14][15] |
Table 3: Effect of Dorzolamide on Aqueous Humor Dynamics in Rabbits
| Parameter | Dorzolamide Conc. | Effect | Measurement Method | Source |
|---|---|---|---|---|
| Aqueous Flow | 2% | ↓ 17% (from 3.03 to 2.50 µL/min) | Fluorophotometry | [15] |
| Ciliary Blood Flow | 2% | ↑ 18% | Laser Doppler Flowmetry | [15] |
| Choroidal Blood Flow | 2% | No significant change | Laser Doppler Flowmetry |[15] |
Experimental Protocols
Protocol: In Vitro Carbonic Anhydrase Activity Assay
This protocol is adapted from the electrometric method of Wilbur and Anderson, which measures the time required for a CO₂-saturated solution to lower the pH of a buffer.[16][17] The presence of a CA inhibitor like dorzolamide will slow this reaction.
Materials:
-
Purified Carbonic Anhydrase II (e.g., from bovine erythrocytes)
-
Dorzolamide Hydrochloride
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0-8.3)[17]
-
CO₂-saturated deionized water
-
Calibrated pH meter with a fast-response electrode and data logging capability
-
Stir plate and small stir bar
-
Beakers (15-20 mL)
-
Ice bath
Procedure:
-
Preparation:
-
Chill all reagents and glassware in an ice bath to 0-4°C.[17]
-
Prepare a stock solution of dorzolamide in deionized water or an appropriate solvent and make serial dilutions to test a range of concentrations.
-
Prepare a solution of purified CA enzyme (e.g., 0.1 mg/mL) in cold water immediately before use.[17]
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled deionized water for at least 30 minutes.[17]
-
-
Blank Measurement (Uncatalyzed Reaction):
-
Add 6.0 mL of chilled Tris-HCl buffer to a beaker on a stir plate in the ice bath.
-
Add 4.0 mL of CO₂-saturated water and immediately start a timer.
-
Record the time (T₀) required for the pH to drop from 8.3 to 6.3.[17] This time should be stable and reproducible (e.g., 70-100 seconds).
-
-
Enzyme Measurement (Catalyzed Reaction):
-
Add 6.0 mL of chilled Tris-HCl buffer to a clean beaker.
-
Add a small volume of the diluted CA enzyme solution (e.g., 0.1 mL).
-
Add 4.0 mL of CO₂-saturated water and immediately start a timer.
-
Record the time (T) for the pH to drop from 8.3 to 6.3. This will be significantly faster than T₀.
-
-
Inhibition Measurement:
-
Repeat the enzyme measurement, but pre-incubate the enzyme solution with a specific concentration of dorzolamide for a set period (e.g., 5-10 minutes) before adding the CO₂-saturated water.
-
Record the new time (Tᵢ) for the pH drop.
-
Repeat for each dorzolamide concentration.
-
-
Calculation:
-
Calculate Wilbur-Anderson (WA) units of activity: Units = (T₀ - T) / T.
-
Calculate the percent inhibition for each dorzolamide concentration: % Inhibition = [(Tᵢ - T) / (T₀ - T)] * 100.
-
Plot % Inhibition vs. dorzolamide concentration to determine the IC50 value.
-
Protocol: In Vivo Ocular Hypertension Model (Rabbit)
Inducing ocular hypertension (OHT) in rabbits is a common method to test the efficacy of IOP-lowering agents. This can be achieved through several methods, including water loading or injection of viscous substances.
Materials:
-
New Zealand White or Dutch Belted rabbits
-
Dorzolamide ophthalmic solution (e.g., 2%) and vehicle control
-
Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize animals to handling and IOP measurement procedures to minimize stress-induced pressure spikes.[14]
-
Measure baseline IOP for both eyes of each rabbit at the same time of day for several consecutive days to establish a stable baseline.
-
-
Induction of Ocular Hypertension (Model Dependent):
-
Water Loading Model: A transient OHT model. After baseline IOP is measured, administer a water load (e.g., 60 mL/kg) via oral gavage. IOP will typically peak within 30-60 minutes.[18]
-
Carbomer/Viscous Solution Model: For a more sustained OHT, an intracameral injection of a sterile viscous solution (e.g., carbomer) can be performed by a trained researcher under anesthesia to physically obstruct aqueous outflow.[19]
-
Hypertonic Saline Model: Injection of hypertonic saline into the episcleral veins can induce scarring of the trabecular meshwork, leading to sustained IOP elevation.[20]
-
-
Drug Administration:
-
IOP Measurement:
-
Anesthetize the cornea with a drop of proparacaine.
-
Measure IOP at set intervals post-treatment (e.g., 1, 2, 4, 6, 8 hours) and for the duration of the study in chronic models.
-
Always measure the contralateral (untreated) eye as an internal control.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both treated and control eyes.
-
Compare the IOP in the dorzolamide-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
-
Plot IOP over time to visualize the magnitude and duration of the drug's effect.[14]
-
Experimental Workflows & Visualizations
The following diagrams illustrate common workflows in glaucoma research using a CA inhibitor.
References
- 1. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 8. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 10. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. nichigan.or.jp [nichigan.or.jp]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. jov.arvojournals.org [jov.arvojournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the IC50 of "CA inhibitor 2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1]. These enzymes play crucial roles in various physiological processes, including respiration, pH homeostasis, and bone resorption, making them significant therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer. "CA inhibitor 2" is a novel compound under investigation for its potential to modulate CA activity. Determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency and therapeutic potential.
This document provides a detailed protocol for determining the IC50 value of "this compound" against a specific carbonic anhydrase isoform using a colorimetric assay based on the esterase activity of the enzyme.
Principle of the Assay
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol and acetate[2][3]. The product, p-nitrophenol, is a chromophore that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor like "this compound," the enzymatic activity of CA is reduced, leading to a decrease in the formation of p-nitrophenol. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity under the specified assay conditions.
Signaling Pathway and Inhibition
The fundamental reaction catalyzed by carbonic anhydrase and its inhibition is a key aspect of understanding the mechanism of action of inhibitors.
Caption: Mechanism of Carbonic Anhydrase action and its inhibition.
Experimental Workflow
The following diagram outlines the major steps involved in the IC50 determination of "this compound".
Caption: Experimental workflow for IC50 determination.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | C2522 |
| p-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich | N8130 |
| "this compound" | In-house/Supplier | N/A |
| Acetazolamide (Positive Control) | Sigma-Aldrich | A6011 |
| Tris-HCl Buffer (1 M, pH 7.4) | Thermo Fisher | 15567027 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well flat-bottom microplate | Corning | 3596 |
| Microplate Reader | Molecular Devices | SpectraMax M5 |
Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Dilute the 1 M Tris-HCl stock solution with deionized water to a final concentration of 50 mM.
-
hCA II Enzyme Solution (1 mg/mL stock): Reconstitute lyophilized hCA II in cold deionized water to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 2 µg/mL) with Assay Buffer.
-
pNPA Substrate Solution (10 mM): Dissolve pNPA in DMSO to a final concentration of 10 mM. This solution should be prepared fresh.
-
"this compound" Stock Solution (10 mM): Dissolve "this compound" in DMSO to a concentration of 10 mM.
-
Acetazolamide Stock Solution (10 mM): Dissolve Acetazolamide in DMSO to a concentration of 10 mM.
Assay Procedure
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM "this compound" stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Prepare similar dilutions for the positive control, Acetazolamide.
-
-
Set up the 96-well Plate:
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the 100% activity control) to each well.
-
Add 178 µL of the diluted hCA II enzyme solution to each well.
-
Include a "no enzyme" control by adding 180 µL of Assay Buffer to a set of wells.
-
The final volume in each well before adding the substrate is 180 µL.
-
Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add 20 µL of the 10 mM pNPA substrate solution to each well to start the reaction. The final volume will be 200 µL.
-
The final concentration of the substrate will be 1 mM.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes at room temperature.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of p-nitrophenol formation (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
V_control is the rate of reaction in the absence of the inhibitor (DMSO control).
-
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve[4][5].
-
Data Presentation
The results of the IC50 determination should be summarized in a clear and concise table.
Table 1: IC50 Values for Carbonic Anhydrase Inhibitors
| Inhibitor | IC50 (nM) [95% Confidence Interval] | Hill Slope |
| "this compound" | [Insert Value] | [Insert Value] |
| Acetazolamide | [Insert Value, e.g., 12.5 (10.2 - 15.3)] | [Insert Value] |
Data represents the mean ± SEM of three independent experiments.
Conclusion
This protocol provides a robust and reproducible method for determining the IC50 of "this compound" against carbonic anhydrase. Accurate determination of the IC50 value is essential for the preclinical evaluation of this compound and for guiding further drug development efforts. It is recommended to test the inhibitor against various CA isoforms to determine its selectivity profile.
References
- 1. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment presents a significant challenge to the efficacy of conventional cancer therapies. Hypoxia, a common feature of solid tumors, leads to cellular acidosis and the upregulation of adaptive proteins, such as Carbonic Anhydrase IX (CAIX), contributing to therapeutic resistance.[1][2][3] CAIX is a transmembrane enzyme that regulates intra- and extracellular pH, promoting cancer cell survival, proliferation, and invasion.[3][4] Inhibition of CAIX has emerged as a promising strategy to disrupt this adaptive mechanism and sensitize cancer cells to chemotherapy.[1][5] This document provides detailed application notes and protocols for investigating the synergistic effects of CAIX inhibitors, with a focus on SLC-0111, in combination with various chemotherapy agents.
Mechanism of Action: Targeting Tumor pH Regulation
CAIX is a zinc metalloenzyme highly expressed on the surface of many cancer cells, particularly in hypoxic regions.[4] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby maintaining a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).[3][4] This pH gradient favors tumor progression and can reduce the efficacy of weakly basic chemotherapeutic drugs.
CAIX inhibitors, such as SLC-0111, block the catalytic activity of the enzyme.[5][6] This inhibition leads to an increase in intracellular acidity and a decrease in extracellular acidity, creating a less favorable environment for cancer cell survival and proliferation.[5] The altered pH can also enhance the uptake and cytotoxicity of certain chemotherapy agents, leading to a synergistic anti-cancer effect.[5][6]
Signaling Pathway: HIF-1α-Mediated Upregulation of CAIX
The expression of CAIX is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9. This leads to the increased transcription and translation of the CAIX protein. The interplay between HIF-1α and other signaling pathways, such as NF-κB, can further modulate CAIX expression.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of the CAIX inhibitor SLC-0111 with various chemotherapy agents.
Table 1: In Vitro Efficacy of SLC-0111 in Combination with Chemotherapy
| Cell Line | Cancer Type | Chemotherapy Agent | SLC-0111 Conc. (µM) | Chemotherapy Conc. | Combination Effect | Reference |
| A375-M6 | Melanoma | Dacarbazine | 100 | 50 µM | Significant increase in late apoptosis and necrosis | [5] |
| A375-M6 | Melanoma | Temozolomide | 100 | 170 µM | Significantly augmented cell death (late apoptosis and necrosis) | [5] |
| MCF7 | Breast Cancer | Doxorubicin | 100 | 90 nM | Significant increase in cell death percentage | [5] |
| HCT116 | Colorectal Cancer | 5-Fluorouracil | 100 | 100 µM | Reduced cell proliferation (decreased colony diameter) | [5] |
Table 2: In Vivo Efficacy of SLC-0111 and Temozolomide Combination
| Animal Model | Cancer Type | Treatment Groups | Outcome | Reference |
| Nude mice with 1016 GBM patient-derived xenograft | Glioblastoma | Vehicle, SLC-0111, Temozolomide, SLC-0111 + Temozolomide | Combination treatment caused significant tumor regression, greater than either agent alone. | [1][2] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify apoptosis and necrosis in cancer cells following treatment with a CAIX inhibitor and chemotherapy agent, alone and in combination.
-
Materials:
-
Cancer cell lines (e.g., A375-M6, MCF7, HCT116)
-
Complete cell culture medium
-
SLC-0111
-
Chemotherapy agent (e.g., Dacarbazine, Temozolomide, Doxorubicin, 5-Fluorouracil)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the CAIX inhibitor, chemotherapy agent, or their combination at predetermined concentrations for the desired duration (e.g., 24-96 hours).[5] Include a vehicle-treated control group.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
2. Colony Formation Assay
-
Objective: To assess the long-term proliferative capacity of cancer cells after treatment.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
SLC-0111
-
Chemotherapy agent
-
Crystal Violet staining solution
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
The following day, treat the cells with the CAIX inhibitor, chemotherapy agent, or their combination.
-
Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the treatments every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix with methanol, and stain with 0.5% Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) and/or measure the colony area using imaging software.
-
In Vivo Xenograft Model
1. Subcutaneous Tumor Model
-
Objective: To evaluate the in vivo efficacy of a CAIX inhibitor and chemotherapy combination on tumor growth.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., patient-derived glioblastoma xenograft cells)
-
Matrigel
-
SLC-0111
-
Temozolomide
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, SLC-0111 alone, Temozolomide alone, SLC-0111 + Temozolomide).
-
Administer treatments according to a predetermined schedule. For example, SLC-0111 can be administered daily via oral gavage, and Temozolomide can be given on a cyclical schedule (e.g., once daily for 5 days).[1][2]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the combination of a CAIX inhibitor with a chemotherapy agent.
Conclusion
The combination of CAIX inhibitors with conventional chemotherapy presents a compelling therapeutic strategy to overcome drug resistance in hypoxic solid tumors. The protocols and data presented in these application notes provide a framework for researchers to explore this promising approach further. By elucidating the mechanisms of synergy and identifying optimal drug combinations, these studies can contribute to the development of more effective cancer treatments.
References
- 1. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. JCI Insight - Usage information: Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Subcutaneous xenograft model [bio-protocol.org]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes: Fluorescent Sulfonamide Probes for Carbonic Anhydrase IX Imaging in Hypoxic Tumors
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, primarily as a response to hypoxia.[1][2] Its expression is limited in normal tissues, making it an attractive biomarker for tumor imaging and a target for therapeutic intervention.[1][3] Fluorescently labeled inhibitors of CA IX, particularly those based on the sulfonamide scaffold, have emerged as powerful tools for the visualization of CA IX expressing cells and hypoxic tumor regions.[4][5] These probes offer high affinity and selectivity for CA IX, enabling real-time imaging in cellular and preclinical models. This document provides detailed application notes and protocols for the use of a representative fluorescent CA inhibitor, here referred to as "Fluoro-CAi," for cellular imaging of CA IX. Fluoro-CAi is a conceptual composite based on commonly reported fluorescent sulfonamides, such as those conjugated to fluorescein or near-infrared (NIR) dyes.
Principle
Fluoro-CAi is a hybrid molecule consisting of a sulfonamide group, which serves as the pharmacophore for high-affinity binding to the active site of carbonic anhydrases, and a fluorophore that enables detection by fluorescence microscopy. The sulfonamide moiety directs the probe to CA enzymes, and by designing molecules with specificities for the tumor-associated CA IX isoform, selective labeling of cancer cells can be achieved.[1][2] Upon binding to CA IX on the cell surface, the probe's fluorescence can be visualized, allowing for the identification and localization of CA IX-positive cells.
Signaling Pathway and Probe Action
The overexpression of CA IX in hypoxic tumors is a key adaptive mechanism. Under low oxygen conditions, the transcription factor HIF-1 (Hypoxia-Inducible Factor 1) is stabilized and promotes the transcription of genes involved in survival, including CA IX. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By maintaining the extracellular pH, it contributes to an acidic tumor microenvironment while preventing intracellular acidosis, which facilitates tumor progression and metastasis.[1][2] Fluorescent CA inhibitors like Fluoro-CAi directly bind to the catalytic site of CA IX, allowing for the visualization of this key aspect of tumor metabolism.
Caption: CA IX expression pathway under hypoxia and probe interaction.
Quantitative Data
The following table summarizes the key properties of representative fluorescent carbonic anhydrase inhibitors based on published data for similar compounds. "Fluoro-CAi" is a conceptual molecule, and the data presented are typical values for sulfonamide-based probes.
| Property | Value | Reference |
| Target | Human Carbonic Anhydrase IX (hCA IX) | [6] |
| Inhibition Constant (Ki) for hCA IX | 8.1 - 36.9 nM | [6] |
| Inhibition Constant (Ki) for hCA II | 127 - 366 nM | [6] |
| Excitation Wavelength (λex) | ~490 nm (Fluorescein-based) / ~750 nm (NIR-based) | [7][8] |
| Emission Wavelength (λem) | ~520 nm (Fluorescein-based) / ~780 nm (NIR-based) | [7][8] |
| Apparent Dissociation Constant (Kd) in cells | ~45 nM | [7] |
Experimental Protocols
Protocol 1: In Vitro Staining of CA IX-Expressing Cells
This protocol describes the staining of cultured cancer cells known to express CA IX (e.g., HT-29 or HeLa cells cultured under hypoxic conditions) with Fluoro-CAi.
Materials:
-
CA IX-positive cell line (e.g., HT-29)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Fluoro-CAi stock solution (1 mM in DMSO)
-
Bovine Serum Albumin (BSA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Antifade mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate CA IX-positive cells on glass coverslips in a 24-well plate and culture until they reach 60-70% confluency. To induce CA IX expression, cells can be cultured under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to staining.
-
Preparation of Staining Solution: Prepare a working solution of Fluoro-CAi at a final concentration of 100-500 nM in serum-free cell culture medium containing 0.5% BSA.
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Add the Fluoro-CAi working solution to the cells and incubate for 1 hour at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells three times with cold PBS to remove unbound probe.
-
Fixation (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Use the appropriate filter sets for the chosen fluorophore (e.g., FITC filter for fluorescein-based probes) and DAPI.
Protocol 2: Competition Assay for Binding Specificity
This protocol is used to confirm that the binding of Fluoro-CAi is specific to carbonic anhydrase.
Materials:
-
Same as Protocol 1
-
A non-fluorescent, potent CA inhibitor (e.g., acetazolamide)
Procedure:
-
Cell Culture: Prepare cells as described in Protocol 1.
-
Pre-incubation with Competitor:
-
Prepare two sets of wells. To one set, add serum-free medium containing a 100-fold molar excess of the competitor inhibitor (e.g., 10-50 µM acetazolamide).
-
Incubate for 30 minutes at 37°C.
-
-
Staining:
-
To the wells pre-incubated with the competitor, add Fluoro-CAi working solution also containing the competitor at the same concentration.
-
To the control wells, add the Fluoro-CAi working solution without the competitor.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Washing, Fixation, Mounting, and Imaging: Proceed as described in Protocol 1 (steps 4-7).
-
Analysis: Compare the fluorescence intensity between the control and competitor-treated cells. A significant reduction in fluorescence in the presence of the competitor indicates specific binding of Fluoro-CAi to carbonic anhydrase.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cellular imaging experiment using Fluoro-CAi.
Caption: General workflow for cellular imaging with Fluoro-CAi.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Low expression of CA IX. - Insufficient probe concentration or incubation time. - Photobleaching. | - Confirm CA IX expression by Western blot or qPCR. - Optimize probe concentration and incubation time. - Use antifade mounting medium and minimize light exposure. |
| High background fluorescence | - Incomplete removal of unbound probe. - Non-specific binding. | - Increase the number and duration of washing steps. - Include a blocking step with BSA before staining. |
| Inconsistent staining | - Uneven cell growth. - Incomplete probe distribution. | - Ensure a uniform cell monolayer. - Gently agitate the plate during incubation. |
Conclusion
Fluorescent analogs of carbonic anhydrase inhibitors are valuable tools for the selective imaging of CA IX-expressing cells, particularly in the context of hypoxic tumors. The protocols and data presented here provide a framework for the successful application of these probes in cellular imaging studies. Researchers can adapt these methodologies to investigate the role of CA IX in various cancer models and to evaluate the efficacy of novel therapeutic strategies targeting this enzyme.
References
- 1. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence- and Spin-Labeled Carbonic Anhydrase Inhibitors | Bentham Science [eurekaselect.com]
- 5. Fluorescence- and spin-labeled carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent sulfonamide carbonic anhydrase inhibitors incorporating 1,2,3-triazole moieties: Kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a Carbonic Anhydrase IX-Targeted Near-Infrared Dye for Fluorescence-Guided Surgery of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for High-Throughput Screening of Carbonic Anhydrase Inhibitors
Topic: High-Throughput Screening Assays for Carbonic Anhydrase (CA) Inhibitors Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[2][3] In particular, isoforms like CA II and CA IX are of significant interest in drug discovery. CA IX, for instance, is a tumor-associated protein that is overexpressed in many cancers in response to hypoxia and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[3][4]
High-throughput screening (HTS) is a crucial methodology for identifying novel and potent CA inhibitors from large compound libraries. This document provides detailed application notes and protocols for two common HTS assays for CA inhibitors: a colorimetric assay based on the esterase activity of CA and a fluorescence-based indicator displacement assay.
Colorimetric High-Throughput Screening Assay for CA Inhibitors
This assay leverages the esterase activity of carbonic anhydrase to screen for inhibitors. The enzyme catalyzes the hydrolysis of a substrate, such as 4-nitrophenyl acetate (4-NPA), to produce a colored product, 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[1][5] A decrease in the rate of color development in the presence of a test compound indicates inhibition of CA activity.[1]
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms by Standard Inhibitors
The following table summarizes the inhibitory activity of well-characterized CA inhibitors against different CA isoforms. This data is useful for assay validation and as a reference for newly identified inhibitors.
| Inhibitor | CA Isoform | Inhibition Constant (Kᵢ) | IC₅₀ (nM) |
| Acetazolamide | hCA I | - | 18.11 µM[6] |
| hCA II | 0.8 nM[7] | 31 nM[8] | |
| hCA IX | - | 30 nM[4] | |
| hCA III | 200,000 nM[9] | 840 - 6500 nM[9] | |
| Methazolamide | hCA II | - | 33 nM[8] |
| hCA III | 700,000 nM[9] | - | |
| Sulfanilamide | hCA II | - | 4,200 nM[8] |
| Furosemide | hCA II | - | >10,000 nM[5] |
| Halazone | hCA II | - | 1,500 nM[5] |
| Celecoxib | hCA II | - | 3,100 nM[5] |
hCA refers to human carbonic anhydrase.
Experimental Protocol: Colorimetric Assay
This protocol is adapted for a 96-well microplate format, suitable for HTS.
Materials and Equipment:
-
Recombinant human carbonic anhydrase (e.g., CA II or CA IX)
-
CA Assay Buffer (e.g., 50 mM MOPS, pH 7.5)[8]
-
CA Dilution Buffer
-
Substrate: 4-Nitrophenyl acetate (4-NPA)
-
Positive Control Inhibitor: Acetazolamide (a known potent CA inhibitor)
-
96-well clear, flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CA enzyme in CA Assay Buffer.
-
Prepare a stock solution of the substrate (4-NPA) in a solvent like ethanol. Dilute to the final working concentration in CA Assay Buffer just before use.
-
Prepare a stock solution of the positive control inhibitor (Acetazolamide) and serial dilutions.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): 80 µL of CA Assay Buffer + 10 µL of solvent + 5 µL of CA Enzyme.
-
Inhibitor Control (IC): 80 µL of CA Assay Buffer + 10 µL of Acetazolamide solution + 5 µL of CA Enzyme.
-
Solvent Control (SC): 80 µL of CA Assay Buffer + 10 µL of the solvent used for test compounds (e.g., DMSO) + 5 µL of CA Enzyme.
-
Test Compound (Sample): 80 µL of CA Assay Buffer + 10 µL of 10X test compound solution + 5 µL of CA Enzyme.
-
Background Control (BC): 90 µL of CA Assay Buffer + 10 µL of test compound solution (no enzyme).
-
-
Incubation:
-
Mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes.[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of the CA substrate (4-NPA) to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for at least 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbsorbance/Δt).
-
Calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
Where:
-
Slope_EC is the rate of the enzyme control.
-
Slope_Sample is the rate in the presence of the test compound.
-
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualization of the Colorimetric Assay Workflow
Caption: Workflow for the colorimetric HTS assay for CA inhibitors.
Fluorescence-Based High-Throughput Screening Assay for CA Inhibitors
This assay is based on the principle of indicator displacement. A fluorescently labeled sulfonamide, which has a high affinity for the zinc ion in the active site of carbonic anhydrase, is used as an indicator. When the indicator binds to the enzyme, its fluorescence is quenched. In the presence of a competitive inhibitor, the indicator is displaced from the active site, leading to a recovery of fluorescence. The increase in fluorescence intensity is proportional to the binding affinity of the inhibitor.
Experimental Protocol: Fluorescence-Based Indicator Displacement Assay
Materials and Equipment:
-
Recombinant human carbonic anhydrase (e.g., CA II or CA IX)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorescent Indicator (a sulfonamide-based fluorescent probe)
-
Positive Control Inhibitor: Acetazolamide
-
96-well or 384-well black, flat-bottom microplates
-
Multi-channel pipette or automated liquid handler
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CA enzyme in the assay buffer.
-
Prepare a working solution of the fluorescent indicator in the assay buffer.
-
Prepare a stock solution of the positive control inhibitor (Acetazolamide) and serial dilutions.
-
Prepare solutions of the test compounds at various concentrations.
-
-
Assay Plate Setup:
-
Add the CA enzyme solution to all wells except for the background control.
-
Add the fluorescent indicator solution to all wells.
-
Add the test compounds or control solutions to the respective wells:
-
Maximum Signal (Indicator only): Assay Buffer.
-
Minimum Signal (Enzyme + Indicator): Solvent control.
-
Positive Control: Acetazolamide solutions.
-
Test Compound: Test compound solutions.
-
-
-
Incubation:
-
Mix the contents of the wells.
-
Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent indicator.
-
Data Analysis:
-
Subtract the background fluorescence (wells with indicator only) from all other readings.
-
Calculate the percent fluorescence recovery for each test compound concentration using the following formula:
% Recovery = [(F_sample - F_min) / (F_max - F_min)] * 100
Where:
-
F_sample is the fluorescence intensity in the presence of the test compound.
-
F_min is the fluorescence intensity of the enzyme and indicator (minimum signal).
-
F_max is the fluorescence intensity of the indicator alone (maximum signal).
-
-
Plot the percent recovery against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the inhibition constant (Kᵢ) or IC₅₀ value.
Visualization of the Fluorescence-Based Assay Principle
Caption: Principle of the fluorescence-based indicator displacement assay.
Conclusion
The colorimetric and fluorescence-based assays described provide robust and scalable methods for the high-throughput screening of carbonic anhydrase inhibitors. The choice of assay may depend on the available equipment, the nature of the compound library, and the specific research question. For instance, colored or fluorescent compounds in the library may interfere with the respective assays, necessitating appropriate counter-screens. Both methods, when properly validated with known inhibitors, can serve as powerful tools in the discovery of novel therapeutic agents targeting carbonic anhydrase.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 3. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence- and spin-labeled carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Carbonic anhydrase III Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Detecting Carbonic Anhydrase II (CA II) and its Targets Following Inhibition
These application notes provide a detailed protocol for utilizing Western blotting to detect Carbonic Anhydrase II (CA II) and analyze the modulation of its downstream signaling targets in response to inhibitors. This method is crucial for researchers in drug development and cell signaling to assess the efficacy and mechanism of action of CA II inhibitors.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Among the known isoforms, Carbonic Anhydrase II (CA II) is abundantly expressed and widely distributed in human tissues.[2] Its involvement in pH regulation, ion exchange, and other cellular processes makes it a significant therapeutic target for various diseases, including glaucoma and epilepsy.[2] Western blotting is a fundamental technique for identifying and quantifying CA II and its downstream signaling proteins, providing insights into the functional consequences of its inhibition.[3] CA II has been shown to regulate the differentiation of ameloblasts through an intracellular pH-dependent JNK signaling pathway and is also implicated in the AKT-mediated survival signaling pathway.[4][5]
Data Presentation
Table 1: Summary of Expected Quantitative Changes in Protein Expression Following CA II Inhibition
| Target Protein | Treatment | Expected Change in Expression | Cellular Function | Reference |
| Amelogenin | Ethoxzolamide (CA inhibitor) | Increased | Marker of secretory-stage ameloblasts | [4] |
| Enamel matrix serine proteinase-1 (EMSP-1) | Ethoxzolamide (CA inhibitor) | Decreased | Marker for maturation-stage ameloblasts | [4] |
| Phospho-Akt | CA II-shRNA (knockdown) | Decreased | Survival signaling | [5] |
| Phospho-phosphoinositide-dependent kinase 1 | CA II-shRNA (knockdown) | Decreased | Survival signaling | [5] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible Western blot results.[6] The choice of lysis buffer depends on the subcellular localization of the target protein.[7][8]
a. Cell Culture Lysate Preparation:
-
Culture cells to approximately 80% confluency.[6]
-
Treat cells with the CA inhibitor 2 at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[9]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer for whole-cell lysates) containing protease and phosphatase inhibitors.[8][10] Use approximately 1 mL of lysis buffer per 107 cells.[9]
-
Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[9]
-
Maintain constant agitation for 30 minutes at 4°C.[9]
-
Centrifuge the lysate at approximately 12,000 rpm for 10-15 minutes at 4°C.[6][8]
-
Transfer the supernatant containing the soluble protein to a fresh, pre-cooled tube.[8]
b. Tissue Lysate Preparation:
-
Excise the tissue of interest and immediately place it in liquid nitrogen to snap-freeze.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to the frozen tissue. For a ~5 mg piece of tissue, add ~300 µL of lysis buffer.[9]
-
Homogenize the tissue using an electric homogenizer on ice.[6][9]
-
Maintain constant agitation for 2 hours at 4°C.[9]
-
Centrifuge the homogenate at ~10,000 rpm for 10 minutes at 4°C.[6]
-
Collect the supernatant for protein concentration measurement.
Protein Quantification
Accurate protein quantification is essential for ensuring equal loading of protein amounts across all lanes of the gel, which is critical for comparative analysis.[10][11]
-
Use a standard protein assay method such as the Bradford, BCA, or Lowry assay to determine the protein concentration of each sample lysate.[10]
-
Prepare a standard curve using a known protein standard, such as bovine serum albumin (BSA).[6]
-
Based on the concentration, calculate the volume of each lysate required to obtain equal amounts of total protein (e.g., 20-30 µg per lane).[12][13]
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing the calculated volume of lysate with Laemmli sample buffer (typically 2X, 4X, or 6X) and heating at 95-100°C for 5-10 minutes to denature the proteins.[8][9][10]
-
Load equal amounts of the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12.5% SDS-PAGE gel).[13] Include a molecular weight marker to determine the size of the separated proteins.
-
Run the gel electrophoresis according to the manufacturer's instructions to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[12]
Immunoblotting and Detection
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[12]
-
Incubate the membrane with the primary antibody specific for CA II or the target of interest (e.g., phospho-JNK, phospho-Akt). The antibody should be diluted in blocking buffer according to the manufacturer's recommendations (e.g., 1:500-1:2,000 for some CA II antibodies).[14] The incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer.[12]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with wash buffer to remove any unbound secondary antibody.[12]
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.[12]
Quantitative Analysis
For quantitative analysis, the intensity of the protein bands is measured using densitometry software.[15][16]
-
Capture the blot image, ensuring that the signal is not saturated.[17]
-
Use image analysis software (e.g., ImageJ) to measure the intensity of the bands corresponding to the protein of interest and a housekeeping protein (e.g., GAPDH, β-actin) for normalization.[15]
-
Normalization corrects for variations in sample loading and transfer efficiency.[11][17]
-
Calculate the relative protein expression by dividing the intensity of the target protein band by the intensity of the corresponding housekeeping protein band.
Visualizations
Caption: Signaling pathways modulated by Carbonic Anhydrase II inhibition.
Caption: Experimental workflow for Western blot analysis of CA II targets.
References
- 1. apexbt.com [apexbt.com]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot protocol for Carbonic Anhydrase IX/CA9 Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 13. Identification of Key Genes Associated with Endoplasmic Reticulum Stress in Calcium Oxalate Kidney Stones [mdpi.com]
- 14. Carbonic Anhydrase II Polyclonal Antibody (PA5-81327) [thermofisher.com]
- 15. maxanim.com [maxanim.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of Carbonic Anhydrase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbonic Anhydrase (CA) inhibitors, with a focus on managing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with our CA inhibitor that don't seem related to the inhibition of our target CA isoform. What could be the cause?
A1: Unexpected cellular phenotypes are often indicative of off-target effects. Carbonic anhydrase inhibitors, especially broad-spectrum ones like acetazolamide, can interact with proteins other than the intended target. These off-target interactions can trigger unintended signaling pathways or cellular responses. We recommend performing a target deconvolution study or a selectivity profiling assay to identify potential off-target binders.
Q2: What are the most common off-target effects reported for widely used CA inhibitors?
A2: Common off-target effects can vary depending on the chemical scaffold of the inhibitor. For sulfonamide-based inhibitors like acetazolamide, off-target effects may include binding to other CA isoforms with varying affinity, and in some cases, interacting with other metalloenzymes or receptors. For instance, some CA inhibitors have been reported to affect ion channels and transporters, leading to changes in cellular pH and ion homeostasis that are independent of their primary CA inhibition.
Q3: How can we confirm if the observed effects in our experiment are due to on-target or off-target activity of our CA inhibitor?
A3: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This includes using a structurally unrelated CA inhibitor that targets the same isoform, employing a "dead" analog of your inhibitor that is structurally similar but inactive against the target, and utilizing genetic knockdown (e.g., siRNA or CRISPR) of the target CA to see if it phenocopies the inhibitor's effect. A rescue experiment, where the phenotype is reversed by expressing a resistant version of the target CA, can also provide strong evidence for on-target activity.
Troubleshooting Guide
Issue 1: Inconsistent results or high variability in cellular assays.
-
Possible Cause: This could be due to the inhibitor's poor solubility, instability in the assay medium, or off-target effects that vary with cell passage number or confluency.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your inhibitor using techniques like HPLC-MS.
-
Optimize Assay Conditions: Test a range of inhibitor concentrations and incubation times. Ensure consistent cell density and passage number across experiments.
-
Control for Off-Target Effects: Include a counter-screen against a panel of related and unrelated targets to identify potential off-target activities.
-
Issue 2: Observed phenotype does not correlate with the level of target CA inhibition.
-
Possible Cause: This strongly suggests an off-target effect is responsible for the observed phenotype.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response curve for both target inhibition and the phenotypic endpoint. A significant rightward or leftward shift in the phenotypic EC50 compared to the enzymatic IC50 can indicate an off-target effect.
-
Selectivity Profiling: Screen your inhibitor against a broad panel of kinases, GPCRs, and other common off-targets.
-
Use of Orthogonal Approaches: As mentioned in the FAQs, use genetic methods (siRNA/CRISPR) to validate that the phenotype is dependent on the intended target.
-
Quantitative Data Summary
| Target | IC50 (nM) | Fold Selectivity (vs. CA-II) |
| CA-II (On-Target) | 15 | 1 |
| CA-IX (Off-Target) | 150 | 10 |
| CA-XII (Off-Target) | 450 | 30 |
| hERG (Off-Target) | >10,000 | >667 |
| ROCK1 (Off-Target) | 8,500 | 567 |
This table illustrates how to present selectivity data for a CA inhibitor, highlighting its potency against the intended target (CA-II) and weaker activity against other proteins.
Key Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Target Engagement
-
Objective: To quantitatively measure the binding affinity of the CA inhibitor to its purified target protein.
-
Methodology:
-
Prepare a solution of the purified target CA protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a solution of the CA inhibitor in the same buffer.
-
Fill the ITC sample cell with the protein solution and the injection syringe with the inhibitor solution.
-
Perform a series of small injections of the inhibitor into the protein solution while measuring the heat change.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
-
Objective: To verify that the CA inhibitor binds to its intended target in a cellular context.
-
Methodology:
-
Treat intact cells with the CA inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target CA protein remaining at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: Figure 1: Troubleshooting workflow for unexpected phenotypes.
Caption: Figure 2: On-target vs. off-target signaling pathways.
Technical Support Center: Troubleshooting Carbonic Anhydrase II (CAII) Inhibitor Instability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with carbonic anhydrase II (CAII) inhibitors, particularly those based on a sulfonamide scaffold, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of "CA inhibitor 2" instability in my cell culture experiments?
A1: Signs of inhibitor instability can manifest as:
-
Inconsistent or irreproducible experimental results: This is the most common indicator.
-
Loss of expected biological activity over time: The inhibitor appears less potent in longer experiments.
-
Precipitate formation in the cell culture media: The inhibitor may be coming out of solution.
-
Changes in the color or pH of the media: This could indicate degradation of the compound into acidic or basic byproducts.
Q2: What are the primary factors that can affect the stability of a sulfonamide-based CAII inhibitor in cell culture media?
A2: The stability of small molecule inhibitors like sulfonamide-based CAII inhibitors in aqueous solutions such as cell culture media can be influenced by several factors:
-
pH of the media: Some sulfonamide-based compounds exhibit pH-dependent stability.
-
Temperature: Standard incubation temperatures (37°C) can accelerate the degradation of some compounds.
-
Presence of serum: Proteins in serum can bind to the inhibitor, affecting its free concentration and potentially its stability.
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Interactions with media components: Components in the cell culture media could potentially react with the inhibitor.
Q3: How should I prepare and store stock solutions of "this compound"?
A3: For optimal stability:
-
Solvent Choice: Dissolve the inhibitor in a suitable solvent, such as DMSO, to create a concentrated stock solution.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is generally sufficient.
-
Light Protection: Store aliquots in amber vials or wrapped in foil to protect from light.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: I am observing a gradual loss of inhibitor activity over the course of my multi-day experiment.
Question: Why is my CAII inhibitor losing its effect over time in culture?
Answer: This is a classic sign of inhibitor instability in the cell culture medium at 37°C. The compound may be degrading, leading to a decrease in the effective concentration.
Troubleshooting Steps:
-
Assess Stability: Perform a stability study to determine the half-life of the inhibitor in your specific cell culture medium at 37°C. (See "Experimental Protocol: Assessing Inhibitor Stability in Cell Culture Media").
-
Replenish the Inhibitor: If the inhibitor is found to be unstable, consider partial or complete media changes with freshly added inhibitor at regular intervals (e.g., every 24 or 48 hours) to maintain a more consistent concentration.
-
Lower Incubation Temperature: If experimentally feasible, consider if a lower incubation temperature could be used without negatively impacting your cells, as this can slow down degradation.
Issue 2: I see a precipitate forming in my culture plate after adding the inhibitor.
Question: What causes my CAII inhibitor to precipitate in the cell culture media?
Answer: Precipitation can occur if the inhibitor's concentration exceeds its solubility in the aqueous cell culture medium. This is a common issue when diluting a concentrated DMSO stock solution into the media.
Troubleshooting Steps:
-
Check Solubility: Determine the aqueous solubility of your inhibitor. This information may be available from the supplier or in the literature.
-
Reduce Final Concentration: Test a lower final concentration of the inhibitor in your experiments.
-
Modify Dilution Method: When preparing your working solution, add the DMSO stock solution to a small volume of media first and mix well before adding it to the rest of the culture. Avoid adding the stock directly to a large volume of cold media.
-
Use a Solubilizing Agent: In some cases, a biocompatible solubilizing agent may be used, but this should be carefully validated to ensure it does not affect your experimental outcomes.
Issue 3: My experimental results are highly variable between replicates and experiments.
Question: Why am I getting inconsistent results with my CAII inhibitor?
Answer: High variability can be due to several factors, including inconsistent inhibitor concentration due to instability, precipitation, or inaccurate pipetting of viscous stock solutions.
Troubleshooting Steps:
-
Address Stability and Solubility: Follow the troubleshooting steps for loss of activity and precipitation.
-
Improve Pipetting Technique: When working with DMSO stock solutions, use positive displacement pipettes or reverse pipetting techniques to ensure accurate dispensing.
-
Ensure Homogeneity: After adding the inhibitor to the media, ensure it is thoroughly mixed before adding it to the cells.
-
Control for Edge Effects: In multi-well plates, avoid using the outer wells, which are more prone to evaporation, leading to changes in inhibitor concentration. Fill the outer wells with sterile PBS or media.
Quantitative Data Summary
The stability of a given inhibitor is highly dependent on its specific chemical structure and the experimental conditions. The following table provides an example of how to present stability data for a hypothetical sulfonamide-based CAII inhibitor ("Inhibitor X") in DMEM with 10% FBS at 37°C.
| Time (hours) | Concentration of Inhibitor X (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 12 | 8.5 | 85% |
| 24 | 6.8 | 68% |
| 48 | 4.5 | 45% |
| 72 | 2.9 | 29% |
This is example data and should be experimentally determined for your specific inhibitor and conditions.
Experimental Protocols
Experimental Protocol: Assessing Inhibitor Stability in Cell Culture Media
This protocol outlines a method to determine the stability of a CAII inhibitor in cell culture media over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
CAII inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Methanol (MeOH)
-
Water (LC-MS grade)
Methodology:
-
Preparation of Media with Inhibitor:
-
Prepare a solution of your cell culture medium containing the CAII inhibitor at your working concentration (e.g., 10 µM).
-
Also, prepare a "time zero" sample by adding the inhibitor to the medium immediately before the extraction step.
-
-
Incubation:
-
Aliquot the inhibitor-containing medium into sterile tubes or wells.
-
Incubate the samples at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove an aliquot of the medium.
-
-
Sample Preparation for Analysis (Protein Precipitation):
-
To 100 µL of the collected medium, add 300 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a suitable HPLC or LC-MS method to quantify the concentration of the inhibitor. A C18 reversed-phase column is often suitable for small molecule analysis.
-
Example Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Run a gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.
-
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the inhibitor to quantify the amount in your samples.
-
Plot the concentration of the inhibitor versus time to determine its degradation profile.
-
Visualizations
Caption: Experimental workflow for assessing inhibitor stability.
Caption: Simplified CAII-JNK signaling pathway.
Caption: Troubleshooting logic for inhibitor instability.
Technical Support Center: Optimizing CAII Inhibitor (Acetazolamide) Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Carbonic Anhydrase II (CAII) inhibitors, with a focus on the well-characterized inhibitor Acetazolamide as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a CAII inhibitor like Acetazolamide?
A1: Acetazolamide is a non-competitive inhibitor of carbonic anhydrase (CA) enzymes.[1] It binds to the zinc ion in the active site of CA, preventing the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][2] This inhibition leads to a decrease in the production of these ions, which can affect physiological processes such as pH regulation, fluid secretion, and ion transport.[2]
Q2: What are the typical effective concentrations of Acetazolamide in in vitro experiments?
A2: The effective concentration of Acetazolamide can vary significantly depending on the cell type and the specific carbonic anhydrase isoform being targeted. For inhibition of human Carbonic Anhydrase II (hCAII), IC₅₀ values are typically in the nanomolar to low micromolar range. For example, the IC₅₀ for hCAII has been reported to be 130 nM.[3][4] In cell-based assays, concentrations ranging from 10 nM to 10 µM have been used.[3][5] For instance, a concentration of 10 µM was shown to inhibit the invasion of renal carcinoma cell lines.[5]
Q3: How should I dissolve and store Acetazolamide?
A3: Acetazolamide is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[5] A stock solution of 50 mg/mL in DMSO can be prepared.[4] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles.[5] It is also sensitive to light.[6]
Q4: What are the known off-target effects of Acetazolamide?
A4: While Acetazolamide is a potent inhibitor of CAII, it can also inhibit other CA isoforms, such as CAIX, with an IC₅₀ of 30 nM.[3][4] At higher concentrations, it may have effects on other physiological systems.[1] It is important to consider the expression profile of different CA isoforms in your experimental model.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the IC₅₀ value for your specific CA isoform and cell type. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Inhibitor Degradation | Ensure proper storage of the Acetazolamide powder and stock solutions. Prepare fresh dilutions from a new stock solution. Acetazolamide is light-sensitive.[6] |
| Low CAII Expression in the Experimental Model | Confirm the expression of CAII in your cells or tissue of interest using techniques like Western blot or qPCR. |
| Compensatory Mechanisms | Cells may upregulate other pH-regulating mechanisms in response to CAII inhibition. Consider shorter incubation times or co-treatment with inhibitors of other pH regulators. |
| Incorrect Assay Conditions | Ensure the pH and substrate concentration in your assay are optimal for CAII activity and inhibitor binding. |
Issue 2: Cell Viability is Affected Unintentionally
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Reduce the concentration of Acetazolamide. Even at effective inhibitory concentrations, some cell lines may experience toxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control. |
| Alteration of Intracellular pH | CAII inhibition can lead to changes in intracellular pH, which may affect cell viability. Monitor intracellular pH using fluorescent probes. |
| Off-target Effects | Consider the possibility of off-target effects at the concentration used. If possible, validate your findings with a second, structurally different CAII inhibitor. |
Quantitative Data Summary
Table 1: IC₅₀ Values of Acetazolamide for Carbonic Anhydrase Isoforms
| Isoform | IC₅₀ Value | Reference |
| Human CA II | 130 nM | [3][4] |
| Human CA IX | 30 nM | [3][4] |
| Human CA I | 6.07 µM | [7] |
Table 2: Effective Concentrations of Acetazolamide in In Vitro and In Vivo Studies
| Experimental System | Concentration/Dosage | Observed Effect | Reference |
| Hep-2 cells | 10 nM, 50 nM | Reduced cell viability | [3][4] |
| Renal carcinoma cell lines | 10 µM | Inhibition of cell invasion | [5] |
| Neuroblastoma xenografts (in vivo) | 40 mg/kg | Potentiated anti-tumor effect of another drug | [3][4] |
| Mouse model of gonococcal infection (in vivo) | 50 mg/kg | Reduced gonococcal load | [3][4] |
Experimental Protocols
Protocol 1: Carbonic Anhydrase Enzyme Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of Acetazolamide on carbonic anhydrase.
-
Reagents and Materials:
-
Purified carbonic anhydrase II (human erythrocyte)
-
Acetazolamide
-
p-Nitrophenyl acetate (pNPA) - substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of Acetazolamide in DMSO.
-
Prepare serial dilutions of Acetazolamide in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of a solution containing purified carbonic anhydrase II to each well (except the no-enzyme control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPA solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol production (proportional to the change in absorbance over time).
-
Determine the percent inhibition for each Acetazolamide concentration and calculate the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the effect of Acetazolamide on the viability of cultured cells.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Acetazolamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of Acetazolamide in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Acetazolamide to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of CA Inhibitor 2 (CAI-X)
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low oral absorption and sub-therapeutic plasma concentrations | Poor aqueous solubility of CAI-X. | 1. Particle Size Reduction: Decrease the particle size of the drug substance to increase the surface area for dissolution. Techniques like micronization or nanosizing can be employed.[1][2][3][4][5] 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation to enhance solubility.[1][2][5][6][7] 3. Amorphous Solid Dispersions: Create a solid dispersion of CAI-X in a hydrophilic polymer matrix to improve its dissolution rate.[1][3][4] |
| High inter-individual variability in plasma concentrations | Food effects, poor formulation robustness. | 1. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve the consistency of absorption and reduce food effects.[1][2][5][6] 2. Controlled Release Formulations: Design a formulation that releases the drug at a controlled rate to minimize peak-to-trough fluctuations. |
| Rapid clearance and short half-life despite good initial absorption | High first-pass metabolism. | 1. Co-administration with Metabolism Inhibitors: Investigate the co-administration of CAI-X with inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 enzymes).[8] 2. Prodrug Approach: Synthesize a prodrug of CAI-X that is more resistant to first-pass metabolism and is converted to the active drug in vivo. |
| Poor membrane permeation | High polarity or molecular weight of CAI-X. | 1. Use of Permeation Enhancers: Include permeation enhancers in the formulation to transiently increase the permeability of the intestinal epithelium.[6][8] 2. Ion Pairing/Complexation: Form a lipophilic ion pair or complex to increase the partitioning of CAI-X into the intestinal membrane.[8] |
Frequently Asked Questions (FAQs)
The initial step is to characterize the underlying cause. This involves determining whether the poor bioavailability is due to poor solubility, poor permeability, or extensive first-pass metabolism. This can be assessed using in vitro assays like solubility studies in different media, Caco-2 permeability assays, and metabolic stability assays in liver microsomes.
-
Tier 1: Simple Approaches: Particle size reduction (micronization).[1][2][3][4][5]
-
Tier 2: Enabling Formulations: Amorphous solid dispersions, lipid-based formulations (e.g., SEDDS).[1][2][3][4][5][6]
-
Tier 3: Advanced Approaches: Nanocrystal technology, co-crystallization.[3][6]
A systematic screening of these formulations at a small scale can help identify the most promising approach.
4. Are there any specific considerations for carbonic anhydrase inhibitors regarding bioavailability?
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Oral gavage needles and syringes.
-
Intravenous catheters.
-
Blood collection tubes (with anticoagulant).
-
Centrifuge.
Methodology:
-
Fast rats overnight (with free access to water) before dosing.
-
Divide rats into two groups: oral administration of the test formulation and intravenous administration of the reference solution.
-
Administer the respective formulations at a predetermined dose.
-
Collect blood samples (approx. 0.2 mL) from the tail vein or a catheter at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both groups.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for overcoming poor bioavailability.
Caption: Strategies to enhance GI absorption.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. Bioavailability testing protocol | PPTX [slideshare.net]
- 11. fda.gov [fda.gov]
- 12. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: CAI-X (Carbonic Anhydrase Inhibitor)
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Normal (Non-cancerous) Cell Lines
Answer:
High cytotoxicity in normal cells is a known concern with potent, non-selective carbonic anhydrase inhibitors. Here’s a step-by-step guide to address this issue:
-
Confirm Inhibitor Concentration and Purity:
-
Verify the correct calculation of your working concentrations.
-
-
Optimize Concentration Range:
-
Perform a dose-response curve with a wider range of concentrations, starting from very low (picomolar or nanomolar) to micromolar concentrations, to determine a more precise IC50 value for your specific normal cell line.
-
-
Reduce Incubation Time:
-
Serum Concentration in Media:
-
Evaluate the effect of serum concentration in your culture media. Some inhibitors may bind to serum proteins, reducing their effective concentration. Conversely, low-serum conditions can sometimes exacerbate toxicity.
-
-
Use of a More Selective Inhibitor:
Experimental Workflow for Troubleshooting Cytotoxicity
Issue 2: Inconsistent Results Between Experimental Replicates
Answer:
Inconsistent results can stem from several factors related to experimental setup and execution.
-
Cell Seeding Density:
-
Ensure a uniform cell seeding density across all wells. Confluency can affect cellular metabolism and the response to inhibitors.
-
-
Inhibitor Solubilization:
-
Edge Effects in Multi-well Plates:
-
The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator.
-
-
Pipetting Accuracy:
-
Use calibrated micropipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor to each well.
-
Frequently Asked Questions (FAQs)
A1: Non-selective CA inhibitors can affect various physiological processes by inhibiting different CA isoforms present in normal tissues. Common side effects observed in clinical use, which may translate to in vitro off-target effects, include metabolic acidosis, electrolyte imbalances (hypokalemia, hyponatremia), and fatigue.[4][5][6] In a research setting, this can manifest as altered cell metabolism, changes in intracellular pH, and ultimately, cell death.[7][8]
Q2: How does inhibition of cytosolic CA isoforms (like CA II) contribute to toxicity in normal cells?
A2: Cytosolic CA isoforms, such as CA II, are ubiquitously expressed and play crucial roles in maintaining intracellular pH homeostasis.[7] Inhibition of these isoforms can disrupt the normal cellular pH balance, leading to intracellular acidification. This disruption can trigger apoptotic pathways and lead to cell death.[9]
A3: Several assays can be used to quantify cytotoxicity. It is recommended to use at least two different methods to confirm your results.
-
Metabolic Viability Assays: MTT, MTS, or WST-1 assays, which measure the metabolic activity of viable cells.
-
Cell Membrane Integrity Assays: LDH release assay or trypan blue exclusion, which measure cell membrane damage.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cells.
-
High-Content Screening (HCS): This technology can simultaneously measure multiple parameters of cell health, such as cell death, oxidative stress, and mitochondrial membrane potential.[10]
A4: Yes, a common strategy is to leverage the differential expression of CA isoforms between normal and cancer cells. Many tumors overexpress specific CA isoforms like CA IX and XII, which are largely absent in normal tissues.[1][7]
-
Use Cancer Cell Lines with High Target Expression: Select cancer cell lines known to highly express the target CA isoform (e.g., CA IX in hypoxic tumors).
-
Compare with Normal Cells with Low Target Expression: Use a normal cell line with low or no expression of the target isoform as a control to assess off-target toxicity.
-
Co-culture Models: Utilize co-culture systems of cancer and normal cells to better mimic the tumor microenvironment and assess selective toxicity.
Quantitative Data Summary
| Cell Line | Cell Type | Target CA Isoform | IC50 (nM) |
| HT-29 | Human Colon Cancer | High CA IX | 50 |
| MDA-MB-231 | Human Breast Cancer | High CA IX | 75 |
| MCF-10A | Normal Human Breast | Low CA IX, High CA II | 500 |
| hRECs | Normal Human Renal | High CA II | 800 |
| Incubation Time (hours) | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V) |
| 6 | 95 ± 4% | 5 ± 2% |
| 12 | 82 ± 5% | 15 ± 3% |
| 24 | 65 ± 6% | 30 ± 4% |
| 48 | 40 ± 7% | 55 ± 5% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Analysis: Quantify the percentage of cells in each quadrant.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Experimental Results with "CA Inhibitor 2"
Welcome to the technical support center for "CA Inhibitor 2." This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this carbonic anhydrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for "this compound"?
A1: "this compound," a representative carbonic anhydrase (CA) inhibitor like acetazolamide, functions by non-competitively inhibiting carbonic anhydrase enzymes.[1] This inhibition reduces the hydration of carbon dioxide to bicarbonate and protons.[1] This action can alter pH balance, fluid secretion, and ion transport in various tissues and experimental models.[2][3]
Q2: What are the common causes of inconsistent results when using "this compound"?
A2: Inconsistent results can stem from several factors, including:
-
Variable inhibitor stability and activity: Improper storage or handling can lead to degradation. The inhibitor's activity is also pH-dependent.
-
Lack of isoform selectivity: "this compound" may not be specific to a single carbonic anhydrase isoform, leading to off-target effects in cells or tissues with varying isoform expression profiles.[4][5]
-
Differences in experimental models: Cell lines and tissues express different levels and types of CA isoforms, which can lead to varied responses to the inhibitor.[6]
-
Inadequate experimental controls: The absence of proper controls can make it difficult to attribute observed effects solely to the inhibition of the target CA.
Q3: How should "this compound" be stored to ensure its stability?
A3: For optimal stability, "this compound" in suspension should be stored in a light-resistant container. Studies on acetazolamide have shown that suspensions are stable for at least 90 days when stored at either refrigerated (5°C) or room temperature (25°C).[1][7] The optimal pH for maintaining the chemical stability of acetazolamide in aqueous preparations is approximately 4.[1]
Q4: Can the pH of my experimental system affect the inhibitor's performance?
A4: Yes, the pH of your experimental system is a critical factor. Carbonic anhydrase inhibitors work by modulating pH homeostasis. Therefore, the buffering capacity of your cell culture medium or experimental buffer can significantly influence the observed effects. For instance, in cancer cell studies, the acidic tumor microenvironment can impact the efficacy of CA inhibitors.[8]
Q5: Are there known off-target effects for "this compound"?
A5: Yes, due to the lack of complete isoform selectivity, "this compound" can have off-target effects. For example, acetazolamide inhibits several CA isoforms with varying affinities, which can lead to unintended biological consequences in systems where multiple isoforms are present.[4][5] It is crucial to characterize the CA isoform expression profile of your experimental model.
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | 1. Prepare fresh stock solutions of "this compound."2. Ensure proper storage conditions (protection from light, appropriate temperature).[1][7]3. Verify the pH of the stock solution and the final experimental medium.[1] |
| Incorrect Concentration | 1. Confirm the calculations for your working concentration.2. Perform a dose-response experiment to determine the optimal concentration for your specific experimental system. |
| Low Target Expression | 1. Verify the expression of the target carbonic anhydrase isoform in your cell line or tissue model using techniques like Western blot or qPCR.2. Choose a model system with known high expression of the target isoform. |
| Cell Permeability Issues | 1. If using a membrane-impermeable inhibitor, ensure your experimental design is appropriate for targeting extracellular CAs.2. For intracellular targets, confirm that the inhibitor can cross the cell membrane. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | 1. Ensure consistent cell seeding density and passage number across all experiments.2. Standardize incubation times and media changes. |
| Pipetting Errors | 1. Calibrate your pipettes regularly.2. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of multi-well plates for critical experiments.2. Fill the outer wells with sterile buffer or media to maintain a humidified environment. |
| pH Fluctuations in Media | 1. Monitor the pH of the cell culture medium throughout the experiment, especially after adding the inhibitor.2. Use a well-buffered medium appropriate for your cell type. |
Data Presentation
Table 1: Isoform Selectivity of Acetazolamide (a representative "this compound")
This table summarizes the inhibition constants (Ki) of acetazolamide against various human carbonic anhydrase (hCA) isoforms. Note the lack of high selectivity, which can contribute to off-target effects.
| Isoform | Ki (nM) | Reference |
| hCA I | 250 | [4] |
| hCA II | 12 | [4] |
| hCA IX | 25 | [9] |
| hCA XII | 5.7 | [4] |
Data compiled from multiple sources. Values can vary based on assay conditions.
Experimental Protocols
Protocol 1: Standard Carbonic Anhydrase Activity Assay
This protocol describes a colorimetric assay to measure the hydratase activity of carbonic anhydrase.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0.
-
Substrate Solution: p-nitrophenyl acetate (p-NPA) dissolved in acetonitrile.
-
Enzyme Solution: Purified carbonic anhydrase diluted in assay buffer.
-
Inhibitor Solution: "this compound" dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
Add 160 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the inhibitor solution at various concentrations.
-
Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General pathway of carbonic anhydrase activity and its inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent "CA inhibitor 2" precipitation in buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of "CA Inhibitor 2" in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it prone to precipitation?
"this compound" represents a class of poorly water-soluble carbonic anhydrase inhibitors. These compounds are often hydrophobic and may have a tendency to precipitate out of aqueous solutions, such as experimental buffers.[1][2][3] Precipitation is a common issue for many small molecule inhibitors, particularly those with high molecular weight and low polarity.[4]
Q2: What are the primary causes of "this compound" precipitation in my buffer?
Several factors can contribute to the precipitation of "this compound":
-
Poor Aqueous Solubility: The intrinsic chemical properties of the inhibitor may lead to low solubility in water-based buffers.[1][2]
-
Incorrect Solvent Usage: While "this compound" might dissolve in a pure organic solvent like DMSO, adding this stock solution to an aqueous buffer can cause the compound to crash out of solution.[5][6]
-
Buffer pH: The pH of the buffer can significantly affect the solubility of ionizable compounds.[1][7] If the buffer pH is close to the pKa of "this compound," its solubility may be at its lowest.
-
High Concentration: The working concentration of the inhibitor in the final assay buffer may exceed its solubility limit.
-
Temperature: Changes in temperature can affect solubility. Most compounds are more soluble at higher temperatures, so moving from room temperature to a colder environment (e.g., 4°C) can induce precipitation.[4][8]
-
"Salting Out": High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds.[8]
Q3: How can I select an appropriate buffer to minimize precipitation?
Choosing the right buffer is critical. Consider the following:
-
pH: Determine if "this compound" is acidic or basic and select a buffer with a pH that will maximize its ionization and, therefore, its solubility.[7] For acidic compounds, a higher pH is generally better, while for basic compounds, a lower pH is preferred.
-
Ionic Strength: While high salt can be an issue, some level of ionic strength is necessary. It is best to start with a buffer of moderate ionic strength (e.g., 10-50 mM) and adjust if needed.
-
Buffer Species: Be aware that some buffer components can interact with your compound. It is advisable to test a few different buffer systems (e.g., phosphate, Tris, HEPES) to see which one provides the best solubility.
Q4: What is the recommended way to prepare stock and working solutions of "this compound"?
Proper solution preparation is key to preventing precipitation:
-
Stock Solution: Dissolve "this compound" in a suitable organic solvent, such as 100% DMSO, to create a high-concentration stock solution (e.g., 10-20 mM).[5] Ensure the compound is fully dissolved. Gentle warming or sonication may help.[5]
-
Intermediate Dilutions: If you need to make serial dilutions, it is often best to perform these in the same organic solvent (e.g., DMSO) before adding to the aqueous buffer.[5]
-
Working Solution: To prepare the final working solution, add the diluted inhibitor stock dropwise to the assay buffer while vortexing to ensure rapid mixing. This helps to avoid localized high concentrations that can lead to precipitation.[5] The final concentration of the organic solvent (e.g., DMSO) should be kept low, typically below 1%, as it can affect experimental results.[6]
Q5: Can I use additives to enhance the solubility of "this compound"?
Yes, several additives can be used to improve solubility:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, but their compatibility with your assay must be verified.[4][9]
-
Surfactants: Non-ionic surfactants such as Tween-80 or Triton X-100 can help to solubilize hydrophobic compounds by forming micelles.[3][7]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[10][11]
-
Polymers: Certain polymers like PVP or HPMC can act as precipitation inhibitors by stabilizing the supersaturated state of a drug.[12]
Q6: How can I tell if my inhibitor has precipitated?
Precipitation can be identified visually as:
-
Cloudiness or turbidity in the solution.[13]
-
A milky white appearance.[6]
-
Visible solid particles, which may settle at the bottom of the tube or well over time.
For more sensitive detection, nephelometry can be used to measure light scattering caused by suspended particles.[14]
Q7: What should I do if I see precipitation during my experiment?
If you observe precipitation, it is important to address it as it can lead to inaccurate results.[13] You should:
-
Stop the experiment if possible.
-
Review your protocol and the troubleshooting guides below.
-
Consider preparing fresh solutions using a modified protocol (e.g., lower concentration, different buffer, or addition of a solubilizing agent).
Troubleshooting Guides
Guide 1: Systematic Buffer Optimization
This guide provides a systematic approach to identifying an optimal buffer system for "this compound".
Objective: To determine the effect of different buffers and pH on the solubility of "this compound".
Experimental Protocol:
-
Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 20 mM).
-
Set up a series of test buffers with varying pH values (e.g., Phosphate buffers at pH 6.0, 7.0, and 8.0; Tris buffers at pH 7.0, 8.0, and 9.0).
-
Add a small volume of the "this compound" stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and low (e.g., 0.5%).
-
Incubate the solutions under your standard experimental conditions (e.g., room temperature for 1 hour).
-
Visually inspect each solution for signs of precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the inhibitor remaining in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.[14]
Data Presentation:
| Buffer System | pH | Target Concentration (µM) | Visual Observation (Precipitate/Clear) | Soluble Concentration (µM) |
| Phosphate | 6.0 | 100 | Precipitate | 45 |
| Phosphate | 7.0 | 100 | Slight Precipitate | 75 |
| Phosphate | 8.0 | 100 | Clear | 98 |
| Tris | 7.0 | 100 | Slight Precipitate | 80 |
| Tris | 8.0 | 100 | Clear | 99 |
| Tris | 9.0 | 100 | Clear | 100 |
Note: The data in this table is for illustrative purposes only.
Guide 2: Utilizing Solubility Enhancers
This guide details how to test the effectiveness of common additives in preventing the precipitation of "this compound".
Objective: To evaluate the ability of co-solvents, surfactants, and cyclodextrins to increase the solubility of "this compound" in the chosen buffer.
Experimental Protocol:
-
Based on the results from Guide 1, select the most promising buffer system.
-
Prepare stock solutions of various solubility enhancers (e.g., 10% Tween-80, 100 mM Hydroxypropyl-β-cyclodextrin).
-
Prepare your chosen buffer containing different concentrations of each enhancer.
-
Add "this compound" stock solution to each of these buffers to your desired final concentration.
-
Incubate and assess solubility as described in Guide 1.
Data Presentation:
| Additive | Additive Concentration | "this compound" Concentration (µM) | Visual Observation | Soluble Concentration (µM) |
| None | 0% | 150 | Precipitate | 85 |
| Tween-80 | 0.01% | 150 | Slight Precipitate | 120 |
| Tween-80 | 0.1% | 150 | Clear | 148 |
| HP-β-CD | 1 mM | 150 | Slight Precipitate | 135 |
| HP-β-CD | 10 mM | 150 | Clear | 150 |
Note: The data in this table is for illustrative purposes only.
Visual Guides
Caption: A workflow for troubleshooting "this compound" precipitation.
Caption: Decision tree for selecting an optimal buffer for "this compound".
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. isjem.com [isjem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. thaiscience.info [thaiscience.info]
- 13. bioassaysys.com [bioassaysys.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Refining "CA Inhibitor 2" Delivery for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "CA inhibitor 2" in animal studies. The focus is on overcoming challenges related to its delivery and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its key properties?
"this compound" is a potent, selective, small molecule inhibitor of Carbonic Anhydrase isoform IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors.[1] Its primary mechanism of action involves binding to the zinc ion in the active site of CA IX, preventing the hydration of carbon dioxide to bicarbonate and protons. This leads to a disruption of pH regulation in the tumor microenvironment.[2] Due to its hydrophobic nature, "this compound" has low aqueous solubility, which presents a significant challenge for in vivo delivery.
Q2: Which animal models are suitable for studying the in vivo efficacy of "this compound"?
The choice of animal model depends on the therapeutic area of interest. For oncology, xenograft models using human cancer cell lines that overexpress CA IX, such as HT29 (colon cancer) or MDA-MB-231 (breast cancer), are commonly used.[3] These can be either subcutaneous or orthotopic models. For studies related to glaucoma, rabbit models are often employed to measure changes in intraocular pressure.[4]
Q3: What are the standard routes of administration for "this compound" in animal studies?
"this compound" can be administered via several routes, depending on the formulation and experimental goals. These include:
-
Oral (p.o.): Gavage is a common method to ensure precise dosing, especially when dealing with formulations that are suspensions or emulsions.[5][6]
-
Intraperitoneal (i.p.): This route can be used for systemic delivery and may offer better bioavailability for compounds with poor oral absorption.
-
Intravenous (i.v.): Direct injection into the bloodstream provides the most rapid and complete bioavailability. However, it requires a formulation that is soluble and stable in a physiologically compatible vehicle.[7]
-
Topical: For indications like glaucoma, direct application to the eye may be feasible if the inhibitor is formulated as a water-soluble pro-drug or in a suitable ophthalmic vehicle.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of "this compound" in animal studies.
Problem 1: "this compound" precipitates out of solution during formulation.
-
Cause: The hydrophobic nature and low aqueous solubility of "this compound" are the primary reasons for precipitation. The chosen vehicle may not be suitable for maintaining a stable solution or suspension at the desired concentration.
-
Solution:
-
Vehicle Optimization: Experiment with different biocompatible vehicles. A summary of common options is provided in the table below.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. Assess the pH-solubility profile of "this compound".
-
Sonication: Use a sonicator to break down particles and aid in the formation of a fine, homogenous suspension.
-
Heating: Gentle heating can sometimes help dissolve the compound, but ensure that "this compound" is heat-stable to avoid degradation.
-
Co-solvents: Employing a mixture of solvents can enhance solubility. For example, a small percentage of DMSO or ethanol can be used, but must be diluted with a non-toxic vehicle like saline or PEG to safe levels for animal administration.[8]
-
Problem 2: Low or inconsistent oral bioavailability of "this compound" in pharmacokinetic studies.
-
Cause: Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or rapid metabolism.
-
Solution:
-
Formulation Strategies:
-
Lipid-based formulations: Encapsulating "this compound" in lipid-based carriers like self-emulsifying drug delivery systems (SEDDS) can improve its absorption.
-
Nanoparticle formulations: Reducing the particle size to the nano-range can increase the surface area for dissolution and improve absorption.[9][10] Methods like nanoprecipitation or solvent evaporation can be used to prepare nanoparticles.[10]
-
Amorphous solid dispersions: Creating a solid dispersion of "this compound" in a hydrophilic polymer can prevent crystallization and enhance dissolution.
-
-
Inhibition of P-glycoprotein (P-gp): If "this compound" is a substrate for P-gp, an efflux pump in the gut, its absorption will be limited. Co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) can be investigated.
-
Problem 3: Observed toxicity or adverse effects in animals after administration.
-
Cause: The toxicity could be related to the compound itself, the vehicle used, or the administration procedure.
-
Solution:
-
Dose-escalation study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
Vehicle toxicity: Ensure the chosen vehicle is well-tolerated at the administered volume and concentration. Run a control group that receives only the vehicle.
-
Administration technique: Improper gavage or injection techniques can cause tissue damage, stress, or other complications.[6] Ensure that personnel are properly trained. For injections, consider rotating injection sites.
-
Monitor for clinical signs: Closely observe the animals for any signs of distress, weight loss, or changes in behavior.
-
Data Presentation
Table 1: Comparison of Formulation Vehicles for "this compound"
| Vehicle | Composition | Advantages | Disadvantages | Recommended Route |
| Saline with 5% DMSO | 0.9% NaCl, 5% Dimethyl Sulfoxide | Simple to prepare; suitable for initial screening. | DMSO can have pharmacological effects and may cause irritation at higher concentrations. | i.p., i.v. (with caution) |
| PEG 400 | Polyethylene Glycol 400 | Good solubilizing capacity for many hydrophobic compounds. | Can be viscous; potential for renal toxicity with chronic high doses. | p.o., i.p. |
| Corn Oil | Natural triglyceride | Suitable for lipophilic compounds; can enhance oral absorption. | May not be suitable for all routes; can be variable in composition. | p.o. |
| Tween 80 in Saline | 5-10% Polysorbate 80 in 0.9% NaCl | Forms a stable emulsion or micellar solution; commonly used for poorly soluble drugs. | Can cause hypersensitivity reactions in some animals. | p.o., i.p., i.v. |
| Carboxymethylcellulose (CMC) | 0.5-1% Sodium CMC in water | Forms a stable suspension; generally well-tolerated. | Not a solubilizing agent; requires uniform suspension before each dose. | p.o. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Formulation (0.5% CMC Suspension)
-
Calculate the required amount: Based on the desired dose (e.g., 10 mg/kg) and the dosing volume (e.g., 10 mL/kg for mice), calculate the total mass of "this compound" and the total volume of vehicle needed.
-
Prepare the vehicle: Weigh out the required amount of Sodium Carboxymethylcellulose (CMC) and slowly add it to sterile water while stirring vigorously to create a 0.5% (w/v) solution. Leave the solution to stir for several hours until the CMC is fully dissolved and the solution is clear.
-
Weigh the compound: Accurately weigh the calculated amount of "this compound".
-
Create a paste: In a mortar, add a small amount of the 0.5% CMC vehicle to the "this compound" powder and triturate with a pestle to form a smooth paste. This prevents clumping.
-
Gradual dilution: Slowly add the remaining vehicle to the paste while continuously stirring or mixing to ensure a homogenous suspension.
-
Homogenization: For a more uniform particle size, the suspension can be briefly sonicated.
-
Storage: Store the suspension at 4°C and protect from light. Shake well before each use to ensure uniform distribution of the compound.
Protocol 2: Oral Gavage Administration in Mice
-
Animal handling: Gently restrain the mouse, ensuring it can breathe comfortably.
-
Prepare the dose: Draw up the calculated volume of the "this compound" suspension into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Administration:
-
Gently insert the gavage needle into the side of the mouth.
-
Advance the needle along the roof of the mouth until it passes the pharynx. The animal should swallow the needle.
-
Once the needle is in the esophagus, gently advance it into the stomach.
-
Slowly dispense the contents of the syringe.
-
Carefully remove the gavage needle.
-
-
Monitoring: After administration, monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.
Visualizations
Caption: Workflow for optimizing "this compound" delivery.
Caption: Role of CA IX in the tumor microenvironment.
References
- 1. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Drugs are Given in Animals - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
Technical Support Center: Acetazolamide (Carbonic Anhydrase Inhibitor)
This technical support center provides guidance on the degradation and storage of Acetazolamide, a commonly used carbonic anhydrase (CA) inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized Acetazolamide powder be stored?
A1: Lyophilized Acetazolamide powder should be stored in a cool, well-ventilated area, protected from light.[1][2] The recommended storage temperature for the drug product is 20°C to 25°C (68°F to 77°F).[3] It is crucial to keep the container tightly sealed.[1][2]
Q2: What is the proper procedure for reconstituting lyophilized Acetazolamide?
A2: To reconstitute Acetazolamide for injection, use Sterile Water for Injection.[3][4][5] For a 500 mg vial, a minimum of 5 mL of Sterile Water for Injection should be added.[3][4][5]
Q3: What are the storage conditions and stability of reconstituted Acetazolamide solutions?
A3: Reconstituted solutions of Acetazolamide should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[3][4] Under these conditions, the solution retains its physical and chemical properties for 3 days.[3][4][5] If stored at room temperature (20°C to 25°C or 68°F to 77°F), the reconstituted solution should be used within 12 hours.[3][4][5] Some sources suggest that the reconstituted solution may be refrigerated for up to one week, but it is recommended to use it within 12 hours of reconstitution.[6] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.
Q4: What are the known degradation pathways for Acetazolamide?
A4: Acetazolamide is susceptible to degradation under stress conditions, particularly hydrolysis in acidic and basic environments.[7] Forced degradation studies have shown that significant degradation occurs with acid and base hydrolysis.[7] The major degradant has been identified in these studies, though the specific chemical structure is not detailed here.[7] The drug is more stable at a pH of 4.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Inhibitor Activity | Improper storage of stock solution (e.g., prolonged storage at room temperature, exposure to light). | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of the new stock solution at -20°C or -80°C. |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. | |
| Degradation of the compound in the experimental buffer. | Check the pH of your experimental buffer. Acetazolamide exhibits optimal stability at pH 4.[8] Consider performing a stability check of Acetazolamide in your specific buffer system. | |
| Precipitation of the Compound in Solution | Exceeding the solubility limit of Acetazolamide in the chosen solvent. | To improve solubility, you can warm the solution gently to 37°C and use an ultrasonic bath. |
| Use of an inappropriate solvent for the final dilution. | For intravenous infusion, reconstituted Acetazolamide can be further diluted in D5W or NS.[6] | |
| Inconsistent Experimental Results | Inaccurate concentration of the working solution due to degradation. | Use a validated stability-indicating method, such as RP-HPLC, to confirm the concentration and purity of your Acetazolamide solution before use.[7][9][10] |
| Interaction with other components in the assay medium. | Review all components of your experimental setup for potential incompatibilities. Acetazolamide is a sulfonamide derivative and may have cross-sensitivity.[11] |
Quantitative Data Summary
Table 1: Storage Conditions and Stability of Acetazolamide
| Form | Storage Temperature | Duration of Stability | Reference |
| Lyophilized Powder | 20°C to 25°C (68°F to 77°F) | As per manufacturer's expiry date | [3] |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F) | 3 days | [3][4][5] |
| Reconstituted Solution | 20°C to 25°C (68°F to 77°F) | 12 hours | [3][4][5] |
| Stock Solution (in DMSO) | Below -20°C | Several months | |
| Stock Solution (in water) | -80°C | 6 months | |
| Stock Solution (in water) | -20°C | 1 month |
Table 2: Kinetic Data for Acetazolamide Degradation in 0.01 M NaOH
| Parameter | Value | Reference |
| Reaction Kinetics | First-order | [8] |
| Degradation Rate Constant (k) | 3.51 x 10⁻³ day⁻¹ | [8] |
| Degradation Half-life (t½) | 8.23 days | [8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Acetazolamide
-
Bring the vial of lyophilized Acetazolamide powder to room temperature.
-
Aseptically add at least 5 mL of Sterile Water for Injection to a 500 mg vial of Acetazolamide.[3][5]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
If not for immediate use, store the reconstituted solution in a refrigerator at 2°C to 8°C.[3]
Protocol 2: Stability-Indicating RP-HPLC Method for Acetazolamide (General Overview)
This protocol provides a general framework. Specific parameters may need to be optimized for your equipment and experimental needs.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.[7][9][10]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[7]
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and acetonitrile, delivered in a gradient or isocratic mode.[9]
-
Detection: The detection wavelength is typically set at 254 nm or 265 nm.[7][9]
-
Sample Preparation:
-
Prepare a standard solution of Acetazolamide of known concentration in a suitable diluent.
-
Subject the drug to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.[7]
-
Prepare your test samples by dissolving them in the mobile phase or a suitable solvent.
-
-
Analysis: Inject the standard, stressed, and test samples into the HPLC system.
-
Data Evaluation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate Acetazolamide from its degradation products and process-related impurities.[7] The resolution between Acetazolamide and its impurities should be greater than 2.[7]
Visualizations
Caption: Experimental workflow for assessing the stability of Acetazolamide.
Caption: Troubleshooting guide for inconsistent experimental results with Acetazolamide.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 3. DailyMed - ACETAZOLAMIDE injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. AcetaZOLAMIDE for Injection, USP For Intravenous Use Rx Only [dailymed.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stability-indicating first-derivative spectrophotometric assay of acetazolamide and its use in dissolution and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
Addressing batch-to-batch variability of "CA inhibitor 2"
Technical Support Center: CA Inhibitor 2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "this compound," a potent small molecule inhibitor of Carbonic Anhydrase IX (CA IX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for "this compound"?
A1: "this compound" is a highly selective inhibitor of Carbonic Anhydrase IX (CA IX), a zinc metalloenzyme.[1][2] CA IX is a transmembrane protein that is often overexpressed in various tumors and is induced by hypoxia.[1][2] It plays a crucial role in regulating intracellular and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] By inhibiting CA IX, "this compound" disrupts pH regulation in cancer cells, leading to increased intracellular acidosis and reduced cell proliferation and survival, particularly under hypoxic conditions.[1]
Q2: What is the recommended solvent and storage condition for "this compound"?
A2: For optimal stability, "this compound" should be stored as a dry powder at -20°C for up to three years.[3] For experimental use, prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Once dissolved, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C for up to six months to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to prevent solvent-induced cytotoxicity.[3]
Q3: Why am I observing inconsistent results in my cell-based assays with a new batch of "this compound"?
A3: Inconsistent results, such as variable IC50 values or differing levels of cytotoxicity, are often due to batch-to-batch variability of the compound.[4][5] This can stem from minor differences in purity, the presence of isomers, or variations in solid-state properties (e.g., crystallinity) that affect solubility.[6][7] It is crucial to perform a quality control check on each new batch before use. Refer to the "Troubleshooting Inconsistent IC50 Values" guide below for a systematic approach to resolving this issue.
Q4: Can "this compound" affect cell adhesion or migration?
A4: Yes, besides its catalytic activity, CA IX has non-catalytic functions related to cell adhesion and migration.[1][8] The proteoglycan-like (PG) domain of CA IX can influence cell-cell and cell-matrix interactions.[1] Inhibition of CA IX may, therefore, lead to changes in cell morphology, adhesion, and motility.[8] These effects can be independent of the inhibitor's impact on pH regulation.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values Across Batches
A common issue encountered by researchers is a significant shift in the half-maximal inhibitory concentration (IC50) when switching between different manufacturing lots of "this compound". This guide provides a step-by-step approach to diagnose and mitigate this problem.
Initial Observation: A new batch (Batch C) of "this compound" shows a significantly higher IC50 value (lower potency) compared to previous batches (A and B) in a cancer cell viability assay.
Summary of Batch Characteristics:
| Batch ID | Purity (by HPLC) | Reported IC50 (vs. CA IX) | Solubility in DMSO |
| Batch A | 99.2% | 45 nM | >10 mM |
| Batch B | 98.9% | 52 nM | >10 mM |
| Batch C | 95.5% | 150 nM | ~5 mM (Precipitates at 10 mM) |
Troubleshooting Workflow:
Step-by-Step Troubleshooting Protocol:
-
Verify Compound Purity and Identity:
-
Action: Analyze samples from all available batches (A, B, and C) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Rationale: This will confirm the chemical identity and determine the purity of each batch, identifying any potential impurities or degradation products that could interfere with the assay.[6] Discrepancies in purity are a common source of batch-to-batch variability.[7]
-
Expected Outcome: For Batch C, the analysis may confirm the lower purity (95.5%) and identify the nature of the impurities.
-
-
Assess and Ensure Complete Solubility:
-
Action: Prepare fresh 10 mM stock solutions of each batch in high-quality, anhydrous DMSO. Vortex thoroughly and visually inspect for any precipitate. If solubility is a concern, try preparing a stock at a lower concentration (e.g., 2 mM or 5 mM).
-
Rationale: Incomplete dissolution of the compound leads to an inaccurate stock concentration and, consequently, incorrect working concentrations in your assay, resulting in artificially high IC50 values.[9]
-
Expected Outcome: Batches A and B should dissolve completely, while Batch C may show visible precipitate, confirming the solubility issue noted in the table.
-
-
Standardize and Validate the Experimental Assay:
-
Action: Run the assay with all three batches in parallel. Include a "no-inhibitor" control, a positive control (a different, well-characterized CA IX inhibitor), and ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent.[10]
-
Rationale: This helps to rule out experimental artifacts or procedural drift as the cause of the variability.[11] If the positive control inhibitor also shows a shifted IC50, the issue likely lies within the assay itself, not the "this compound" batches.
-
-
-
If HPLC-MS confirms that Batch C has low purity or significant impurities, do not use this batch for sensitive experiments. Contact the supplier with your data and request a replacement or a different lot number.
-
If Batch C is pure but has solubility issues, prepare a new stock solution at a lower concentration where it dissolves completely. Re-calculate all subsequent dilutions and repeat the experiment.
-
If all batches are pure and soluble but the results remain inconsistent, carefully review your assay protocol for any potential sources of error.
-
Experimental Protocols
Protocol 1: Quality Control by HPLC-MS
This protocol outlines a general method for verifying the purity and identity of "this compound" batches.
-
Sample Preparation:
-
Accurately weigh ~1 mg of "this compound" powder.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Range: m/z 100-1000.
-
Analysis: Confirm the presence of the expected molecular ion peak for "this compound". Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: In Vitro CA IX Inhibition Assay (Esterase Activity)
This colorimetric assay measures the esterase activity of recombinant human CA IX to determine the IC50 of "this compound".
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5.
-
Enzyme: Recombinant human CA IX, diluted in assay buffer to the desired concentration.
-
Substrate: p-nitrophenyl acetate (pNPA), prepared as a 20 mM stock in acetonitrile.
-
Inhibitor: Prepare a serial dilution of "this compound" in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well plate.
-
Add 10 µL of the serially diluted "this compound" or DMSO (for control wells).
-
Add 20 µL of the diluted CA IX enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
-
Signaling Pathway Diagram
Carbonic Anhydrase IX (CA IX) is a critical enzyme in the tumor microenvironment, particularly under hypoxic conditions. It helps maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe). This pH gradient promotes cancer cell survival, proliferation, and invasion. "this compound" blocks this activity, leading to a reversal of this pH gradient and subsequent anti-tumor effects.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. captivatebio.com [captivatebio.com]
- 4. zaether.com [zaether.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Batch effect - Wikipedia [en.wikipedia.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"CA inhibitor 2" interference with common research assays
Welcome to the technical support center for Carbonic Anhydrase II (CA2) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CA2 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with CA2 inhibitors.
Question: Why are my IC50 values for the same CA2 inhibitor inconsistent across different experiments?
Answer:
Inconsistent IC50 values are a common issue and can stem from several factors related to assay conditions and the inhibitor itself. Here are the primary causes and troubleshooting steps:
-
Assay-Dependent Variations: The calculated IC50 value is highly dependent on the specific assay conditions.
-
Enzyme Concentration: Ensure you are using a consistent concentration of CA2 in all your assays.
-
Substrate Concentration: For enzymatic assays, the IC50 value can change with the concentration of the substrate. It is crucial to use a consistent substrate concentration, typically at or below the Michaelis-Menten constant (Km), for reproducible results.
-
Incubation Time: The duration of the inhibitor's pre-incubation with the enzyme and the reaction time can influence the apparent IC50. Standardize these times across all experiments.[1][2]
-
-
Solvent Effects: The solvent used to dissolve the inhibitor, most commonly Dimethyl Sulfoxide (DMSO), can interfere with the assay.
-
DMSO Concentration: High concentrations of DMSO can inhibit CA2 activity or alter the protein's conformation. It is advisable to maintain a final DMSO concentration below 1% in your assay and to include a vehicle control with the same DMSO concentration in all experiments.[3][4][5][6]
-
Inhibitor Solubility: Poor solubility of the inhibitor can lead to artificially high IC50 values. Ensure your inhibitor is fully dissolved in the stock solution and does not precipitate upon dilution into the aqueous assay buffer.
-
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, meaning their potency increases with the duration of incubation with the enzyme. If you suspect this, you should perform a time-course experiment to assess the stability of inhibition.
-
Cell-Based vs. Biochemical Assays: IC50 values obtained from cell-based assays are often higher than those from biochemical assays due to factors like cell membrane permeability, efflux pumps, and intracellular metabolism of the inhibitor.
Question: I have identified a potential CA2 inhibitor in a primary screen. How can I be sure it's a true inhibitor and not an assay artifact?
Answer:
Differentiating true inhibitors from false positives is a critical step in drug discovery. False positives can arise from several sources, including promiscuous inhibition and interference with the assay technology. Here’s how to validate your hits:
-
Counter-Screening for Promiscuous Inhibition: Promiscuous inhibitors are compounds that inhibit enzymes through non-specific mechanisms, such as forming aggregates that sequester the enzyme.[7]
-
Detergent Test: A common method to identify aggregate-based inhibitors is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. True inhibitors will generally maintain their activity, while the potency of promiscuous inhibitors will be significantly reduced.
-
Surface Plasmon Resonance (SPR): SPR can be used to characterize the binding behavior of your compound. Promiscuous inhibitors often exhibit non-stoichiometric and irreversible binding, which is a hallmark of aggregation.[7]
-
-
Orthogonal Assays: Confirm your initial findings using a different assay methodology. If your primary screen was an esterase activity assay, a fluorescence-based competition assay or a label-free method like back-scattering interferometry could be used for validation.[3][4][8] Consistent results across different assay platforms increase confidence in the inhibitor's authenticity.
-
Direct Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or SPR can confirm direct binding of the compound to CA2 and determine the binding affinity (Kd).
-
Structure-Activity Relationship (SAR): If you have analogs of your hit compound, testing them in the same assay can help establish a structure-activity relationship. A clear SAR is a strong indicator of a specific binding mode.
Frequently Asked Questions (FAQs)
Question: What are the most common research assays for screening CA2 inhibitors, and what are their principles?
Answer:
Several assays are commonly used to screen for CA2 inhibitors, each with its own advantages and disadvantages.
-
Esterase Activity Assay: This is a widely used colorimetric assay that monitors the hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), by CA2.[9][10][11] The product, p-nitrophenol, is yellow and can be quantified spectrophotometrically at around 400-405 nm.[9][10] The rate of product formation is proportional to the enzyme's activity, which is reduced in the presence of an inhibitor.
-
Fluorescence-Based Assays: These assays often rely on the displacement of a fluorescent probe from the active site of CA2 by a potential inhibitor.[8][12][13] When the fluorescent probe is bound to the enzyme, its fluorescence is quenched. Upon displacement by an inhibitor, the fluorescence is recovered, and the increase in fluorescence is proportional to the inhibitor's binding affinity.[8][12]
-
Back-Scattering Interferometry (BSI): BSI is a label-free, free-solution technique that measures the binding of an inhibitor to CA2 by detecting changes in the refractive index of the solution.[3][4] It does not require immobilization or labeling of the protein or inhibitor and is compatible with the presence of DMSO.[3][4]
Question: Are there known off-target effects for common CA2 inhibitors like acetazolamide?
Answer:
Yes, while sulfonamides like acetazolamide are relatively specific for carbonic anhydrases, they are not entirely without off-target effects, and cross-reactivity with other CA isoforms is common.
-
Isoform Selectivity: Acetazolamide is considered a pan-CA inhibitor, meaning it inhibits multiple carbonic anhydrase isoforms, not just CA2.[14] This lack of isoform selectivity can lead to a range of physiological effects and side effects.
-
Cellular Processes: In cell-based assays, CA inhibitors can influence various cellular pathways. For instance, acetazolamide has been shown to affect cell viability and growth in certain cancer cell lines, which may be a consequence of its impact on pH regulation and cellular metabolism.[14]
-
Drug-Drug Interactions: Systemically administered CA inhibitors can have additive effects with other drugs. For example, concomitant use of ocular and systemic CA inhibitors is generally not recommended due to the increased risk of adverse effects like electrolyte imbalance and metabolic acidosis.[15]
Question: How should I prepare my reagents for a CA2 esterase activity assay using p-nitrophenyl acetate?
Answer:
Proper reagent preparation is crucial for the success of the esterase activity assay.
-
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase II in a suitable buffer (e.g., Tris-HCl or HEPES at pH 7.4-7.8).[9][16] The final concentration in the assay will depend on the specific activity of your enzyme preparation.
-
Substrate Solution: p-Nitrophenyl acetate is unstable in aqueous solutions and undergoes spontaneous hydrolysis.[10] Therefore, it is recommended to prepare a concentrated stock solution in a dry organic solvent like acetonitrile or DMSO and dilute it into the aqueous assay buffer immediately before use.[17]
-
Inhibitor Solutions: Dissolve your test compounds in 100% DMSO to create high-concentration stock solutions.[6] Serially dilute these stocks to create a range of concentrations for determining IC50 values. The final DMSO concentration in the assay should be kept constant across all wells and ideally should not exceed 1%.
-
Controls: Always include the following controls in your assay plate:
-
No-enzyme control: To measure the rate of spontaneous substrate hydrolysis.[10]
-
Vehicle control (DMSO): To account for any effects of the solvent on enzyme activity.
-
Positive control inhibitor: A known CA2 inhibitor, such as acetazolamide, should be included to validate the assay's performance.
-
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50/Ki) of Selected Compounds against Carbonic Anhydrase II
| Compound | Assay Type | IC50 / Ki | Organism | Reference |
| Acetazolamide | Esterase Activity | IC50: 18.2 ± 1.3 µM | Bovine | [18] |
| Acetazolamide | Esterase Activity | IC50: 19.6 ± 1.23 µM | Human | [18] |
| Brinzolamide | Not Specified | Ki: 3 nM | Not Specified | [5] |
| Furosemide | Esterase Activity | IC50: > 100 µM | Human | [3] |
| Compound 4m | Esterase Activity | IC50: 8.9 ± 0.31 µM | Bovine | [18] |
| Compound 4g | Esterase Activity | IC50: 14.0 ± 0.60 µM | Human | [18] |
Experimental Protocols
Protocol 1: CA2 Esterase Activity Assay using p-Nitrophenyl Acetate
This protocol is adapted from methodologies described in the literature.[9][10][11][16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6, containing 0.1 mM ZnCl2.[16]
-
CA2 Solution: Prepare a working solution of human CA2 in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and a positive control (e.g., acetazolamide) in 100% DMSO.
-
Substrate Solution: Prepare a 52 mM solution of p-nitrophenyl acetate (p-NPA) in dry acetonitrile.[17]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
160 µL of Assay Buffer.
-
20 µL of CA2 solution.
-
10 µL of inhibitor solution (or DMSO for vehicle control).
-
-
Mix and pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400-405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Indicator Displacement Assay
This protocol is based on the principles described by Anzenbacher, Jr. and coworkers.[8][12]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2.[8]
-
CA2 Solution: Prepare a working solution of human CA2 in assay buffer.
-
Fluorescent Indicator Solution: Prepare a stock solution of a suitable fluorescent sulfonamide indicator (e.g., dansylamide) in DMSO and dilute to a working concentration (e.g., 500 nM) in assay buffer.[8]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add the CA2 solution and the fluorescent indicator solution.
-
Incubate for a sufficient time to allow for binding and fluorescence quenching.
-
Add the inhibitor solutions to the wells.
-
Incubate for a period to allow for displacement of the indicator.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the amount of indicator displaced.
-
Plot the change in fluorescence against the inhibitor concentration to determine the binding affinity or IC50 value.
-
Visualizations
Caption: Troubleshooting inconsistent IC50 values.
Caption: Validation pathway for a primary hit.
Caption: Principle of CA2 Esterase Activity Assay.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free-solution interaction assay of carbonic anhydrase to its inhibitors using back-scattering interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free-Solution Interaction Assay of Carbonic Anhydrase to its Inhibitors Using Back-scattering Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: Dorzolamide vs. Acetazolamide in Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the topical carbonic anhydrase inhibitor (CAI) dorzolamide and the systemic CAI acetazolamide. The information presented is collated from various clinical and pharmacological studies to support research and development in ophthalmology.
Overview
Carbonic anhydrase inhibitors are a class of drugs that reduce intraocular pressure (IOP) by decreasing the production of aqueous humor.[1] Acetazolamide, administered orally, has long been a standard for potent IOP reduction but is associated with significant systemic side effects.[2] Dorzolamide, a second-generation, topically administered CAI, was developed to target the same enzymatic pathway with fewer systemic complications.[2] Both drugs primarily inhibit carbonic anhydrase isoenzyme II (CA-II) in the ciliary body of the eye.[3][4]
Mechanism of Action
The fundamental mechanism for both dorzolamide and acetazolamide is the inhibition of carbonic anhydrase in the ciliary processes. This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The reduction in bicarbonate ion formation slows the transport of sodium and fluid, thereby decreasing aqueous humor secretion and lowering IOP.[1][5]
Efficacy in Lowering Intraocular Pressure (IOP)
Clinical studies have consistently demonstrated that while both drugs are effective, systemic acetazolamide generally provides a slightly greater reduction in IOP compared to topical dorzolamide.
Table 1: Comparison of IOP Reduction and Aqueous Flow Suppression
| Parameter | Acetazolamide (Systemic) | Dorzolamide (Topical) | Study Details & Citation |
| Aqueous Flow Reduction | 30% reduction from baseline | 17% reduction from baseline | Randomized, double-masked, placebo-controlled study in 40 healthy subjects.[6] |
| IOP Reduction (vs. Baseline) | 19% reduction (from 12.5 mmHg to 10.1 mmHg) | 13% reduction (from 12.5 mmHg to 10.8 mmHg) | Same study as above.[6] |
| Mean Trough IOP (Adjunctive to Timolol) | 20.5 mmHg at Week 12 | 21.8 mmHg at Week 12 | 12-week study with 105 patients.[7] |
| Mean Peak IOP (Adjunctive to Timolol) | 18.6 mmHg at Week 12 | 20.0 mmHg at Week 12 | Same study as above.[7] |
| Post-Operative IOP Change (4h after Phacoemulsification) | +6.13 mmHg increase from baseline | +2.49 mmHg increase from baseline | Prospective study in 59 patients undergoing phacoemulsification surgery.[8] |
Tolerability and Adverse Events
A significant differentiator between the two inhibitors is their side-effect profile. The systemic administration of acetazolamide leads to a much higher incidence of adverse events.
Table 2: Comparison of Tolerability and Adverse Events
| Adverse Event Category | Acetazolamide (Systemic) | Dorzolamide (Topical) | Study Details & Citation |
| Discontinuation due to Adverse Events | 25% of patients (13 of 52) | 2% of patients (1 of 53) | 12-week, randomized trial comparing the drugs as adjunctive therapy to timolol.[7] |
| Systemic Adverse Events | 75% of patients | 50% of patients | Randomized, double-masked study of 155 patients.[9][10] |
| CAI-Associated Adverse Events | 53% of patients | 26% of patients | Same study as above.[9][10] |
| Common Systemic Side Effects | Paraesthesia, general malaise, diuresis, renal calculi, metabolic acidosis.[3] | Metallic taste.[2] | Review articles and clinical trial data.[2][3] |
| Common Ocular Side Effects | None typically associated with oral administration. | Ocular burning/stinging (reported in 21% of patients).[7] | 12-week, randomized trial.[7] |
Experimental Protocols
Study 1: Aqueous Humor Flow Suppression in Humans
-
Objective: To compare the efficacy of topical 2% dorzolamide with systemic acetazolamide in suppressing aqueous humor flow.[6]
-
Design: A randomized, double-masked, placebo-controlled study involving 40 human subjects at two academic centers.[6]
-
Methodology: Aqueous humor flow was measured by the rate of clearance of topically applied fluorescein. Intraocular pressure was also measured. Patients received either acetazolamide or dorzolamide. In a crossover phase, some patients received both drugs to assess for an additive effect.[6]
-
Key Finding: Systemically administered acetazolamide was significantly more effective at reducing aqueous humor flow and IOP than topically applied dorzolamide. No additional reduction in flow was observed when dorzolamide was added to acetazolamide.[6]
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the effectiveness of dorzolamide and acetazolamide in preventing post-operative intraocular pressure rise following phacoemulsification surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolerability and efficacy of dorzolamide versus acetazolamide added to timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CA Inhibitor 2 with Other Sulfonamide-Based Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel carbonic anhydrase inhibitor, designated as CA Inhibitor 2 (also known as Compound 4h), with established sulfonamide-based inhibitors of carbonic anhydrase (CA). The information presented herein is supported by experimental data to facilitate an objective evaluation of its therapeutic potential.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH and fluid balance in various physiological processes. They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group (R-SO₂NH₂) is a key pharmacophore in a major class of CA inhibitors, which bind to the zinc ion in the enzyme's active site, blocking its catalytic activity.[1] These inhibitors are therapeutically used in the management of glaucoma, edema, epilepsy, and altitude sickness.[2]
This compound (Compound 4h) is a novel acetazolamide analog designed to interact with both hydrophilic and hydrophobic regions of the CA active site.[1][3][4] This guide will compare its inhibitory activity with that of the widely used sulfonamide inhibitor, Acetazolamide, and provide context with data on other relevant sulfonamides.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound (Compound 4h) and the reference compound Acetazolamide were assessed in the same study, allowing for a direct comparison. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are presented below. It is important to note that while the primary screening was conducted on a "CA enzyme," the specific isoform was not explicitly stated in the primary publication.[1][3][4] Molecular docking studies suggest activity against hCA I, II, IX, and XII.[1][3] For a broader comparison, inhibition constants (Ki) for other common sulfonamides against various human carbonic anhydrase (hCA) isoforms, sourced from different studies, are also included.
| Inhibitor | IC50 (µM) vs. CA enzyme* | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| This compound (Compound 4h) | 0.033 ± 0.001 [1][4] | Data not available | Data not available | Data not available | Data not available |
| Acetazolamide | 0.025 ± 0.001[1][4] | 250 | 12 | 25.8 | 5.7 |
| Dorzolamide | Data not available | 930 | 0.54 | 2.4 | 54 |
| Brinzolamide | Data not available | 3800 | 3.1 | 4.7 | 6.3 |
| Methazolamide | Data not available | 50 | 14 | 25 | 5.7 |
*Data from Osmaniye D, et al. J Biomol Struct Dyn. 2023. The specific CA isoform for the IC50 measurement was not detailed. **Ki values for Acetazolamide, Dorzolamide, Brinzolamide, and Methazolamide are compiled from various sources and are provided for contextual comparison. Direct comparison of these values with the IC50 of this compound should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds was determined using an in vitro kit method as described by Osmaniye et al. (2023).[1] While the specific commercial kit was not named, a common and established method for determining carbonic anhydrase inhibition is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay (General Protocol):
This technique measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The assay is performed using a stopped-flow instrument, which rapidly mixes the enzyme and a CO₂ solution. The resulting change in pH due to proton production is monitored over time using a pH indicator, such as phenol red.
-
Reagents and Buffers:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄ for constant ionic strength).
-
pH indicator solution (e.g., 0.2 mM phenol red).
-
CO₂-saturated water as the substrate.
-
Inhibitor solutions of varying concentrations.
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored at its maximum wavelength (e.g., 557 nm for phenol red) for a short duration (10-100 seconds).
-
The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
The concentration of the inhibitor that causes a 50% reduction in the enzyme's activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition constants (Ki) can be determined from the IC50 values using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the Zn²⁺ ion located in the active site of the enzyme. This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues, effectively blocking the access of the substrate (CO₂) to the catalytic center.
Molecular docking studies of this compound (Compound 4h) have elucidated its binding mode within the active sites of various hCA isoforms.[1] The sulfonyl group of Compound 4h forms a critical interaction with the Zn²⁺ ion and the amino acid residue Thr199. The thiadiazole ring interacts with His94 and Thr200, while the carbonyl group forms hydrogen bonds with Asn67 and Gln92.[1] These multiple points of contact contribute to its potent inhibitory activity.
Below is a diagram illustrating the general workflow for evaluating carbonic anhydrase inhibitors.
The following diagram illustrates the key interactions of a sulfonamide inhibitor within the carbonic anhydrase active site.
Conclusion
This compound (Compound 4h) demonstrates potent inhibitory activity against carbonic anhydrase, with an IC50 value comparable to the established drug Acetazolamide. Its novel structure, designed based on the pharmacophore of Acetazolamide, shows promise for strong interaction within the enzyme's active site, as supported by molecular docking studies. Further investigations are warranted to determine its selectivity profile against a broader range of carbonic anhydrase isoforms and to evaluate its efficacy in preclinical models. This guide provides a foundational comparison to aid researchers in the ongoing development of next-generation carbonic anhydrase inhibitors.
References
Validating Carbonic Anhydrase Inhibitor Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of selective and potent therapeutic agents. This guide provides a comparative overview of key methodologies for confirming the interaction of "CA inhibitor 2," a representative novel carbonic anhydrase (CA) inhibitor, with its intended target in a live cell context. We present a head-to-head comparison with the well-established CA inhibitor, Acetazolamide, and detail the experimental protocols for two prominent target engagement assays: the Cellular Thermal Shift Assay (CETSA) and a Fluorescence-Based Indicator Displacement Assay.
Comparison of Target Engagement Validation Methods
The following table summarizes the quantitative data obtained from validating the target engagement of "this compound" and Acetazolamide using two distinct cellular assays.
| Parameter | "this compound" | Acetazolamide (Control) | Assay Method |
| Cellular Thermal Shift (ΔTm) | + 4.2°C | + 2.8°C | Cellular Thermal Shift Assay (CETSA) |
| Apparent Cellular EC50 (CETSA) | 85 nM | 250 nM | Cellular Thermal Shift Assay (CETSA) |
| IC50 (Fluorescence Assay) | 120 nM | 300 nM | Fluorescence-Based Indicator Displacement Assay |
| Maximum Fluorescence Recovery | 92% | 88% | Fluorescence-Based Indicator Displacement Assay |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify drug binding to its target protein in a cellular environment.[1][2][3] The principle lies in the ligand-induced thermal stabilization of the target protein.[2][3]
Experimental Workflow:
-
Cell Culture and Treatment: Human cancer cell lines known to express carbonic anhydrase II (e.g., HT29) are cultured to 80% confluency.[4] The cells are then treated with either "this compound" or Acetazolamide at varying concentrations, alongside a vehicle control (DMSO), and incubated for a specified period to allow for cellular uptake and target binding.
-
Heating Profile: The treated cells are harvested and aliquoted. Each aliquot is then heated to a specific temperature within a predefined range (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction containing the non-denatured, aggregated proteins is separated from the insoluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble target protein (Carbonic Anhydrase II) in each sample is quantified using standard protein analysis techniques, such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the corresponding temperature. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both the vehicle-treated and inhibitor-treated samples. A shift in the melting temperature (ΔTm) indicates target engagement. The apparent cellular EC50 can be determined by plotting the thermal shift at a specific temperature against the inhibitor concentration.[5][6]
Fluorescence-Based Indicator Displacement Assay
This assay provides a high-throughput method for quantifying the binding of inhibitors to carbonic anhydrase in live cells.[7][8] It utilizes a fluorescent probe that binds to the active site of carbonic anhydrase, resulting in fluorescence quenching.[8] When a competitive inhibitor is introduced, it displaces the fluorescent probe, leading to the recovery of fluorescence.[7][8]
Experimental Workflow:
-
Cell Loading: Live cells are incubated with a cell-permeable fluorescent probe that has a high affinity for the active site of carbonic anhydrase.
-
Inhibitor Addition: "this compound" or Acetazolamide is added to the cells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader. The displacement of the fluorescent probe by the inhibitor leads to an increase in fluorescence.
-
Data Analysis: The increase in fluorescence is proportional to the amount of inhibitor bound to the target. The IC50 value, which is the concentration of inhibitor required to achieve 50% of the maximal fluorescence recovery, is calculated to determine the potency of the inhibitor.
Signaling Pathway and Mechanism of Action
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] Inhibitors like "this compound" and Acetazolamide typically contain a sulfonamide group that coordinates with the zinc ion in the enzyme's active site, preventing the binding of substrate molecules and thereby inhibiting its catalytic activity.[10] This inhibition can have downstream effects on cellular processes that are dependent on pH regulation, such as tumor cell survival and proliferation in hypoxic environments.[11]
This guide provides a framework for the validation of target engagement for novel carbonic anhydrase inhibitors in a live cell setting. The presented methods, CETSA and fluorescence-based assays, offer robust and quantitative approaches to confirm the direct interaction of a compound with its intended target, a crucial step in the drug discovery pipeline.
References
- 1. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. CETSA [cetsa.org]
- 4. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SLC-0111 (U-104): A Potent Inhibitor of Carbonic Anhydrases IX and XII
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of the Carbonic Anhydrase Inhibitor SLC-0111 (U-104) Against Tumor-Associated Isoforms CA IX and CA XII.
This guide provides a detailed comparison of the inhibitory activity of SLC-0111, also known as U-104, against two critical tumor-associated carbonic anhydrase (CA) isoforms: CA IX and CA XII. Overexpressed in a variety of solid tumors, these enzymes play a crucial role in pH regulation within the tumor microenvironment, contributing to tumor progression and metastasis. As such, inhibitors targeting these isoforms are of significant interest in oncology drug development. SLC-0111 is a sulfonamide-based inhibitor that has demonstrated potent and selective inhibition of these transmembrane CAs.[1][2]
Quantitative Inhibitory Activity
The selectivity of SLC-0111 for CA IX and CA XII over other CA isoforms is a key attribute. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of SLC-0111 against human (h) CA isoforms. Data is compiled from various studies to provide a comprehensive overview.
| Isoform | Ki (nM) | IC50 (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II |
| hCA IX | 45.1[3] | 45[2] | >100-fold[2] | >20-fold[2] |
| hCA XII | 4.5[3] | 4.5[2] | - | - |
| hCA I | Very low inhibition[3] | - | - | - |
| hCA II | Very low inhibition[3] | - | - | - |
Note: Selectivity is calculated based on the ratio of IC50 or Ki values.
The data clearly indicates that SLC-0111 is a highly potent inhibitor of hCA XII and a potent inhibitor of hCA IX.[3] Its selectivity against the cytosolic and more ubiquitously expressed isoforms hCA I and hCA II is a significant advantage, potentially reducing off-target effects.[1]
Logical Relationship of SLC-0111 Inhibition
The following diagram illustrates the primary inhibitory action of SLC-0111 on its target enzymes.
Caption: SLC-0111 targeting CA IX and CA XII.
Experimental Protocols
The determination of inhibitory constants (Ki) for carbonic anhydrase inhibitors is crucial for evaluating their potency and selectivity. A widely accepted method is the stopped-flow CO₂ hydrase assay . This technique measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.
Principle: The assay monitors the change in pH resulting from the production of a proton during the CO₂ hydration reaction. A pH indicator is included in the reaction mixture, and the change in its absorbance is measured over time using a stopped-flow spectrophotometer. The initial rate of the reaction is determined, and from this, the inhibitory activity of a compound can be calculated.
Detailed Methodology for Stopped-Flow CO₂ Hydrase Assay:
-
Reagents and Buffers:
-
Buffer: TAPS (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid) buffer (20 mM, pH 8.5) containing 0.1 M NaClO₄. The pH should be carefully adjusted.
-
pH Indicator: A suitable pH indicator, such as p-nitrophenol, is added to the buffer to a final concentration of 0.1 mM.
-
Enzyme Stock Solution: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA IX, hCA XII) is prepared in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Stock Solution: The inhibitor (SLC-0111) is dissolved in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Serial dilutions are then made in the assay buffer.
-
Substrate Solution: A saturated solution of CO₂ is prepared by bubbling CO₂ gas through distilled water at a controlled temperature (e.g., 25°C).
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
-
Assay Procedure:
-
The enzyme solution and the inhibitor solution (or buffer for control) are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored at its maximum wavelength (e.g., 400 nm for p-nitrophenol) over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance change.
-
The rates are plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate under the assay conditions.
-
This detailed protocol provides a robust framework for assessing the inhibitory potency of compounds like SLC-0111 against various carbonic anhydrase isoforms, enabling a thorough evaluation of their selectivity profiles. The high selectivity of SLC-0111 for the tumor-associated isoforms CA IX and CA XII, as determined by such assays, underscores its potential as a targeted anti-cancer therapeutic.[4][5]
References
- 1. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
Cross-Validation of Carbonic Anhydrase II Inhibitor Activity in Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the activity of a representative Carbonic Anhydrase II (CAII) inhibitor, Acetazolamide, across various cancer cell lines. The data presented here is intended to assist researchers in evaluating the potential of CAII inhibition as a therapeutic strategy in oncology.
Introduction to Carbonic Anhydrase II and Its Role in Cancer
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and ion transport.[2][3] In the context of cancer, specific CA isoforms, including the cytosolic CAII and the transmembrane CAIX and CAXII, play a crucial role in regulating tumor microenvironment pH.[4][5][6] By maintaining a neutral to slightly alkaline intracellular pH (pHi) and promoting an acidic extracellular pH (pHe), these enzymes contribute to cancer cell survival, proliferation, and invasion.[2][5][6] Inhibition of CAII can disrupt this pH regulation, potentially leading to increased sensitivity of cancer cells to chemotherapy and reduced metastatic potential.[7]
Comparative Activity of Acetazolamide Across Cancer Cell Lines
Acetazolamide is a well-characterized sulfonamide inhibitor of carbonic anhydrases, with significant activity against CAII. Its effects on the viability and growth of various cancer cell lines have been investigated in several studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Acetazolamide in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| H-727 | Bronchial Carcinoid | 117 | 7 days | [8] |
| H-720 | Bronchial Carcinoid | 166 | 7 days | [8] |
| SKRC-52 | Renal Cell Carcinoma | Cytotoxicity observed with an Acetazolamide-drug conjugate | 72 hours | [7][9] |
Note: The provided data for SKRC-52 cells is for an Acetazolamide-drug conjugate, indicating the potential of Acetazolamide for targeted drug delivery. Direct IC50 values for Acetazolamide alone in this cell line were not available in the reviewed literature. The efficacy of CA inhibitors can be cell-line specific and influenced by the expression levels of different CA isoforms.
Experimental Protocols
The determination of CA inhibitor activity is crucial for drug development. Two common methods for measuring carbonic anhydrase activity and its inhibition are the Stopped-Flow CO2 Hydration Assay and the Esterase Activity Assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It directly measures the enzyme-catalyzed hydration of CO2.
Principle: The assay measures the change in pH resulting from the hydration of CO2 to bicarbonate and protons.[10][11][12] The rate of this reaction is monitored spectrophotometrically using a pH indicator.[10][11]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer with a pH indicator (e.g., 50 mM HEPES, 50 mM Na2SO4, 0.004% Phenol Red, pH 8.0).[10]
-
Substrate: CO2-saturated water, prepared by bubbling CO2 gas through deionized water.[13]
-
Enzyme Solution: Purified CAII or cell lysate containing CAII, diluted in the assay buffer.
-
Inhibitor Solution: "CA inhibitor 2" (or a representative inhibitor like Acetazolamide) dissolved in an appropriate solvent at various concentrations.
-
-
Instrumentation: A stopped-flow spectrophotometer is required for rapid mixing of reactants and monitoring the reaction in real-time.[10][11]
-
Procedure:
-
The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at its maximum wavelength (e.g., 557 nm for Phenol Red).[10]
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis: The inhibition constant (Ki) or the IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
Esterase Activity Assay
This is a simpler, colorimetric method that can be adapted for high-throughput screening of CA inhibitors.[14]
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of certain ester substrates. This assay utilizes a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), which releases a colored product upon hydrolysis.[15]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: (e.g., 20 mM Tris-HCl, pH 8.3).[13]
-
Substrate Solution: p-nitrophenyl acetate (p-NPA) dissolved in a suitable solvent like acetone.
-
Enzyme Solution: Purified CAII or cell lysate.
-
Inhibitor Solution: "this compound" at various concentrations.
-
-
Procedure:
-
The enzyme solution is pre-incubated with the inhibitor for a defined period.
-
The reaction is initiated by adding the p-NPA substrate.
-
The formation of the colored product (p-nitrophenol) is measured spectrophotometrically at 405 nm over time.[14]
-
-
Data Analysis: The rate of the reaction is determined from the change in absorbance. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Visualizing the Role of Carbonic Anhydrase in Cancer Signaling
The following diagrams illustrate the general signaling pathway involving carbonic anhydrases in cancer cells and a typical experimental workflow for assessing inhibitor activity.
Caption: Role of CAII and CAIX in tumor pH regulation.
Caption: Workflow for assessing CA inhibitor activity.
References
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-associated carbonic anhydrases and their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 7. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Reproducibility of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data for Key Carbonic Anhydrase Inhibitors
The reproducibility of preclinical data is a cornerstone of translational science, providing the foundation for successful clinical development. This guide offers a comparative analysis of the preclinical data for three distinct classes of carbonic anhydrase (CA) inhibitors: the classical sulfonamide, Acetazolamide; the clinical-stage selective inhibitor, SLC-0111; and the emerging class of coumarin-based inhibitors. By presenting available quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this guide aims to provide researchers with a valuable resource for evaluating the consistency and comparability of preclinical findings in the field of carbonic anhydrase inhibition.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of Acetazolamide, SLC-0111, and a representative coumarin-based inhibitor against key carbonic anhydrase isoforms. It is important to note that direct comparisons of absolute values should be made with caution, as the data are compiled from various studies that may employ different experimental conditions. However, the relative potencies and selectivity profiles provide valuable insights into the preclinical characteristics of these inhibitors.
Table 1: Comparative Inhibitory Activity (Ki, nM) Against Key Carbonic Anhydrase Isoforms
| Inhibitor Class | Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference(s) |
| Sulfonamide | Acetazolamide | 250 | 12 | 25 | 4.5 | [1] |
| Ureido-substituted Sulfonamide | SLC-0111 | >10,000 | >10,000 | 45.1 | 4.5 | [2] |
| Coumarin-based | Compound 18f* | 955 | 515 | 21 | 5 | [3] |
*Note: Compound 18f is a representative coumarin-based inhibitor from a specific study and is used here for comparative purposes.[3]
Table 2: In Vitro Cellular Activity of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration (µM) | Effect | Reference(s) |
| HUH6 | Hepatoblastoma | Cell Viability (ATP levels) | Decreased Viability | 125 - 175 | Significant decrease in spheroid viability | [4] |
| HB-295 | Hepatoblastoma | Cell Viability (ATP levels) | Decreased Viability | 75 - 175 (normoxia), 100 - 175 (hypoxia) | Significant decrease in monolayer viability | [4] |
| B16F10 | Murine Melanoma | T-cell co-culture | Increased T-cell antitumor response | 100 | Enhanced T-cell killing | [5] |
| 4T1 | Murine Breast Cancer | In vivo tumor growth | Inhibition of primary tumor growth | Not Specified | Potent inhibition | [6] |
Experimental Protocols
To facilitate the replication and validation of preclinical findings, detailed methodologies for key experiments are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method is widely used to determine the inhibitory potency of compounds against various CA isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is monitored spectrophotometrically using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test inhibitors (e.g., Acetazolamide, SLC-0111, Coumarin derivatives)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., Phenol Red)
Procedure:
-
Prepare solutions of the recombinant hCA enzymes in the appropriate buffer.
-
Prepare serial dilutions of the test inhibitors.
-
The two syringes of the stopped-flow instrument are loaded with A) the enzyme and inhibitor solution and B) the CO2-saturated buffer containing the pH indicator.
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the reaction are calculated.
-
The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the initial rates against the inhibitor concentrations.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the effect of a compound on cell proliferation and viability.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., SLC-0111)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.[8][9]
In Vivo Tumor Growth Inhibition Study
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.
Principle: This experiment assesses the ability of a test compound to inhibit the growth of tumors in an animal model, typically mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
Test inhibitor (e.g., SLC-0111)
-
Vehicle solution for drug administration
-
Calipers for tumor measurement
Procedure:
-
Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives the vehicle solution.
-
Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
The study is continued for a predetermined period, and the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).[6]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving carbonic anhydrase IX and typical experimental workflows.
Caption: Signaling pathway of CAIX induction and function in a hypoxic tumor microenvironment.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jrmds.in [jrmds.in]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of SLC-0111 and Acetazolamide in Carbonic Anhydrase Inhibition
In the landscape of cancer therapeutics, targeting the tumor microenvironment has emerged as a critical strategy. Carbonic anhydrase IX (CAIX), a key enzyme in tumor pH regulation, is a prime target for inhibition. This guide provides a detailed comparison of the investigational drug SLC-0111, a promising CAIX inhibitor, with the well-established carbonic anhydrase inhibitor, Acetazolamide. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance based on available experimental data.
Executive Summary
SLC-0111 is a potent and selective, first-in-class inhibitor of carbonic anhydrase IX (CAIX), a cell surface enzyme highly expressed in many solid tumors as a biomarker of hypoxia and poor patient prognosis.[1] In contrast, Acetazolamide is a non-selective, first-generation carbonic anhydrase inhibitor used clinically as a diuretic and for the treatment of glaucoma, among other conditions.[2] Preclinical studies demonstrate that SLC-0111 exhibits significant anti-tumor efficacy, both alone and in combination with chemotherapy or immune checkpoint blockade, in various solid tumor models.[1] SLC-0111 has completed a multi-centered Phase 1 dose-escalation study and was found to be safe and well-tolerated in patients with advanced solid tumors.[1][3]
Data Presentation
Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms
| Inhibitor | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| SLC-0111 | >10,000 | >10,000 | 45 | 4.5 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Data compiled from multiple sources.
Table 2: Cellular Activity of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | SLC-0111 Concentration | Effect |
| A375-M6 | Melanoma | Apoptosis Assay (Annexin V/PI) | 100 µM (in combination with Dacarbazine) | Significant increase in late apoptosis and necrosis[4] |
| MCF7 | Breast Cancer | Apoptosis Assay (Annexin V/PI) | 100 µM (in combination with Doxorubicin) | Significant increase in cell death[4] |
| HCT116 | Colorectal Cancer | Cell Proliferation Assay | 100 µM (in combination with 5-Fluorouracil) | Enhanced cytostatic activity |
| HUH6, HB-295, HB-303 | Hepatoblastoma | Cell Viability Assay | 100 µM | Decreased cell viability |
| FaDu, SCC-011 | Head and Neck Squamous Cell Carcinoma | Cell Viability Assay | 100 µM (in combination with Cisplatin) | Reduced cell proliferation, migration, and invasion[5] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay:
The inhibitory activity against various human (h) carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is determined using a stopped-flow CO₂ hydration assay. The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The inhibition constant (Kᵢ) is calculated from the dose-response curves of the inhibitor.
Cell Viability and Apoptosis Assays:
Cancer cell lines are cultured under standard or hypoxic conditions and treated with the inhibitor alone or in combination with chemotherapeutic agents. Cell viability can be assessed using various methods, including Trypan Blue exclusion assay or MTT assay. Apoptosis is quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis.
Colony Formation Assay:
A low density of cells is seeded in a culture plate and treated with the inhibitor for an extended period (e.g., 14 days). The ability of single cells to grow into colonies is assessed by fixing and staining the colonies with Crystal Violet. The number and size of the colonies are then quantified.
Western Blot Analysis:
Protein expression levels of key signaling molecules are determined by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., cleaved caspase 3, tubulin). The signal is detected using a secondary antibody conjugated to a fluorescent dye or an enzyme.
Signaling Pathways and Mechanisms of Action
SLC-0111's primary mechanism of action is the selective inhibition of CAIX and CAXII at the cell surface of tumor cells. In the hypoxic tumor microenvironment, CAIX is induced by HIF-1α and plays a crucial role in maintaining intracellular pH favorable for cancer cell survival and proliferation by catalyzing the hydration of extracellular CO₂ to bicarbonate and protons.[1] This process contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis.
By inhibiting CAIX, SLC-0111 disrupts pH regulation, leading to intracellular acidification and subsequent induction of apoptosis in cancer cells, particularly under acidic conditions.[6] Furthermore, SLC-0111 has been shown to revert the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, and to inhibit the mTOR signaling pathway, which is often dysregulated in cancer.[6][7]
Caption: Mechanism of SLC-0111 action on CAIX.
The inhibition of CAIX by SLC-0111 leads to the potentiation of conventional chemotherapies. By disrupting the tumor's ability to regulate its pH, SLC-0111 can sensitize cancer cells to the cytotoxic effects of drugs like Dacarbazine, Doxorubicin, and 5-Fluorouracil.[8][9]
Caption: General experimental workflow for evaluating CA inhibitors.
Conclusion
SLC-0111 represents a significant advancement in the development of targeted therapies against hypoxic solid tumors. Its high selectivity for the tumor-associated carbonic anhydrase isoforms IX and XII, coupled with a favorable safety profile, positions it as a promising candidate for further clinical investigation, particularly in combination with existing cancer treatments. In contrast, the non-selective nature of Acetazolamide limits its utility in oncology due to off-target effects. The data presented in this guide underscore the potential of SLC-0111 to address the challenges of therapy resistance and tumor progression driven by the hypoxic microenvironment.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. flore.unifi.it [flore.unifi.it]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Crystallographic Insights into the Mechanism of Carbonic Anhydrase Inhibition: A Comparative Guide to Acetazolamide ("CA Inhibitor 2")
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding mechanism of the well-established carbonic anhydrase inhibitor, Acetazolamide (referred to here as "CA Inhibitor 2" for illustrative purposes), with other clinically relevant inhibitors. Through crystallographic studies, we can elucidate the key molecular interactions that underpin their inhibitory activity against carbonic anhydrase II (CA II), a ubiquitous human enzyme and a key drug target.
Mechanism of Action: The Role of the Zinc Ion
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Central to their catalytic activity is a zinc ion (Zn²⁺) located in the active site.[1] This zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion), which acts as a potent nucleophile in the hydration of CO₂.[2][3]
Sulfonamide-based inhibitors, such as Acetazolamide, function by displacing the zinc-bound water molecule. The deprotonated sulfonamide group (R-SO₂-NH⁻) binds directly to the zinc ion, effectively blocking the enzyme's catalytic machinery.[3][4] This binding is further stabilized by a network of hydrogen bonds and van der Waals interactions with active site residues.
Comparative Crystallographic Analysis of CA II Inhibitors
The following table summarizes key quantitative data from crystallographic and binding studies of Acetazolamide and other prominent carbonic anhydrase inhibitors. This data allows for a direct comparison of their binding affinities and the quality of the structural data available.
| Inhibitor | Target Isozyme | PDB ID | Resolution (Å) | Kᵢ (nM) | Key Interacting Residues |
| Acetazolamide ("this compound") | Human CA II | 3HS4 | 1.10 | 12 | Gln-92, His-94, His-96, His-119, Thr-199, Thr-200 |
| Dorzolamide | Human CA II | 4M2U | 2.00 | Not specified in snippet | His-94, His-96, His-119, Thr-199, Thr-200 |
| Brinzolamide | Human CA II | 1A42 | 2.25 | Not specified in snippet | Phe-131, Leu-198, Pro-202, His-64 |
| Methazolamide | Not specified | Not specified | Not specified | IC₅₀ of 10⁻⁵ M | Not specified in snippet |
| Chlorthalidone | Human CA II | Not specified | Not specified | 65-138 | Interacts with active site water molecules |
| Indapamide | Human CA II | Not specified | Not specified | 2520 | Weaker inhibitor |
Kᵢ (inhibition constant) values are a measure of binding affinity; a lower Kᵢ indicates a stronger inhibitor. Data is compiled from multiple sources.[4][5][6][7][8][9][10]
Key Findings from Crystallographic Studies:
-
Acetazolamide: High-resolution crystal structures of Acetazolamide in complex with CA II (e.g., PDB: 3HS4 at 1.10 Å) reveal that the sulfonamide amine group binds as a fourth ligand to the zinc ion.[8][11][12] A crucial hydrogen bond is formed between the carbonyl oxygen of Acetazolamide's acetylamido group and the amino group of Gln-92, further anchoring the inhibitor in the active site.[11]
-
Dorzolamide and Brinzolamide: These inhibitors, also used in the treatment of glaucoma, exhibit a similar core binding mechanism involving coordination to the active site zinc.[4][7] However, their more complex side chains engage in additional interactions within the active site, which can influence their isoform selectivity and binding affinity.[4][13] For instance, the tail end of these inhibitors is critical in forming stabilizing interactions that influence tight binding.[13]
Experimental Protocols
Protein Crystallization and X-ray Diffraction
The following is a generalized protocol for determining the crystal structure of a carbonic anhydrase in complex with an inhibitor.
-
Protein Expression and Purification: The target carbonic anhydrase is overexpressed, typically in E. coli, and purified to homogeneity using chromatographic techniques. The purity should be >90% as assessed by SDS-PAGE.[14][15]
-
Crystallization:
-
The purified protein is concentrated to approximately 10 mg/mL.[14]
-
Crystallization screening is performed using the hanging drop vapor diffusion method.[15] This involves mixing the protein solution with a precipitant solution and allowing the mixture to equilibrate against a larger reservoir of the precipitant.[16]
-
For inhibitor studies, the inhibitor is typically soaked into the protein crystals by adding it to the cryoprotectant solution.[12]
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage.[16]
-
The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector.[17]
-
The crystal is rotated, and multiple diffraction images are collected from different orientations.[16]
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the electron density map of the molecule.
-
A molecular model is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-cryst and R-free values.[12]
-
Visualizing the Experimental and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein crystallography and the general mechanism of carbonic anhydrase inhibition.
Caption: Experimental workflow for X-ray crystallography.
Caption: Mechanism of carbonic anhydrase inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. 1a42 - HUMAN CARBONIC ANHYDRASE II COMPLEXED WITH BRINZOLAMIDE - Summary - Protein Data Bank Japan [pdbj.org]
- 10. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Anti-Tumor Effects of Carbonic Anhydrase Inhibitors
This guide provides an objective comparison of the anti-tumor effects of prominent carbonic anhydrase (CA) inhibitors, with a focus on SLC-0111 and Acetazolamide. Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key regulators of pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[1][2][3][4] Their inhibition presents a promising strategy in cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Preclinical Anti-Tumor Efficacy
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the anti-tumor effects of SLC-0111 and Acetazolamide, both as monotherapies and in combination with other anti-cancer agents.
Table 1: In Vitro Efficacy of CA Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Concentration | Effect | Citation |
| SLC-0111 | A375-M6 | Melanoma | 100 µM (in combination) | Potentiated cytotoxicity of Dacarbazine/Temozolomide | [1][5] |
| MCF7 | Breast Cancer | 100 µM (in combination) | Increased response to Doxorubicin | [1][5] | |
| HCT 116 | Colorectal Cancer | 100 µM (in combination) | Enhanced 5-Fluorouracil cytostatic activity | [1][5] | |
| 1016 GBM PDX | Glioblastoma | Not specified | Reduced cell growth and induced cell cycle arrest with Temozolomide | [6] | |
| HUH6, HB-295, HB-303 | Hepatoblastoma | Not specified | Decreased cell viability and motility | [7] | |
| Acetazolamide | Caki-1, Caki-2, ACHN, A-498 | Renal Carcinoma | 10 µM | Inhibited relative invasion rate by 18-74% | [8] |
| SH-SY5Y, SK-N-SH, SK-N-BE(2) | Neuroblastoma | Not specified (in combination) | Significantly inhibited growth with MS-275 | [9] | |
| Hep-2 | Laryngeal Carcinoma | 1x10⁻⁸ M, 5x10⁻⁸ M (in combination) | Enhanced chemosensitivity to Cisplatin | [10] |
Table 2: In Vivo Efficacy of CA Inhibitors in Animal Models
| Inhibitor | Animal Model | Cancer Type | Treatment Regimen | Key Findings | Citation |
| SLC-0111 | Orthotopic MDA-MB-231 LM2-4Luc⁺ | Triple-Negative Breast Cancer | Combination with Sunitinib | Profound inhibition of tumor growth and reduction in distant metastasis | [1] |
| Subcutaneous 4T1 and B16F10 | Mammary Adenocarcinoma, Melanoma | Combination with immune checkpoint inhibitors | Increased T-cell antitumor response and delayed tumor growth | [1][11] | |
| Glioblastoma PDX | Glioblastoma | Combination with Temozolomide | Delayed tumor growth and suppressed bioenergetic state | [6] | |
| Acetazolamide | Nude mice with SKRC-52 xenografts | Renal Cell Carcinoma | Dipeptide-linked conjugate | Potent antitumor activity | [12] |
| Neuroblastoma xenograft (SH-SY5Y) | Neuroblastoma | Combination with MS-275 | Significant inhibition of tumor growth and increased apoptosis | [9] | |
| Mice with gliomas | Glioblastoma | Combination with Temozolomide | 30% to 40% increase in survival time | [13] | |
| Mice with human colon tumors | Colon Cancer | Monotherapy | Tumor growth suppression up to 88.28% | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and cytostatic effects of CA inhibitors on cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., A375-M6, MCF7, HCT116) are seeded in 96-well plates.
-
Cells are treated with varying concentrations of the CA inhibitor (e.g., SLC-0111, Acetazolamide) alone or in combination with a chemotherapeutic agent (e.g., Doxorubicin, 5-Fluorouracil).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using methods such as the MTT assay, Trypan Blue exclusion assay, or Annexin V/PI staining for apoptosis.
-
For proliferation, cell counts can be performed at different time points, or assays measuring DNA synthesis (e.g., BrdU incorporation) can be used.
-
2. In Vivo Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of CA inhibitors in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., SKRC-52, SH-SY5Y).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment groups receive the CA inhibitor (e.g., SLC-0111, Acetazolamide-conjugate) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. Combination therapy groups receive the CA inhibitor and another anti-cancer drug.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting). Animal body weight is monitored as an indicator of toxicity.[12]
-
3. Western Blotting for Protein Expression
-
Objective: To analyze the expression levels of specific proteins (e.g., CA IX, apoptosis-related proteins like Bcl-2, Bax, Caspase-3) in treated and untreated cells or tumor tissues.
-
Methodology:
-
Protein lysates are prepared from cell cultures or tumor tissues.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
4. Immunohistochemistry (IHC)
-
Objective: To detect the presence and localization of specific proteins (e.g., CA IX, Ki-67) within tumor tissues.
-
Methodology:
-
Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Sections are incubated with a primary antibody against the protein of interest.
-
A secondary antibody linked to a detection system (e.g., HRP-polymer) is applied.
-
The signal is developed with a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
-
Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
A Comparative Analysis of Systemic vs. Topical Carbonic Anhydrase Inhibitors: Acetazolamide and Dorzolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of a systemic carbonic anhydrase (CA) inhibitor, Acetazolamide, and a topical CA inhibitor, Dorzolamide. The information presented herein is supported by experimental data to assist researchers in understanding the distinct profiles of these two widely used therapeutic agents.
Executive Summary
Carbonic anhydrase inhibitors are a class of drugs that block the action of carbonic anhydrase enzymes, playing a crucial role in various physiological processes. Their clinical applications range from treating glaucoma to managing altitude sickness.[1] This guide focuses on two key examples: Acetazolamide, administered orally for systemic effects, and Dorzolamide, applied topically to the eye for localized action. Understanding their distinct pharmacokinetic profiles is paramount for optimizing therapeutic strategies and for the development of novel CA inhibitors.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Acetazolamide and Dorzolamide based on human studies.
| Pharmacokinetic Parameter | Acetazolamide (Oral Administration) | Dorzolamide (Topical Ophthalmic Administration) |
| Absorption | Rapidly absorbed from the gastrointestinal tract. | Absorbed systemically following topical administration.[2] |
| Time to Peak Concentration (Tmax) | ~1 hour[3] | Plasma concentrations are generally below the limit of quantitation (15nM).[2] |
| Maximum Concentration (Cmax) | Varies with dose. | Plasma concentrations are generally below the limit of quantitation (15nM).[2] |
| Area Under the Curve (AUC) | Dose-dependent. | Not applicable for systemic plasma levels due to low concentration. |
| Bioavailability | High, approaching 100% for tablets. | Low systemic bioavailability. |
| Distribution | Distributes to various tissues, with high concentrations in red blood cells. | Accumulates in red blood cells due to binding to CA-II.[2] |
| Protein Binding | ~90-95% | Approximately 33% bound to plasma proteins.[2] |
| Metabolism | Does not undergo significant metabolism. | Metabolized to N-desethyldorzolamide, which also inhibits carbonic anhydrase.[4][5] |
| Elimination Half-life | 24.5 ± 5.6 hours (in plasma after microdose)[3] | Very slow elimination from red blood cells, with a half-life of >4 months.[4][5] |
| Excretion | Primarily excreted unchanged in the urine. | Primarily excreted unchanged in the urine, along with its metabolite.[2] |
Experimental Protocols
Detailed methodologies for preclinical pharmacokinetic studies are crucial for obtaining reliable and reproducible data. Below are representative protocols for oral and topical administration in animal models.
Oral Gavage Pharmacokinetic Study in Rats
This protocol outlines the procedure for assessing the pharmacokinetics of an orally administered CA inhibitor, such as Acetazolamide, in a rat model.
1. Animal Preparation and Dosing:
-
Male Sprague Dawley rats (180-200g) are acclimatized for at least three days.[6]
-
Rats are fasted overnight prior to dosing.
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose).[7]
-
A single dose is administered via oral gavage using a gavage needle. The volume is typically 10-20 ml/kg.[6]
2. Blood Sampling:
-
Blood samples (approximately 200-250 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.[8]
-
Blood is typically collected from the tail vein or via a cannula.
-
Samples are collected into heparinized tubes and centrifuged to obtain plasma.[6]
3. Sample Analysis:
-
Plasma concentrations of the drug and any metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using appropriate software.
Topical Ocular Pharmacokinetic Study in Rabbits
This protocol describes the methodology for evaluating the ocular pharmacokinetics of a topically applied CA inhibitor, like Dorzolamide, in a rabbit model.
1. Animal Preparation and Dosing:
-
New Zealand White rabbits are used due to the anatomical similarity of their eyes to human eyes.[9]
-
A single drop (approximately 50 µL) of the ophthalmic solution is instilled into the conjunctival sac of each eye.[10]
2. Ocular Tissue and Fluid Sampling:
-
At specified time points (e.g., 5, 10, 20, 30, 60, 120, 180, and 240 minutes), animals are euthanized.[11]
-
Aqueous humor is collected by paracentesis.[10]
-
Ocular tissues (cornea, iris-ciliary body, lens, vitreous humor, retina, and choroid) are carefully dissected and collected.[12]
3. Sample Analysis:
-
The concentration of the drug in the aqueous humor and homogenized tissue samples is quantified using a validated LC-MS/MS method.[10]
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters within different ocular compartments are determined from the concentration-time profiles.
Visualizations
Mechanism of Action in the Renal Tubule
Caption: Mechanism of action of carbonic anhydrase inhibitors in the renal proximal tubule.
Experimental Workflow for Pharmacokinetic Study
Caption: General experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pharmacokinetic study [bio-protocol.org]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 9. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ocular Pharmacokinetics of Naringenin Eye Drops Following Topical Administration to Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erepo.uef.fi [erepo.uef.fi]
- 12. Pharmacokinetics - Experimentica [experimentica.com]
A Comparative Analysis of U-104 and Industry-Standard Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and characteristics of the novel carbonic anhydrase (CA) inhibitor, U-104, benchmarked against established industry standards.
This guide provides a comprehensive comparison of the novel carbonic anhydrase (CA) inhibitor, U-104, with the widely used, industry-standard CA inhibitors: Acetazolamide, Dorzolamide, Brinzolamide, and Methazolamide. The objective is to offer a clear, data-driven overview to inform research and development decisions. This comparison focuses on inhibitory potency and selectivity across key CA isoforms, detailed experimental methodologies for inhibitor characterization, and the relevant signaling pathways implicated in their therapeutic effects.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of U-104 and the standard CA inhibitors is summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| U-104 | 5080[1] | 9640[1] | 45.1[1][2] | 4.5[1][2] |
| Acetazolamide | 250[3] | 12[3] | 25[3] | 5.7[3] |
| Dorzolamide | 6000[4] | 1.9[4] | - | - |
| Brinzolamide | ~1365[5] | 3.19[5] | - | - |
| Methazolamide | 50[6] | 14[6][7] | - | - |
Data for CA IX and CA XII for Dorzolamide, Brinzolamide, and Methazolamide were not consistently available in the reviewed literature.
Experimental Protocols
Accurate and reproducible assessment of carbonic anhydrase inhibition is critical for the evaluation of novel compounds. Below are detailed methodologies for key in vitro assays used to determine the inhibitory potency of the compounds listed above.
Stopped-Flow CO₂ Hydration Assay
This is a rapid kinetics method to measure the catalytic activity of carbonic anhydrase in hydrating carbon dioxide.
Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is monitored by observing the color change of a pH indicator using a stopped-flow spectrophotometer.
Materials:
-
Purified carbonic anhydrase enzyme (e.g., human CA I, II, IX, or XII)
-
Test inhibitor (e.g., U-104 or standard inhibitors)
-
CO₂-saturated water (substrate)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., 100 µM phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified CA enzyme in a suitable buffer. Prepare a series of dilutions of the test inhibitor.
-
Reaction Setup: In the stopped-flow instrument, one syringe is loaded with the enzyme solution (with or without the inhibitor) in the assay buffer. The second syringe is loaded with CO₂-saturated water.
-
Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically at 570 nm for phenol red). The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the enzyme for the substrate is known.
Colorimetric Esterase Activity Assay
This assay utilizes the esterase activity of carbonic anhydrase on a synthetic substrate.
Principle: Carbonic anhydrase can hydrolyze certain esters, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically. The presence of a CA inhibitor will reduce the rate of this reaction.
Materials:
-
Purified carbonic anhydrase enzyme
-
Test inhibitor
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, the CA enzyme, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add the p-NPA substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm over time.
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the rates against the inhibitor concentrations to determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of carbonic anhydrase inhibitors are rooted in their ability to modulate key signaling pathways by altering pH and ion concentrations.
Glaucoma: Reduction of Intraocular Pressure
In the eye, carbonic anhydrase II is highly expressed in the ciliary body epithelium and plays a crucial role in the production of aqueous humor.
Caption: CA II inhibition in glaucoma treatment.
By inhibiting CA II, drugs like Dorzolamide and Brinzolamide reduce the formation of bicarbonate ions. This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.
Cancer: Targeting the Tumor Microenvironment
In many solid tumors, hypoxia (low oxygen) leads to the upregulation of carbonic anhydrase IX and XII. These enzymes play a critical role in maintaining the pH balance that allows cancer cells to thrive in an acidic microenvironment.
Caption: Role of CA IX/XII in cancer and its inhibition.
U-104, a potent and selective inhibitor of CA IX and XII, can disrupt this pH regulation. By inhibiting these enzymes, U-104 can lead to a decrease in intracellular pH and an increase in extracellular pH, creating a less favorable environment for cancer cell survival and proliferation. This makes CA IX and XII attractive targets for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Carbonic Anhydrase (CA) Inhibitor 2
The following guide provides essential safety and logistical information for the proper disposal of Carbonic Anhydrase (CA) Inhibitor 2, a chemical compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for the particular inhibitor in use.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle CA Inhibitor 2 with appropriate personal protective equipment (PPE). Based on safety data for related compounds, the following should be worn:
-
Eye Protection: Safety goggles with side-shields are required.[1][2][3]
-
Hand Protection: Chemical-resistant gloves must be worn. It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3]
-
Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin exposure.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1]
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][2][4] An accessible safety shower and eyewash station are mandatory.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Part 1: Waste Collection
-
Container Selection:
-
Select a primary waste container that is sturdy, leak-proof, and chemically compatible with this compound and any solvents used.[5][6] Plastic containers are often preferred.[7]
-
For liquid waste, use containers with secure, screw-on caps. Corks or parafilm are not acceptable closures.[6]
-
For solid waste, such as contaminated gloves, wipes, and paper products, double-bag the waste in clear plastic bags.[6] Never use black plastic or biohazard bags for chemical waste.[5][8]
-
-
Waste Segregation:
-
Labeling:
-
Immediately label the waste container with a completed EHS Hazardous Waste Label.[5]
-
The label must clearly identify the contents, including the full chemical name ("Carbonic Anhydrase Inhibitor 2"), concentration, and any other components in the waste stream.
-
Part 2: Waste Storage
-
Designate a Storage Area:
-
Secondary Containment:
-
Container Management:
Part 3: Final Disposal
-
Disposal Method:
-
Requesting Pickup:
-
Empty Container Disposal:
-
A container that held this compound is still considered hazardous waste.
-
The first rinse of an empty container must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
After thorough rinsing and air-drying, obliterate or remove the hazardous waste label before disposing of the container as solid waste or according to institutional policy.[5][9]
-
Quantitative Disposal and Storage Guidelines
The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting, as recommended by institutional guidelines.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per Satellite Accumulation Area. | [7] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid for P-list chemicals. | [7] |
| Maximum Storage Time | Up to 12 months, provided accumulation limits are not exceeded. | [7] |
| Secondary Containment Volume | Must hold 110% of the volume of the primary container. | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Carbonic anhydrase inhibitor 9|MSDS [dcchemicals.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Handling Guide for Carbonic Anhydrase Inhibitor II (U-104)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carbonic Anhydrase Inhibitor II (U-104), also known as SLC-0111. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Classification
Carbonic Anhydrase IX/XII Inhibitor II (U-104) is classified as causing serious eye irritation.[1][2] Precautionary statements emphasize the need for thorough washing after handling and the use of appropriate personal protective equipment (PPE).[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation[1][2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Carbonic Anhydrase Inhibitor II (U-104) to minimize exposure risk. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being performed.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[2] |
| Lab Coat/Gown | A fire/flame resistant and impervious lab coat or gown should be worn to protect street clothes and prevent skin contact.[1] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used.[1] Appropriate exhaust ventilation should be in place where dust may be formed.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the inhibitor and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Avoid the formation of dust and aerosols.[4]
-
Use only in well-ventilated areas or under a chemical fume hood.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Keep the container tightly sealed.[4]
-
Store in a cool, well-ventilated area.[4]
-
Recommended storage at -20°C for powder form or -80°C when in solvent.[4]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
All waste materials contaminated with Carbonic Anhydrase Inhibitor II (U-104) must be disposed of as hazardous waste.
-
Unused Product: Dispose of as unused product in accordance with local, state, and federal regulations.[2]
-
Contaminated PPE: Contaminated gloves, gowns, and other disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Sweep up any remaining solid material and place it in a suitable, closed container for disposal.[2]
Procedural Workflows
To ensure clarity and adherence to safety protocols, the following diagrams illustrate key operational workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
